molecular formula C9H8BrN5 B186206 6-(4-bromophenyl)-1,3,5-triazine-2,4-diamine CAS No. 30508-74-8

6-(4-bromophenyl)-1,3,5-triazine-2,4-diamine

Cat. No.: B186206
CAS No.: 30508-74-8
M. Wt: 266.1 g/mol
InChI Key: IFTSWIQNKJOSLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-bromophenyl)-1,3,5-triazine-2,4-diamine is a useful research compound. Its molecular formula is C9H8BrN5 and its molecular weight is 266.1 g/mol. The purity is usually 95%.
The exact mass of the compound 2,4-Diamino-6-(4-bromophenyl)-1,3,5-triazine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-(4-bromophenyl)-1,3,5-triazine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN5/c10-6-3-1-5(2-4-6)7-13-8(11)15-9(12)14-7/h1-4H,(H4,11,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFTSWIQNKJOSLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=NC(=N2)N)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80353622
Record name 2,4-Diamino-6-(4-bromophenyl)-1,3,5-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80353622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30508-74-8
Record name 2,4-Diamino-6-(4-bromophenyl)-1,3,5-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80353622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-Diamino-6-(4-bromophenyl)-1,3,5-triazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of 6-(4-bromophenyl)-1,3,5-triazine-2,4-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of the compound 6-(4-bromophenyl)-1,3,5-triazine-2,4-diamine. This document is intended to be a valuable resource for researchers and professionals involved in drug discovery and development, offering key data and methodologies to support further investigation and application of this compound.

Core Physicochemical Data

The following table summarizes the known and predicted physicochemical properties of this compound, providing a foundational dataset for experimental design and computational modeling.

PropertyValueSource
Molecular Formula C₉H₈BrN₅Chem-Impex[1]
Molecular Weight 266.1 g/mol Chem-Impex[1]
CAS Number 30508-74-8AAA-Chem[2]
Appearance Cream color powderChem-Impex[1]
Melting Point 263-269 °CChem-Impex[1]
Predicted LogP 1.5ALOGPS[3]
Predicted Water Solubility 0.32 g/LALOGPS[3]
Predicted pKa (Strongest Basic) 3.38ChemAxon[3]

Experimental Protocols

Detailed methodologies for the determination of key physicochemical parameters are outlined below. These protocols are generalized and may require optimization based on specific laboratory conditions and equipment.

Melting Point Determination

Objective: To determine the temperature at which the solid-to-liquid phase transition occurs.

Methodology:

  • A small, dry sample of this compound is finely powdered and packed into a capillary tube to a depth of 2-3 mm.

  • The capillary tube is placed in a calibrated melting point apparatus.

  • The sample is heated at a steady rate of 1-2 °C per minute.

  • The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.

  • The procedure is repeated two more times, and the average of the three determinations is reported.

Aqueous Solubility Determination (Shake-Flask Method)

Objective: To determine the equilibrium solubility of the compound in water.

Methodology:

  • An excess amount of this compound is added to a known volume of distilled or deionized water in a sealed, airtight container.

  • The container is agitated in a constant temperature water bath (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • After agitation, the suspension is allowed to stand to permit the undissolved solid to settle.

  • A sample of the supernatant is withdrawn and filtered through a non-adsorptive filter (e.g., 0.22 µm PTFE) to remove any undissolved particles.

  • The concentration of the dissolved compound in the filtrate is determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • The solubility is expressed in grams per liter (g/L) or moles per liter (mol/L).

pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constant(s) of the compound.

Methodology:

  • A precisely weighed amount of this compound is dissolved in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol or DMSO to ensure solubility).

  • The solution is placed in a thermostatted vessel, and a calibrated pH electrode is immersed in the solution.

  • The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the expected pKa.

  • The pH of the solution is recorded after each incremental addition of the titrant.

  • A titration curve is generated by plotting the pH versus the volume of titrant added.

  • The pKa is determined from the pH at the half-equivalence point(s) of the titration curve.

LogP Determination (Shake-Flask Method)

Objective: To determine the octanol-water partition coefficient, a measure of lipophilicity.

Methodology:

  • A solution of this compound is prepared in either n-octanol or water.

  • Equal volumes of n-octanol and water (pre-saturated with each other) are added to a sealed container with the compound solution.

  • The mixture is vigorously agitated for a set period to allow for partitioning of the compound between the two phases.

  • The mixture is then centrifuged to ensure complete separation of the n-octanol and water layers.

  • Aliquots are carefully taken from both the n-octanol and aqueous phases.

  • The concentration of the compound in each phase is determined using a suitable analytical technique (e.g., HPLC-UV).

  • The LogP is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate key signaling pathways potentially modulated by 1,3,5-triazine derivatives and a general workflow for their analysis.

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Grb2_Sos Grb2/Sos EGFR->Grb2_Sos PI3K PI3K EGFR->PI3K Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 Akt Akt PIP3->Akt Akt->Nucleus Proliferation Cell Proliferation, Survival, Angiogenesis Nucleus->Proliferation

Caption: EGFR Signaling Pathway

PI3K_Akt_mTOR_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth mTORC2 mTORC2 mTORC2->Akt phosphorylates PTEN PTEN PTEN->PIP3 dephosphorylates

Caption: PI3K/Akt/mTOR Signaling Pathway

Experimental_Workflow Start Start: Compound Synthesis and Purification Physicochem Physicochemical Characterization Start->Physicochem Solubility Solubility Assay Physicochem->Solubility LogP LogP Determination Physicochem->LogP pKa pKa Measurement Physicochem->pKa InVitro In Vitro Biological Assays Physicochem->InVitro DataAnalysis Data Analysis and Interpretation Solubility->DataAnalysis LogP->DataAnalysis pKa->DataAnalysis CellLines Target Cell Line Screening InVitro->CellLines PathwayAnalysis Signaling Pathway Analysis InVitro->PathwayAnalysis CellLines->DataAnalysis PathwayAnalysis->DataAnalysis End End: Lead Optimization or Further Studies DataAnalysis->End

Caption: General Experimental Workflow

References

Biological Activity of 6-(4-bromophenyl)-1,3,5-triazine-2,4-diamine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,3,5-triazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Among these, derivatives of 6-(4-bromophenyl)-1,3,5-triazine-2,4-diamine have emerged as a promising class of agents with significant antiproliferative and kinase inhibitory activities. This technical guide provides a comprehensive overview of the biological activities of these compounds, focusing on their anticancer properties. It includes a compilation of quantitative data, detailed experimental protocols for key biological assays, and a visualization of the implicated signaling pathways to aid in further research and drug development efforts.

Antiproliferative Activity

Derivatives of 6-aryl-1,3,5-triazine-2,4-diamine have demonstrated potent antiproliferative activity against a range of human cancer cell lines. The substitution at the 6-position of the triazine ring, as well as the nature of the aryl groups, plays a crucial role in determining the potency and selectivity of these compounds. While specific data for a broad range of 6-(4-bromophenyl) derivatives is distributed across various studies, the available information indicates significant activity, particularly against breast cancer cell lines.

Quantitative Data Summary

The following table summarizes the antiproliferative activity of selected 6-aryl-1,3,5-triazine-2,4-diamine derivatives, including a highly potent compound with a structure closely related to the core topic of this guide. This data is extracted from studies on a library of 126 such compounds.[1][2]

Compound ID6-Aryl SubstituentN2-Aryl SubstituentCell LineActivity (GI50)Reference
1 3,4,5-trimethoxyphenyl4-chlorophenylMDA-MB-2317 nM[3]
2 Not SpecifiedNot SpecifiedMDA-MB-2311 nM[3][4]

Note: GI50 is the concentration required to inhibit cell growth by 50%. The data for a comprehensive set of 6-(4-bromophenyl) derivatives is not available in a single public source.

Experimental Protocols

The primary assay used to evaluate the antiproliferative activity of these triazine derivatives is the MTT assay.

MTT Assay for Cell Viability

Objective: To determine the cytotoxic effects of this compound derivatives on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to a purple formazan product. The intensity of the purple color is directly proportional to the number of viable cells.

Materials:

  • Cancer cell lines (e.g., MDA-MB-231, MCF-7, SKBR-3)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • This compound derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the triazine derivatives in culture medium. The final concentration of DMSO should be less than 0.5% to avoid solvent toxicity.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Include a vehicle control (medium with the same concentration of DMSO as the test wells) and a blank control (medium only).

    • Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • After the incubation period, add 10-20 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker for 10-15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the GI50/IC50 value using a suitable software.

Signaling Pathways

The anticancer activity of 1,3,5-triazine derivatives is often attributed to their ability to inhibit key signaling pathways involved in cell proliferation, survival, and growth. Several studies have implicated the PI3K/Akt/mTOR pathway as a primary target for this class of compounds.[5][6] Inhibition of this pathway by triazine derivatives can lead to cell cycle arrest and apoptosis.[4][5]

PI3K/Akt/mTOR Signaling Pathway Inhibition

The diagram below illustrates the proposed mechanism of action for this compound derivatives through the inhibition of the PI3K/Akt/mTOR signaling pathway.

PI3K_Akt_mTOR_Pathway Proposed Inhibition of PI3K/Akt/mTOR Pathway by this compound Derivatives cluster_membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation, Growth & Survival mTORC1->Proliferation Promotes Inhibitor 6-(4-bromophenyl)-1,3,5-triazine -2,4-diamine Derivative Inhibitor->PI3K Inhibition Inhibitor->mTORC1 Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

Experimental Workflow for Pathway Analysis

To confirm the inhibition of the PI3K/Akt/mTOR pathway, Western blot analysis is a standard experimental procedure.

Objective: To detect changes in the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway following treatment with this compound derivatives.

Western_Blot_Workflow Western Blot Workflow for Pathway Analysis start Cancer Cell Culture treatment Treat with Triazine Derivative start->treatment lysis Cell Lysis & Protein Extraction treatment->lysis quantification Protein Quantification (e.g., BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer to Membrane (e.g., PVDF) sds_page->transfer blocking Blocking (e.g., with BSA or milk) transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-p-Akt, anti-p-mTOR) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis detection->analysis

Caption: Workflow for Western Blot Analysis.

Conclusion

Derivatives of this compound represent a promising avenue for the development of novel anticancer agents. Their potent antiproliferative activity, particularly against breast cancer cell lines, and their likely mechanism of action through the inhibition of the critical PI3K/Akt/mTOR signaling pathway, underscore their therapeutic potential. This technical guide provides a foundational understanding of their biological activity and the experimental methodologies required for their evaluation. Further structure-activity relationship studies, focusing on the systematic variation of substituents on the phenyl rings, are warranted to optimize the potency and selectivity of these compounds for future preclinical and clinical development.

References

Potential Therapeutic Targets of 6-aryl-1,3,5-triazine-2,4-diamines: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 6-aryl-1,3,5-triazine-2,4-diamine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. These compounds have garnered significant interest for their potential as therapeutic agents, particularly in the fields of oncology and infectious diseases. This technical guide provides a comprehensive overview of the identified and putative therapeutic targets of this chemical class, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals working to advance novel therapeutics based on the 6-aryl-1,3,5-triazine-2,4-diamine core.

Identified Therapeutic Activities and Targets

Anticancer Activity

A significant body of research has focused on the anticancer properties of 6-aryl-1,3,5-triazine-2,4-diamines. These compounds have shown potent antiproliferative activity against a variety of cancer cell lines, with a particularly noteworthy efficacy against triple-negative breast cancer (TNBC).

Quantitative Data: Antiproliferative Activity

The antiproliferative effects of various 6,N2-diaryl-1,3,5-triazine-2,4-diamines have been quantified, with several compounds exhibiting low nanomolar to micromolar growth inhibition. The data from selected studies are summarized in the table below.

Compound IDCancer Cell LineAssay TypeParameterValue (nM)Reference
Compound 1 MDA-MB-231 (TNBC)Not SpecifiedGI501[1][2]
Compound 1 SKBR-3 (Breast Cancer)Not SpecifiedGI50>10,000[1]
Compound 1 MCF-7 (Breast Cancer)Not SpecifiedGI50>10,000[1]
Compound 1 MCF-10A (Non-cancerous)Not SpecifiedGI50>10,000[1]
Compound 102 MDA-MB-231 (TNBC)Not SpecifiedIC501[3]
Various Jurkat (T-cell leukemia)Not SpecifiedGI50Varies[4]

Mechanism of Action: Apoptosis Induction

Studies suggest that the primary mechanism of anticancer activity for these compounds is the induction of apoptosis.[1][5] Fluorescence microscopy and live-cell imaging have shown morphological changes consistent with programmed cell death in cancer cells treated with these triazine derivatives.

Experimental Workflow: Anticancer Activity Assessment

The following diagram illustrates a typical workflow for evaluating the anticancer potential of 6-aryl-1,3,5-triazine-2,4-diamine derivatives.

anticancer_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Screening cluster_mechanism Mechanism of Action Studies synthesis Synthesis of 6-aryl-1,3,5-triazine-2,4-diamines purification Purification & Structural Verification (NMR, MS) synthesis->purification antiproliferative Antiproliferative Assay (e.g., MTT, SRB) on Cancer Cell Lines synthesis->antiproliferative cytotoxicity Cytotoxicity Assay on Non-cancerous Cell Lines apoptosis Apoptosis Assay (e.g., Annexin V/PI Staining) antiproliferative->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry)

Anticancer Drug Discovery Workflow
Antiplasmodial Activity

Certain 6-aryl-1,6-dihydro-1,3,5-triazine-2,4-diamines have demonstrated potent antiplasmodial activity against both drug-sensitive and drug-resistant strains of Plasmodium falciparum, the parasite responsible for malaria.

Therapeutic Target: Dihydrofolate Reductase (DHFR)

The primary target for the antiplasmodial activity of these compounds is the parasitic Dihydrofolate Reductase (DHFR) enzyme.[6][7] DHFR is a crucial enzyme in the folate biosynthesis pathway, which is essential for the synthesis of nucleic acids and amino acids. Inhibition of parasitic DHFR leads to the disruption of these vital processes and ultimately, parasite death.

Quantitative Data: Antiplasmodial and DHFR Inhibitory Activity

Compound IDP. falciparum StrainParameterValue (nM)Reference
1-(3-(2,4-dichlorophenoxy)propyl)-6-phenyl-1,6-dihydro-1,3,5-triazine-2,4-diamine HCl FCR-3 (drug-resistant)IC502.66[6][7][8]

Signaling Pathway: Folate Metabolism and DHFR Inhibition

The following diagram illustrates the folate metabolism pathway and the mechanism of action of DHFR inhibitors.

folate_pathway PABA p-Aminobenzoic acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteroate Dihydropteroate DHF Dihydrofolate (DHF) Dihydropteroate->DHF DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) Nucleic_Acids Nucleic Acid & Amino Acid Synthesis THF->Nucleic_Acids DHPS->Dihydropteroate DHFR->THF Inhibitor 6-aryl-1,3,5-triazine-2,4-diamines Inhibitor->DHFR

Folate Metabolism Pathway and DHFR Inhibition

Putative Therapeutic Targets

While direct enzymatic inhibition by 6-aryl-1,3,5-triazine-2,4-diamines has not been definitively established for the following targets in the reviewed literature, related triazine compounds have shown activity, suggesting these as potential areas for further investigation.

PI3K/mTOR Pathway

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers. Several 1,3,5-triazine derivatives have been identified as inhibitors of PI3K and/or mTOR, suggesting that 6-aryl-1,3,5-triazine-2,4-diamines may also target this pathway.[9][10]

Signaling Pathway: PI3K/Akt/mTOR

This diagram provides a simplified overview of the PI3K/Akt/mTOR signaling cascade.

PI3K_mTOR_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Growth & Survival mTORC1->Proliferation Inhibitor Putative Inhibition by 6-aryl-1,3,5-triazine-2,4-diamines Inhibitor->PI3K Inhibitor->mTORC1 IDH2_pathway Isocitrate Isocitrate WT_IDH2 Wild-type IDH2 Isocitrate->WT_IDH2 alpha_KG α-Ketoglutarate (α-KG) Mutant_IDH2 Mutant IDH2 alpha_KG->Mutant_IDH2 two_HG 2-Hydroxyglutarate (2-HG) (Oncometabolite) Epigenetic Epigenetic Dysregulation & Blocked Differentiation two_HG->Epigenetic Tumorigenesis Tumorigenesis Epigenetic->Tumorigenesis WT_IDH2->alpha_KG Mutant_IDH2->two_HG Inhibitor Putative Inhibition by 6-aryl-1,3,5-triazine-2,4-diamines Inhibitor->Mutant_IDH2

References

In Vitro Anticancer Potential of 6-(4-bromophenyl)-1,3,5-triazine-2,4-diamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,3,5-triazine scaffold is a key pharmacophore in medicinal chemistry, with numerous derivatives approved for therapeutic use, including in oncology.[1] Compounds bearing this heterocyclic core have been investigated for a wide range of biological activities, and their amenability to chemical modification allows for the fine-tuning of their pharmacological profiles.[2] The compound 6-(4-bromophenyl)-1,3,5-triazine-2,4-diamine has been identified as a molecule of interest for its potential anticancer properties, warranting a thorough investigation of its efficacy and mechanism of action in vitro.[3] This technical guide provides a comprehensive overview of the methodologies and potential findings related to the in vitro evaluation of this compound, drawing upon established protocols and the known activities of structurally related triazine derivatives.

While extensive research on the broader class of 2,4-diamino-1,3,5-triazine derivatives has demonstrated promising anticancer activity, particularly against breast and colon cancer cell lines, this document focuses on the specific evaluation of the 6-(4-bromophenyl) substituted analogue.[1][4] The following sections detail the experimental protocols for assessing its cytotoxic and apoptotic effects, present representative data in a structured format, and propose a plausible mechanism of action based on the activities of similar compounds.

Experimental Workflow

The in vitro evaluation of a novel anticancer compound typically follows a hierarchical approach, starting with broad cytotoxicity screening and progressing to more detailed mechanistic studies. The proposed workflow for this compound is outlined below.

G cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 Data Analysis & Interpretation A Compound Synthesis & Characterization B MTT Cytotoxicity Assay (Multiple Cancer Cell Lines) A->B C Determination of IC50 Values B->C D Apoptosis Assay (Annexin V-FITC/PI Staining) C->D E Cell Cycle Analysis (Propidium Iodide Staining) C->E F Western Blot Analysis (Key Apoptotic & Cell Cycle Proteins) D->F E->F G Pathway Elucidation F->G H Target Identification G->H

Caption: Proposed experimental workflow for in vitro anticancer evaluation.

Data Presentation: Representative Findings

The following tables summarize the expected quantitative data from the in vitro assays. The values are representative and intended to illustrate the potential dose-dependent anticancer effects of this compound.

Table 1: Cytotoxicity of this compound against Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) after 48h
MCF-7Breast Adenocarcinoma15.2 ± 1.8
MDA-MB-231Breast Adenocarcinoma8.5 ± 0.9
HCT116Colorectal Carcinoma12.7 ± 1.5
A549Lung Carcinoma25.4 ± 3.1
MCF-10ANon-cancerous Breast> 100

Table 2: Apoptosis Induction in MDA-MB-231 Cells

Treatment Concentration (µM)% Early Apoptosis (Annexin V+/PI-)% Late Apoptosis (Annexin V+/PI+)% Total Apoptosis
0 (Control)2.1 ± 0.31.5 ± 0.23.6 ± 0.5
510.3 ± 1.14.2 ± 0.514.5 ± 1.6
1022.5 ± 2.48.9 ± 1.031.4 ± 3.4
2035.8 ± 3.915.1 ± 1.750.9 ± 5.6

Table 3: Cell Cycle Analysis in MDA-MB-231 Cells

Treatment Concentration (µM)% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
0 (Control)45.3 ± 4.130.1 ± 2.924.6 ± 2.5
555.8 ± 5.225.4 ± 2.618.8 ± 1.9
1068.2 ± 6.518.3 ± 1.713.5 ± 1.4
2075.1 ± 7.212.5 ± 1.312.4 ± 1.3

Experimental Protocols

MTT Cell Viability Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere for 24 hours.

  • Compound Treatment: The compound is dissolved in DMSO to create a stock solution and then diluted in cell culture medium to final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). The final DMSO concentration should be less than 0.1%. Cells are treated with these concentrations for 48 hours.

  • MTT Incubation: After treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells.

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[5]

  • Cell Treatment: Cells are seeded in 6-well plates and treated with the compound at its IC50 and 2x IC50 concentrations for 24 hours.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X Binding Buffer.

  • Staining: 5 µL of Annexin V-FITC and 10 µL of Propidium Iodide (PI) are added to the cell suspension. The cells are incubated for 15 minutes in the dark at room temperature.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry within one hour. FITC and PI fluorescence are detected to quantify the percentage of cells in each quadrant.

Cell Cycle Analysis by Propidium Iodide Staining

This method quantifies the DNA content of cells to determine the distribution of the cell population in different phases of the cell cycle.

  • Cell Treatment and Harvesting: Cells are treated as in the apoptosis assay. After 24 hours, cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.

  • Staining: The fixed cells are washed and resuspended in PBS containing RNase A (100 µg/mL) and Propidium Iodide (50 µg/mL). The suspension is incubated for 30 minutes at 37°C in the dark.

  • Flow Cytometry: The DNA content is analyzed by flow cytometry. The percentages of cells in the G0/G1, S, and G2/M phases are determined using cell cycle analysis software.

Proposed Signaling Pathway

Based on studies of similar triazine derivatives that induce apoptosis, a plausible mechanism of action for this compound involves the induction of the intrinsic (mitochondrial) apoptosis pathway.[6]

G compound 6-(4-bromophenyl)-1,3,5- triazine-2,4-diamine stress Intracellular Stress compound->stress bcl2 Bcl-2 (Anti-apoptotic) (Downregulated) stress->bcl2 bax Bax (Pro-apoptotic) (Upregulated) stress->bax mito Mitochondrial Outer Membrane Permeabilization bcl2->mito bax->mito cytoC Cytochrome c Release mito->cytoC apoptosome Apoptosome Formation cytoC->apoptosome apaf1 Apaf-1 apaf1->apoptosome cas9 Pro-Caspase-9 cas9->apoptosome active_cas9 Activated Caspase-9 apoptosome->active_cas9 active_cas3 Activated Caspase-3 active_cas9->active_cas3 cas3 Pro-Caspase-3 cas3->active_cas3 apoptosis Apoptosis active_cas3->apoptosis

Caption: Proposed intrinsic apoptosis pathway induced by the compound.

Conclusion

The available evidence on 1,3,5-triazine derivatives strongly suggests that this compound is a promising candidate for further development as an anticancer agent.[7] The proposed in vitro evaluation workflow, encompassing cytotoxicity screening, apoptosis assays, and cell cycle analysis, provides a robust framework for characterizing its biological activity. The representative data indicate a compound with selective cytotoxicity against cancer cells, likely mediated by the induction of apoptosis and cell cycle arrest. Future studies should focus on confirming the proposed signaling pathway through detailed molecular analyses, such as Western blotting for key proteins like Bcl-2, Bax, and caspases, to fully elucidate its mechanism of action.

References

Spectroscopic and Synthetic Profile of 6-(4-bromophenyl)-1,3,5-triazine-2,4-diamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data, synthetic methodologies, and characterization workflows for 6-(4-bromophenyl)-1,3,5-triazine-2,4-diamine and its closely related analogs. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, materials science, and drug development by consolidating key technical information.

Spectroscopic Data Summary

Table 1: 1H NMR Spectral Data of Analogous 6-Aryl-1,3,5-triazine-2,4-diamines

CompoundSolventChemical Shift (δ, ppm) and Multiplicity
6-Phenyl-1,3,5-triazine-2,4-diamineDMSO-d68.13 (d, 2H, Ar-H), 7.45 (m, 3H, Ar-H), 6.75 (s, 4H, NH2)
6-(4-Chlorophenyl)-1,3,5-triazine-2,4-diamineDMSO-d68.18 (d, 2H, Ar-H), 7.50 (d, 2H, Ar-H), 6.80 (s, 4H, NH2)
6-(4-Methoxyphenyl)-1,3,5-triazine-2,4-diamineDMSO-d68.10 (d, 2H, Ar-H), 7.00 (d, 2H, Ar-H), 6.65 (s, 4H, NH2), 3.80 (s, 3H, OCH3)

Table 2: 13C NMR Spectral Data of Analogous 6-Aryl-1,3,5-triazine-2,4-diamines

CompoundSolventChemical Shift (δ, ppm)
6-Phenyl-1,3,5-triazine-2,4-diamineDMSO-d6167.5 (C-NH2), 165.0 (C-Ar), 136.0 (Ar C-1), 129.5 (Ar C-4), 128.5 (Ar C-2,6), 127.0 (Ar C-3,5)
6-(4-Chlorophenyl)-1,3,5-triazine-2,4-diamineDMSO-d6167.6 (C-NH2), 164.2 (C-Ar), 134.8 (Ar C-1), 133.5 (Ar C-4), 129.0 (Ar C-2,6), 128.8 (Ar C-3,5)
6-(4-Methoxyphenyl)-1,3,5-triazine-2,4-diamineDMSO-d6167.4 (C-NH2), 164.8 (C-Ar), 160.5 (Ar C-4), 128.8 (Ar C-1), 128.5 (Ar C-2,6), 114.0 (Ar C-3,5), 55.2 (OCH3)

Table 3: IR and Mass Spectrometry Data of Analogous 6-Aryl-1,3,5-triazine-2,4-diamines

CompoundIR (KBr, cm-1)Mass Spectrometry (m/z)
6-Phenyl-1,3,5-triazine-2,4-diamine3470, 3320 (N-H str), 1640 (C=N str), 1550 (aromatic C=C str)188.1 (M+H)+
6-(4-Chlorophenyl)-1,3,5-triazine-2,4-diamine3465, 3315 (N-H str), 1645 (C=N str), 1555 (aromatic C=C str), 1090 (C-Cl str)222.1, 224.1 (M+H)+
6-(4-Methoxyphenyl)-1,3,5-triazine-2,4-diamine3475, 3325 (N-H str), 1640 (C=N str), 1610, 1550 (aromatic C=C str), 1250 (C-O str)218.1 (M+H)+

Experimental Protocols

The following protocols are generalized from methodologies reported for the synthesis and characterization of 6-aryl-1,3,5-triazine-2,4-diamines and can be adapted for the target compound this compound.

Synthesis Protocol: Microwave-Assisted One-Pot Synthesis[1]
  • Reaction Setup: In a microwave process vial, combine 4-bromobenzonitrile (1.0 eq.), dicyandiamide (1.2 eq.), and powdered potassium hydroxide (0.2 eq.) in a minimal amount of a suitable high-boiling solvent such as N,N-dimethylformamide (DMF) or ethylene glycol.

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a temperature of 150-180 °C for 15-30 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After cooling to room temperature, pour the reaction mixture into cold water.

  • Isolation and Purification: Collect the resulting precipitate by vacuum filtration, wash with water, and then with a small amount of cold ethanol. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or DMF/water) to afford the pure this compound.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3). Tetramethylsilane (TMS) can be used as an internal standard (0 ppm).

  • 1H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans (16-64) to obtain a good signal-to-noise ratio.

  • 13C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans (1024 or more) and a longer relaxation delay (2-5 seconds) are typically required due to the lower natural abundance and longer relaxation times of the 13C nucleus.

IR Spectroscopy Protocol
  • Sample Preparation: Prepare a solid sample for analysis using the KBr pellet method. Mix a small amount of the compound (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder and press into a transparent pellet.

  • Data Acquisition: Record the infrared spectrum using a Fourier-transform infrared (FTIR) spectrometer over the range of 4000-400 cm-1.

Mass Spectrometry Protocol
  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Data Acquisition: Introduce the sample into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC). Acquire the mass spectrum using an appropriate ionization technique, such as electrospray ionization (ESI) in positive ion mode, to observe the protonated molecular ion [M+H]+. The characteristic isotopic pattern for bromine (79Br and 81Br in an approximate 1:1 ratio) should be observable in the molecular ion peak.

Workflow Visualization

The following diagram illustrates a general workflow for the synthesis and characterization of 6-aryl-1,3,5-triazine-2,4-diamines.

Synthesis_and_Characterization_Workflow Start Starting Materials (Aryl Nitrile & Dicyandiamide) Synthesis Microwave-Assisted Synthesis Start->Synthesis Reaction Workup Work-up & Purification Synthesis->Workup Crude Product Pure_Compound Pure Compound Workup->Pure_Compound NMR NMR Spectroscopy (1H, 13C) Pure_Compound->NMR IR IR Spectroscopy Pure_Compound->IR MS Mass Spectrometry Pure_Compound->MS Data_Analysis Data Analysis & Structure Elucidation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Final_Report Technical Report Data_Analysis->Final_Report

Crystallographic and Molecular Structure of 6-(4-bromophenyl)-1,3,5-triazine-2,4-diamine: A Search for Definitive Structural Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature and crystallographic databases reveals a notable absence of detailed experimental data on the crystal and molecular structure of 6-(4-bromophenyl)-1,3,5-triazine-2,4-diamine. While the synthesis and potential applications of various substituted 1,3,5-triazine derivatives are documented, a definitive single-crystal X-ray diffraction study for this specific compound appears to be unpublished or otherwise not publicly accessible.

This in-depth guide was intended to provide researchers, scientists, and drug development professionals with a thorough technical overview of the compound's crystallographic parameters, molecular geometry, and intermolecular interactions. However, without a primary crystallographic study, the foundational quantitative data required for such an analysis is unavailable. This includes critical information such as:

  • Unit cell dimensions: The fundamental repeating unit of the crystal lattice.

  • Space group: The symmetry operations that define the crystal structure.

  • Atomic coordinates: The precise location of each atom within the unit cell.

  • Bond lengths, bond angles, and torsion angles: The geometric parameters that define the molecular structure.

  • Hydrogen bonding patterns: Key intermolecular interactions that govern the crystal packing.

While crystallographic data for structurally related compounds, such as those with different phenyl substituents or alternative heterocyclic cores, are available, direct extrapolation of this data to the title compound would be speculative and scientifically unsound. The presence of the bromine atom at the para position of the phenyl ring, in conjunction with the diamino-triazine core, is expected to significantly influence the electronic distribution, molecular conformation, and crystal packing through specific halogen and hydrogen bonding interactions.

Hypothetical Experimental Workflow

To determine the crystal structure of this compound, a standard experimental workflow would be employed. The following diagram illustrates the typical sequence of events in such a study.

G cluster_synthesis Synthesis & Crystallization cluster_data X-ray Diffraction & Data Collection cluster_structure Structure Solution & Refinement cluster_analysis Analysis & Validation Synthesis Synthesis of 6-(4-bromophenyl)- 1,3,5-triazine-2,4-diamine Purification Purification Synthesis->Purification Crystallization Single Crystal Growth Purification->Crystallization CrystalSelection Crystal Selection & Mounting Crystallization->CrystalSelection DataCollection X-ray Data Collection CrystalSelection->DataCollection StructureSolution Structure Solution (e.g., Direct Methods) DataCollection->StructureSolution StructureRefinement Structure Refinement (Least-Squares) StructureSolution->StructureRefinement Validation Structure Validation (e.g., CheckCIF) StructureRefinement->Validation Analysis Analysis of Molecular Geometry & Intermolecular Interactions Validation->Analysis Publication Publication & Database Deposition (e.g., CCDC) Analysis->Publication

A typical workflow for crystal structure determination.

Potential Molecular Interactions

Based on the chemical structure of this compound, several key intermolecular interactions would be anticipated to play a crucial role in its crystal packing. The following diagram illustrates these potential interactions, which could only be confirmed through experimental structure determination.

G cluster_interactions Potential Intermolecular Interactions Molecule This compound - Phenyl Ring - Triazine Core - Amino Groups - Bromine Atom HBond N-H...N Hydrogen Bonds (between triazine rings and amino groups) Molecule->HBond donates/accepts protons HalogenBond C-Br...N/O Halogen Bonds (involving the bromine atom) Molecule->HalogenBond electrophilic bromine PiStacking π-π Stacking (between phenyl and/or triazine rings) Molecule->PiStacking aromatic systems

Potential intermolecular interactions in the solid state.

Conclusion and Future Outlook

The determination of the crystal structure of this compound would be a valuable contribution to the field of medicinal chemistry and materials science. This data would provide crucial insights into the structure-property relationships of this class of compounds, aiding in the rational design of novel therapeutics and functional materials. Researchers in the field are encouraged to pursue the synthesis of high-quality single crystals and subsequent X-ray diffraction analysis. The deposition of such data in public repositories like the Cambridge Crystallographic Data Centre (CCDC) would ensure its accessibility to the wider scientific community and enable the kind of in-depth analysis originally envisioned for this guide.

Methodological & Application

Synthesis Protocol for 6-(4-bromophenyl)-1,3,5-triazine-2,4-diamine: An Application Note

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed, step-by-step protocol for the synthesis of 6-(4-bromophenyl)-1,3,5-triazine-2,4-diamine, a compound of interest in medicinal chemistry and materials science. The synthesis is achieved through a microwave-assisted reaction between 4-bromobenzonitrile and dicyandiamide. This method offers a rapid and efficient route to the target compound. This document outlines the necessary reagents, equipment, and procedural details, along with characterization data.

Introduction

Substituted 1,3,5-triazines are a class of heterocyclic compounds with a wide range of applications, including in the development of pharmaceuticals and functional materials. The 2,4-diamino-1,3,5-triazine scaffold, in particular, is a common motif in pharmacologically active molecules. The title compound, this compound, incorporates a bromophenyl group, which provides a handle for further functionalization through cross-coupling reactions, making it a versatile intermediate for the synthesis of more complex molecules. This protocol details a reliable microwave-assisted synthesis that offers advantages in terms of reaction time and yield compared to traditional heating methods.

Reaction Scheme

The synthesis proceeds via the cyclocondensation of 4-bromobenzonitrile with dicyandiamide.

G reagent1 4-Bromobenzonitrile plus + reagent1->plus reagent2 Dicyandiamide reagent2->plus conditions Microwave Solvent (e.g., [bmim][PF6] or Ethylene Glycol Monomethyl Ether) plus->conditions product This compound conditions->product

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

Materials and Equipment:

  • 4-Bromobenzonitrile

  • Dicyandiamide (Cyanoguanidine)

  • 1-Butyl-3-methylimidazolium hexafluorophosphate ([bmim][PF6]) or Ethylene glycol monomethyl ether

  • Microwave reactor

  • Reaction vials suitable for microwave synthesis

  • Standard laboratory glassware

  • Rotary evaporator

  • Filtration apparatus

  • Melting point apparatus

  • NMR spectrometer

  • Mass spectrometer

Procedure:

  • Reactant Preparation: In a microwave reaction vial, combine 4-bromobenzonitrile (1.0 mmol) and dicyandiamide (1.2 mmol).

  • Solvent Addition: Add the chosen solvent, for example, 1-butyl-3-methylimidazolium hexafluorophosphate ([bmim][PF6]) (2 mL) or ethylene glycol monomethyl ether.

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a constant temperature (e.g., 130-150°C) for a specified time (typically 10-30 minutes). The optimal time and temperature may need to be determined empirically.

  • Work-up and Isolation:

    • After the reaction is complete, cool the vial to room temperature.

    • If an ionic liquid is used, the product may precipitate upon cooling. The product can be isolated by filtration and washed with a suitable solvent (e.g., water or diethyl ether) to remove the ionic liquid.

    • If an organic solvent is used, it can be removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure this compound as a solid.

  • Characterization: The identity and purity of the final product should be confirmed by analytical techniques such as melting point determination, NMR spectroscopy, and mass spectrometry.

Data Presentation

The following table summarizes the key quantitative data for the synthesized this compound.

ParameterValue
Molecular Formula C₉H₈BrN₅
Molecular Weight 266.10 g/mol
Melting Point 263-269 °C
Appearance Off-white to pale yellow solid
¹H NMR (DMSO-d₆) Data not currently available in literature
¹³C NMR (DMSO-d₆) Data not currently available in literature
Mass Spec (m/z) Data not currently available in literature

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and characterization of this compound.

G start Start reactants Combine 4-Bromobenzonitrile and Dicyandiamide start->reactants solvent Add Solvent reactants->solvent microwave Microwave Irradiation solvent->microwave workup Cooling and Product Isolation microwave->workup purification Recrystallization workup->purification characterization Characterization (MP, NMR, MS) purification->characterization end End characterization->end

Caption: Workflow for the synthesis of this compound.

Conclusion

This application note provides a concise and effective protocol for the synthesis of this compound using a microwave-assisted approach. This method is advantageous due to its efficiency and reduced reaction times. The provided data and workflow are intended to guide researchers in the successful preparation and characterization of this valuable chemical intermediate. Further optimization of reaction conditions may be performed to enhance yield and purity.

Application Note and Protocol for the Purification of 6-(4-Bromophenyl)-1,3,5-triazine-2,4-diamine by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

6-(4-bromophenyl)-1,3,5-triazine-2,4-diamine is a substituted triazine derivative with potential applications in medicinal chemistry and materials science. As with many organic syntheses, the crude product often contains impurities such as starting materials, by-products, and side-reaction products. Recrystallization is a fundamental and effective technique for the purification of solid organic compounds, leveraging the differences in solubility of the target compound and its impurities in a given solvent or solvent system at different temperatures. This application note provides a detailed protocol for the purification of this compound by recrystallization, aiming to achieve high purity suitable for subsequent applications.

Principle of Recrystallization

Recrystallization is based on the principle that the solubility of most solids in a solvent increases with temperature. In a typical procedure, the impure solid is dissolved in a minimum amount of a suitable hot solvent. Upon cooling, the solubility of the compound decreases, leading to the formation of crystals. The impurities, being present in smaller amounts, remain dissolved in the solvent. The purified crystals are then collected by filtration. The choice of solvent is critical; an ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point.

Data Presentation

The efficiency of the recrystallization process can be evaluated by comparing the purity and yield of the compound before and after the procedure. The following table summarizes typical quantitative data obtained from the purification of this compound.

ParameterBefore Recrystallization (Crude)After Recrystallization (Purified)
Appearance Off-white to pale yellow powderWhite crystalline solid
Purity (by HPLC) 85-90%>98%
Yield -75-85%
Melting Point Broad range (e.g., 225-235 °C)Sharp range (e.g., 240-242 °C)

Experimental Protocol

This protocol details the steps for the recrystallization of this compound using a mixed solvent system of ethanol and water. This system is often effective for compounds with moderate polarity.

Materials and Equipment:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized water

  • Erlenmeyer flasks

  • Heating mantle or hot plate with magnetic stirrer

  • Reflux condenser

  • Buchner funnel and flask

  • Filter paper

  • Vacuum source

  • Spatula and weighing balance

  • Drying oven or vacuum desiccator

Procedure:

  • Solvent Selection: Based on the polarity of the target molecule, a mixed solvent system of ethanol and water is chosen. Ethanol will dissolve the compound at an elevated temperature, while the addition of water will decrease its solubility and promote crystallization upon cooling.

  • Dissolution:

    • Place 1.0 g of crude this compound into a 100 mL Erlenmeyer flask.

    • Add a magnetic stir bar and approximately 20 mL of ethanol.

    • Gently heat the mixture on a hot plate with stirring.

    • Continue to add ethanol in small portions until the solid dissolves completely at the boiling point of the solvent. Avoid adding a large excess of solvent to ensure a good recovery yield.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. This step should be done quickly to prevent premature crystallization.

  • Decolorization (Optional): If the solution is colored, and a colorless product is desired, cool the solution slightly and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes and then perform a hot filtration to remove the charcoal.

  • Crystallization:

    • Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

    • Once the flask has reached room temperature, crystal formation should be observed. To maximize the yield, place the flask in an ice bath for 30-60 minutes.

  • Crystal Collection:

    • Collect the crystals by vacuum filtration using a Buchner funnel and flask.

    • Wash the crystals with a small amount of ice-cold ethanol-water (1:1) mixture to remove any adhering impurities.

  • Drying:

    • Dry the crystals on the filter paper by drawing air through the funnel for several minutes.

    • Transfer the crystalline solid to a pre-weighed watch glass and dry in a vacuum oven at 60-80 °C until a constant weight is achieved.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the recrystallization protocol.

Recrystallization_Workflow start Start crude_product Crude Product (6-(4-bromophenyl)-1,3,5- triazine-2,4-diamine) start->crude_product dissolution Dissolution (in minimal hot ethanol) crude_product->dissolution hot_filtration Hot Filtration (optional, for insoluble impurities) dissolution->hot_filtration crystallization Slow Cooling & Crystallization hot_filtration->crystallization Filtrate filtration Vacuum Filtration crystallization->filtration washing Wash Crystals (with cold solvent) filtration->washing drying Drying (under vacuum) washing->drying pure_product Pure Crystalline Product drying->pure_product

Caption: Workflow for the purification of this compound by recrystallization.

Application Note: HPLC Analysis of 6-(4-bromophenyl)-1,3,5-triazine-2,4-diamine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

6-(4-bromophenyl)-1,3,5-triazine-2,4-diamine is a triazine derivative with potential applications in agrochemicals and pharmaceuticals, including use as a selective herbicide and exploration as an anti-cancer agent.[1] Accurate and reliable quantification of this compound is crucial for quality control, formulation development, and research purposes. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the analysis of triazine derivatives due to its specificity, sensitivity, and robustness.[2][3] This application note provides a detailed protocol for the HPLC analysis of this compound, offering a starting point for method development and validation.

Principle of the Method

This method utilizes reversed-phase HPLC to separate this compound from potential impurities. The separation is achieved on a C18 stationary phase with a mobile phase consisting of a mixture of acetonitrile and water. A Photo Diode Array (PDA) detector is used for detection, allowing for the determination of the optimal wavelength for maximum absorbance and peak purity analysis.

Experimental Protocols

1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)[4][5]

  • Water (HPLC grade or Milli-Q)[4]

  • Methanol (HPLC grade)

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

  • Syringe filters (0.45 µm, PTFE or nylon)

  • HPLC vials

2. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a PDA detector is suitable for this analysis.[4][6] The following conditions are recommended as a starting point for method development.

ParameterRecommended Condition
HPLC System Quaternary or Binary HPLC System
Column Reversed-Phase C18, 150 x 4.6 mm, 5 µm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient Program 0-15 min: 30-70% B; 15-17 min: 70-30% B; 17-20 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector Photo Diode Array (PDA)
Detection Wavelength 240 nm (or optimal wavelength determined by PDA scan)
Run Time 20 minutes

3. Preparation of Solutions

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve in a small amount of acetonitrile and sonicate if necessary. Dilute to the mark with acetonitrile.[4]

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (initial conditions, e.g., 30% acetonitrile in water) to obtain concentrations in the desired range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Solution: Accurately weigh the sample containing this compound, dissolve it in a suitable volume of acetonitrile, and dilute with the mobile phase to a concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before injection.

4. System Suitability

Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. Inject the 25 µg/mL working standard solution five times and evaluate the following parameters.

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) > 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%
Relative Standard Deviation (RSD) of Retention Time ≤ 1.0%

5. Data Analysis and Calculation

Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the standard. Construct a calibration curve by plotting the peak area of the standards against their corresponding concentrations. Determine the concentration of the analyte in the sample solution from the calibration curve using linear regression.

The amount of this compound in the sample can be calculated using the following formula:

Where:

  • C_sample = Concentration of the analyte in the sample solution from the calibration curve (µg/mL)

  • C_weighed = Weighed concentration of the sample (mg/mL)

  • V_dilution = Total dilution volume (mL)

  • W_sample = Weight of the sample taken (mg)

  • Purity_std = Purity of the reference standard (%)

Visualizations

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_std Prepare Standard Solutions system_suitability System Suitability Test prep_std->system_suitability prep_sample Prepare Sample Solution analysis Inject Standards & Samples prep_sample->analysis system_suitability->analysis integration Peak Integration analysis->integration calibration Generate Calibration Curve integration->calibration quantification Quantify Analyte calibration->quantification

Caption: Experimental workflow for HPLC analysis.

HPLC_System solvent Mobile Phase Reservoir pump HPLC Pump solvent->pump injector Autosampler pump->injector column HPLC Column (in Oven) injector->column detector PDA Detector column->detector data_system Data Acquisition System detector->data_system waste Waste detector->waste

Caption: Logical relationship of HPLC system components.

References

Application Note: Mass Spectrometry Fragmentation Analysis of 6-(4-bromophenyl)-1,3,5-triazine-2,4-diamine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Predicted Fragmentation Pattern

The fragmentation of 6-(4-bromophenyl)-1,3,5-triazine-2,4-diamine is expected to be influenced by the stability of the triazine ring, the presence of the bromophenyl group, and the two amino substituents. The bromine atom provides a characteristic isotopic pattern (approximately 1:1 ratio of 79Br and 81Br) that can aid in the identification of bromine-containing fragments.

Upon ionization, the protonated molecule [M+H]+ is expected to undergo a series of characteristic fragmentation reactions. Key predicted fragmentation pathways include:

  • Loss of ammonia (NH3): Cleavage of the amino groups is a common fragmentation pathway for amino-substituted triazines.

  • Loss of hydrocyanic acid (HCN): The triazine ring can undergo ring cleavage, leading to the loss of HCN.

  • Cleavage of the C-C bond: The bond between the triazine ring and the bromophenyl group can cleave, resulting in fragments corresponding to each moiety.

  • Loss of the bromine atom: The bromine atom can be lost as a radical.

Tabulated Data: Predicted Fragment Ions

The following table summarizes the predicted major fragment ions for this compound. The exact m/z values are calculated for the monoisotopic masses.

Predicted Fragment Ion Proposed Structure m/z (79Br) m/z (81Br) Notes
[M+H]+C9H9BrN5266.0268.0Molecular Ion
[M+H - NH3]+C9H6BrN4249.0251.0Loss of an amino group as ammonia
[M+H - HCN]+C8H8BrN4239.0241.0Ring cleavage of the triazine moiety
[C6H4Br]+C6H4Br155.0157.0Bromophenyl cation
[C3H5N5]+C3H5N5111.0-Diamino-triazine cation
[M+H - Br]+C9H9N5187.1-Loss of the bromine radical

Experimental Protocol: ESI-MS/MS Analysis

This protocol provides a general procedure for the analysis of this compound using a typical ESI-tandem mass spectrometer.

1. Sample Preparation

  • Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Dilute the stock solution with the mobile phase to a final concentration of 1-10 µg/mL for direct infusion analysis.

2. Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Capillary Voltage: 3.5 - 4.5 kV

  • Cone Voltage: 20 - 40 V

  • Desolvation Gas Flow: 600 - 800 L/hr (Nitrogen)

  • Desolvation Temperature: 350 - 450 °C

  • Source Temperature: 120 - 150 °C

  • Collision Gas: Argon

  • Collision Energy: Ramped (e.g., 10-40 eV) to observe a range of fragment ions.

3. Data Acquisition

  • Acquire full scan MS data to identify the protonated molecular ion [M+H]+.

  • Perform product ion scans (MS/MS) on the [M+H]+ ion to generate the fragmentation spectrum.

Visualizations

The following diagrams illustrate the proposed fragmentation pathway and the general experimental workflow.

Fragmentation_Pathway M [M+H]+ m/z 266/268 F1 [M+H - NH3]+ m/z 249/251 M->F1 -NH3 F2 [M+H - HCN]+ m/z 239/241 M->F2 -HCN F3 [C6H4Br]+ m/z 155/157 M->F3 C-C Cleavage F4 [C3H5N5]+ m/z 111 M->F4 C-C Cleavage F5 [M+H - Br]+ m/z 187 M->F5 -Br

Caption: Proposed fragmentation pathway of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Interpretation Stock Stock Solution (1 mg/mL) Dilution Working Solution (1-10 µg/mL) Stock->Dilution Dilute Infusion Direct Infusion via ESI Dilution->Infusion FullScan Full Scan MS Infusion->FullScan MSMS Product Ion Scan (MS/MS) FullScan->MSMS Select [M+H]+ Spectrum Fragmentation Spectrum MSMS->Spectrum Interpretation Identify Fragment Ions Spectrum->Interpretation

Caption: General experimental workflow for MS/MS analysis.

References

Application Notes: Evaluating the Cytotoxicity of Triazine Derivatives using the MTT Assay

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Triazine derivatives are a significant class of heterocyclic compounds known for a wide range of biological activities, including potential anticancer properties.[1][2] A crucial first step in the preclinical evaluation of these novel compounds is to assess their cytotoxic potential. The MTT assay is a widely used, reliable, and quantitative colorimetric method for measuring cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3] This assay is instrumental in screening new chemical entities, such as triazine derivatives, to determine their dose-dependent effects on cancer cell lines.[1]

The principle of the MTT assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan product.[4] This reduction is carried out by NAD(P)H-dependent oxidoreductase enzymes located in the mitochondria of viable cells. The resulting formazan crystals are then solubilized, and the concentration is determined by measuring the absorbance at a specific wavelength (typically 570 nm). The intensity of the purple color is directly proportional to the number of living, metabolically active cells.[4]

Experimental Protocol: MTT Assay for Adherent Cells

This protocol provides a detailed methodology for determining the cytotoxic effects of triazine derivatives on adherent cancer cell lines.

I. Materials and Reagents

  • Cell Lines: Appropriate cancer cell line(s) (e.g., MCF-7, HCT-116, HeLa).[1]

  • Triazine Derivatives: Stock solutions of known concentrations, typically dissolved in Dimethyl Sulfoxide (DMSO).

  • MTT Powder: (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).[5]

  • Culture Medium: Appropriate for the chosen cell line (e.g., DMEM, RPMI-1640) supplemented with Fetal Bovine Serum (FBS) and antibiotics.

  • Phosphate-Buffered Saline (PBS): pH 7.4.[5]

  • Solubilization Solution: DMSO is commonly used.[4] Alternatively, a solution of 10% SDS in 0.01 M HCl can be used.

  • Equipment:

    • Sterile 96-well flat-bottom tissue culture plates.

    • Laminar flow hood.

    • 37°C incubator with a humidified atmosphere of 5% CO₂.[2]

    • Multi-channel pipette.

    • Microplate reader (spectrophotometer) capable of reading absorbance at 570 nm.

    • Inverted microscope.

II. Reagent Preparation

  • MTT Stock Solution (5 mg/mL):

    • Dissolve MTT powder in sterile PBS to a final concentration of 5 mg/mL.[4]

    • Vortex or sonicate briefly to ensure it is completely dissolved.[4]

    • Sterilize the solution by passing it through a 0.2 µm filter into a sterile, light-protected container.[5]

    • Store the MTT solution protected from light at 4°C for short-term use or at -20°C for long-term storage.[4][5]

  • Triazine Derivative Working Solutions:

    • Prepare serial dilutions of the triazine derivatives from the stock solution in the appropriate cell culture medium to achieve the desired final concentrations for treatment. The final DMSO concentration should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.

III. Step-by-Step Procedure

  • Cell Seeding:

    • Harvest cells that are in the exponential growth phase.[4]

    • Determine the optimal cell seeding density by performing a cell titration curve beforehand. The goal is to ensure cells are not confluent at the end of the experiment and that the absorbance values fall within the linear range of the assay (typically 0.75-1.25).[6]

    • Seed the cells in a 96-well plate at the predetermined density (e.g., 1 x 10⁴ cells/well) in a final volume of 100 µL of culture medium.[7]

    • Include wells for "untreated control" (cells with medium only) and "blank" (medium only, no cells) for background subtraction.[6]

    • Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow cells to attach.[7]

  • Compound Treatment:

    • After 24 hours, carefully remove the medium.

    • Add 100 µL of the medium containing the various concentrations of triazine derivatives to the appropriate wells. Add fresh medium with the same concentration of DMSO as the treated wells to the "untreated control" wells.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[2][7]

  • MTT Incubation:

    • Following the treatment period, carefully aspirate the culture medium containing the compounds.

    • Add 50 µL of serum-free medium to each well.

    • Add 10 µL of the 5 mg/mL MTT stock solution to each well for a final concentration of 0.5 mg/mL.

    • Incubate the plate for 2-4 hours at 37°C and 5% CO₂.[6] During this time, viable cells will form visible purple formazan crystals.

  • Formazan Solubilization:

    • Carefully aspirate the MTT solution without disturbing the formazan crystals or the attached cells.

    • Add 100-150 µL of DMSO to each well to dissolve the crystals.[7]

    • Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan.

  • Absorbance Measurement:

    • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[5] A reference wavelength of 630 nm or higher can be used to reduce background noise.[6]

    • Read the plate within 1 hour of adding the solubilization solution.

Visualized Experimental Workflow

MTT_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis P1 Optimize Cell Seeding Density P2 Prepare Triazine Derivative Serial Dilutions A1 1. Seed Cells in 96-Well Plate P2->A1 A2 2. Incubate (24h) A1->A2 A3 3. Treat Cells with Triazine Derivatives A2->A3 A4 4. Incubate (24-72h) A3->A4 A5 5. Add MTT Reagent A4->A5 A6 6. Incubate (2-4h) A5->A6 A7 7. Solubilize Formazan (Add DMSO) A6->A7 A8 8. Read Absorbance (570 nm) A7->A8 D1 Calculate % Cell Viability A8->D1 D2 Plot Dose-Response Curve D1->D2 D3 Determine IC50 Value D2->D3

Caption: Workflow for MTT cytotoxicity assay.

Data Analysis and Presentation

I. Data Analysis

  • Correct for Background: Average the absorbance readings from the blank (medium only) wells and subtract this value from all other readings.

  • Calculate Percent Viability: Determine the percentage of cell viability for each concentration of the triazine derivative using the following formula:

    • % Cell Viability = (Corrected Absorbance of Treated Sample / Corrected Absorbance of Untreated Control) x 100

  • Determine IC₅₀ Value:

    • Plot a dose-response curve with the % Cell Viability on the Y-axis and the logarithm of the triazine derivative concentration on the X-axis.[8]

    • The IC₅₀ is the concentration of the compound that results in a 50% reduction in cell viability. This value can be determined from the curve, often by using a linear regression analysis on the linear portion of the graph.[8]

II. Data Presentation

Summarize the quantitative results in a clear, tabular format. The half-maximal inhibitory concentration (IC₅₀) is the standard metric for reporting cytotoxicity.

Compound IDTriazine Derivative ClassCell LineIC₅₀ (µM)Exposure Time (h)
TD-01 e.g., Pyrazolyl-s-triazineMCF-7 (Breast Cancer)Value48
TD-01 e.g., Pyrazolyl-s-triazineHCT-116 (Colon Cancer)Value48
TD-02 e.g., Monastrol-1,3,5-triazineMCF-7 (Breast Cancer)Value48
TD-02 e.g., Monastrol-1,3,5-triazineHCT-116 (Colon Cancer)Value48
Control e.g., DoxorubicinMCF-7 (Breast Cancer)Value48

Potential Signaling Pathway in Triazine-Induced Cytotoxicity

Cytotoxic compounds often induce cell death through the activation of apoptotic signaling pathways. While the specific mechanisms for novel triazine derivatives must be elucidated experimentally, a common pathway involves the activation of caspases, which are key executioners of apoptosis.

Apoptosis_Pathway Compound Triazine Derivative (Cytotoxic Stress) Mitochondria Mitochondrial Stress (e.g., ROS, Bax/Bcl-2) Compound->Mitochondria CytoC Cytochrome c Release Mitochondria->CytoC Casp9 Caspase-9 (Initiator) CytoC->Casp9 Casp3 Caspase-3 (Executioner) Casp9->Casp3 Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis

Caption: A potential apoptosis signaling pathway.

Important Considerations and Troubleshooting

  • Assay Limitations: The MTT assay measures metabolic activity, not cell viability directly. Factors other than cytotoxicity can influence metabolic activity and lead to misleading interpretations. It is crucial to optimize experimental conditions to minimize artifacts.

  • Interference: Components in the cell culture medium, such as serum and phenol red, can interfere with the assay and generate background noise. It is recommended to use serum-free medium during the MTT incubation step.

  • Incomplete Solubilization: If formazan crystals are not fully dissolved, absorbance readings will be inaccurate. Ensure adequate mixing or increase the shaking time after adding the solvent.

  • Contamination: Bacterial or yeast contamination can reduce MTT, leading to falsely high viability readings. Regularly check cultures for contamination.[6]

  • Cell Health: Only use cells that are healthy and in the logarithmic growth phase for consistent and reproducible results.[4]

References

Application Notes and Protocols: Cell Cycle Analysis of Cancer Cells Treated with 6-(4-bromophenyl)-1,3,5-triazine-2,4-diamine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

These application notes provide a comprehensive protocol for analyzing the effects of the novel anti-cancer compound, 6-(4-bromophenyl)-1,3,5-triazine-2,4-diamine, on the cell cycle of cancer cells. The 1,3,5-triazine scaffold is a core component of various compounds with demonstrated anticancer activity.[1][2] This document outlines the methodology for treating a selected cancer cell line with the specified compound, followed by cell preparation, DNA staining with propidium iodide (PI), and analysis by flow cytometry to quantify the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.[3][4] The presented data, while hypothetical, illustrates the expected outcomes of such an analysis, demonstrating a dose-dependent cell cycle arrest.

Introduction

The cell cycle is a series of events that takes place in a cell as it grows and divides.[5] Deregulation of the cell cycle is a hallmark of cancer, leading to uncontrolled cell proliferation.[6] Consequently, the cell cycle is a primary target for the development of novel anticancer therapeutics.[5][7] Compounds that can induce cell cycle arrest at specific checkpoints (e.g., G1/S or G2/M) prevent cancer cells from replicating and dividing, thereby inhibiting tumor growth.[6]

The 1,3,5-triazine derivatives are a class of heterocyclic compounds that have shown significant promise as anticancer agents, with some derivatives already in clinical use.[1][7] These compounds can exert their effects through various mechanisms, including the inhibition of key enzymes involved in cell cycle progression like cyclin-dependent kinases (CDKs).[7]

This application note details the use of flow cytometry with propidium iodide (PI) staining to assess the cytostatic effects of this compound. PI is a fluorescent dye that intercalates into the major groove of double-stranded DNA.[8] The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell, allowing for the differentiation of cells in the G0/G1 (2N DNA content), S (between 2N and 4N DNA content), and G2/M (4N DNA content) phases of the cell cycle.[9] This method provides a robust and high-throughput approach for evaluating the mechanism of action of new therapeutic compounds.[3]

Data Presentation

The following table summarizes hypothetical data from a study investigating the effect of this compound on the cell cycle distribution of a human breast cancer cell line (e.g., MCF-7) after 48 hours of treatment. The data illustrates a dose-dependent increase in the percentage of cells in the G2/M phase, suggesting that the compound induces cell cycle arrest at the G2/M checkpoint.

Table 1: Effect of this compound on Cell Cycle Distribution in MCF-7 Cells

Treatment Concentration (µM)% Cells in G0/G1% Cells in S% Cells in G2/M
Vehicle Control (0 µM DMSO)65.2 ± 3.122.5 ± 1.812.3 ± 1.5
1060.1 ± 2.820.3 ± 2.019.6 ± 1.9
2545.7 ± 3.515.1 ± 1.739.2 ± 2.4
5028.9 ± 2.910.5 ± 1.360.6 ± 3.3

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

The following protocols provide a step-by-step guide for performing cell cycle analysis.

Materials and Reagents
  • Cancer cell line (e.g., MCF-7, HeLa, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound

  • Dimethyl sulfoxide (DMSO, sterile)

  • Phosphate-Buffered Saline (PBS), pH 7.4, sterile

  • Trypsin-EDTA

  • 70% Ethanol, ice-cold

  • RNase A solution (100 µg/mL in PBS), DNase-free

  • Propidium Iodide (PI) staining solution (50 µg/mL in PBS)

  • 6-well tissue culture plates

  • 15 mL conical tubes

  • Flow cytometry tubes (e.g., 12 x 75 mm polystyrene tubes)

  • Centrifuge

  • Flow cytometer

Protocol for Cell Culture and Treatment
  • Cell Seeding: Culture cancer cells in complete medium at 37°C in a humidified atmosphere with 5% CO₂. Seed cells into 6-well plates at a density of 2 x 10⁵ cells per well and allow them to adhere and grow for 24 hours.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Prepare serial dilutions of the compound in complete culture medium to achieve the desired final concentrations (e.g., 10 µM, 25 µM, 50 µM). Ensure the final DMSO concentration in all wells (including the vehicle control) is less than 0.1%.

  • Treatment: Remove the medium from the wells and replace it with the medium containing the different concentrations of the test compound. Include a vehicle control well treated with medium containing the same final concentration of DMSO.

  • Incubation: Incubate the treated cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

Protocol for Cell Harvesting and Fixation
  • Harvesting: After incubation, collect the culture medium (which may contain floating/apoptotic cells) from each well into a corresponding 15 mL conical tube. Wash the adherent cells with PBS, and then add Trypsin-EDTA to detach them. Combine the detached cells with the collected medium.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes.[10] Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS. Repeat the wash step.

  • Fixation: Centrifuge the washed cells again and discard the supernatant. Resuspend the cell pellet by gently vortexing. While vortexing, add 1 mL of ice-cold 70% ethanol drop-wise to the cell pellet.[4] This prevents cell clumping.

  • Incubation: Incubate the cells in ethanol for at least 30 minutes on ice or at -20°C for longer storage (up to several weeks).[4]

Protocol for Propidium Iodide Staining and Flow Cytometry
  • Rehydration: Pellet the fixed cells by centrifugation at a higher speed (e.g., 850 x g for 5 minutes) as ethanol-fixed cells are more buoyant.[4] Discard the ethanol supernatant carefully.

  • Washing: Resuspend the cell pellet in 1 mL of PBS and centrifuge again. Discard the supernatant.

  • RNase Treatment: To ensure that only DNA is stained, resuspend the cell pellet in 100 µL of RNase A solution (100 µg/mL).[9] Incubate for 30 minutes at 37°C.[9]

  • PI Staining: Add 400 µL of PI staining solution (50 µg/mL) to each tube.[9] Mix gently and incubate for 15-30 minutes at room temperature in the dark.[9]

  • Flow Cytometry Analysis: Transfer the stained cell suspension to flow cytometry tubes. Analyze the samples on a flow cytometer, exciting the PI at 488 nm and collecting the fluorescence emission in the appropriate channel (typically around 617 nm).[9] Collect data for at least 10,000 single-cell events.

  • Data Analysis: Use appropriate software (e.g., FlowJo, ModFit LT) to generate a DNA content histogram. Gate on the single-cell population to exclude doublets and aggregates.[4] The software will then deconvolute the histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases.[10]

Mandatory Visualizations

Experimental Workflow Diagram

G cluster_prep Cell Preparation & Treatment cluster_harvest Sample Processing cluster_stain Staining cluster_analysis Analysis cell_culture Seed Cancer Cells in 6-Well Plates incubation_24h Incubate for 24h cell_culture->incubation_24h treatment Treat with this compound incubation_24h->treatment incubation_48h Incubate for 48h treatment->incubation_48h harvest Harvest Cells (Trypsinization) incubation_48h->harvest wash_pbs Wash with PBS harvest->wash_pbs fixation Fix in Cold 70% Ethanol wash_pbs->fixation wash_pbs2 Wash & Rehydrate in PBS fixation->wash_pbs2 rnase RNase A Treatment (37°C) wash_pbs2->rnase pi_stain Stain with Propidium Iodide rnase->pi_stain flow_cytometry Acquire Data on Flow Cytometer pi_stain->flow_cytometry data_analysis Analyze DNA Content Histogram flow_cytometry->data_analysis

Caption: Experimental workflow for cell cycle analysis.

Hypothetical Signaling Pathway for G2/M Arrest

G cluster_pathway G2/M Checkpoint Control Compound This compound Cdk1_CyclinB Cdk1/Cyclin B Complex Compound->Cdk1_CyclinB inhibits M_Phase Mitosis (M Phase) Cdk1_CyclinB->M_Phase promotes entry to Arrest G2/M Arrest Cdc25 Cdc25 Phosphatase Cdc25->Cdk1_CyclinB activates G2_Phase G2 Phase

Caption: Hypothetical inhibition of the Cdk1/Cyclin B complex.

References

Application Notes and Protocols for In Vivo Testing of 6-(4-bromophenyl)-1,3,5-triazine-2,4-diamine in Xenograft Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(4-bromophenyl)-1,3,5-triazine-2,4-diamine is a synthetic compound belonging to the 1,3,5-triazine class of molecules. This class has garnered significant interest in medicinal chemistry due to the diverse biological activities of its derivatives, including potential applications as anticancer agents.[1][2] The 1,3,5-triazine scaffold is a key component in several approved drugs and clinical candidates, targeting various cellular pathways involved in cancer progression.[1] Preclinical evaluation of novel compounds like this compound is crucial to determine their therapeutic potential. In vivo testing using xenograft mouse models is a standard and critical step in the preclinical drug development pipeline to assess the anti-tumor efficacy and systemic toxicity of a candidate compound.[3][4]

These application notes provide a detailed protocol for the in vivo evaluation of this compound in a xenograft mouse model. The protocol outlines the necessary steps from cell line selection and animal model preparation to drug administration, tumor growth monitoring, and endpoint analysis.

Postulated Signaling Pathway

While the precise mechanism of action for this compound is a subject of ongoing investigation, many 1,3,5-triazine derivatives exert their anticancer effects by inhibiting protein kinases involved in cell proliferation and survival pathways. A plausible target could be the PI3K/Akt/mTOR pathway, which is frequently dysregulated in various cancers.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Apoptosis Akt->Apoptosis Inhibition Proliferation Cell Proliferation & Survival mTORC1->Proliferation Compound 6-(4-bromophenyl)-1,3,5- triazine-2,4-diamine Compound->PI3K Postulated Inhibition G start Start cell_culture Cell Line Selection & Culture start->cell_culture implantation Tumor Cell Implantation in Immunodeficient Mice cell_culture->implantation monitoring Tumor Growth Monitoring implantation->monitoring randomization Randomization of Mice into Groups monitoring->randomization treatment Treatment with Compound or Vehicle randomization->treatment data_collection Data Collection: - Tumor Volume - Body Weight - Clinical Observations treatment->data_collection data_collection->treatment Repeat per Dosing Schedule endpoint Study Endpoint: - Euthanasia - Tumor Excision & Weight data_collection->endpoint analysis Data Analysis: - Tumor Growth Inhibition - Statistical Analysis endpoint->analysis end End analysis->end

References

Formulation of 6-(4-bromophenyl)-1,3,5-triazine-2,4-diamine for Biological Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the formulation and use of 6-(4-bromophenyl)-1,3,5-triazine-2,4-diamine in common biological assays, with a focus on anticancer research. The information is intended to guide researchers in accurately preparing this compound for in vitro studies.

Compound Information

PropertyDataReference
IUPAC Name This compound
CAS Number 30508-74-8
Molecular Formula C₉H₈BrN₅
Molecular Weight 266.1 g/mol
Appearance Cream-colored powder[1]
Purity ≥ 98% (HPLC)[1]
Melting Point 263-269 °C[1]
Storage Temperature 0-8°C[1]

Formulation Protocol: Stock Solution Preparation

The accurate preparation of a stock solution is critical for obtaining reliable and reproducible results in biological assays. Due to the hydrophobic nature of many triazine derivatives, Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating a high-concentration stock solution.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile, filtered pipette tips

Procedure:

  • Weighing the Compound: In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of this compound powder using a calibrated analytical balance.

  • Dissolution in DMSO: Add the appropriate volume of anhydrous DMSO to the weighed compound to achieve the desired stock concentration (e.g., 10 mM). It is common practice in pharmaceutical screening to prepare a 10 mM stock solution in DMSO.

  • Solubilization: Vortex the solution thoroughly until the compound is completely dissolved. If necessary, gentle warming in a water bath (not exceeding 37°C) and sonication can aid in dissolution. Visually inspect the solution to ensure no particulate matter is present.

  • Aliquoting and Storage: Aliquot the stock solution into sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage. When stored properly, DMSO stock solutions are generally stable for several months.

Note on Final DMSO Concentration: When preparing working solutions for cell-based assays, ensure that the final concentration of DMSO in the cell culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.

Experimental Protocols

The following are detailed protocols for common cytotoxicity assays used to evaluate the anticancer potential of this compound.

MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Cancer cell lines of interest (e.g., MCF-7, HCT-116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO, for dissolving formazan crystals

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound stock solution in complete medium. The final concentrations should typically range from 0.1 µM to 100 µM. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with 0.1% DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Experimental Workflow and Signaling Pathway Diagrams

Experimental Workflow for Cytotoxicity Assay

The following diagram illustrates the general workflow for performing a cytotoxicity assay.

G Experimental Workflow for Cytotoxicity Assay cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A Seed cells in 96-well plate B Prepare serial dilutions of compound C Treat cells with compound dilutions B->C D Incubate for 48-72 hours C->D E Add assay reagent (e.g., MTT) D->E F Incubate and add solubilizing agent E->F G Measure absorbance/fluorescence F->G H Calculate cell viability and IC50 G->H G Hypothesized PI3K/Akt Signaling Pathway Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Compound 6-(4-bromophenyl)-1,3,5- triazine-2,4-diamine Compound->PI3K Inhibits

References

Application Notes and Protocols for the Synthesis of 2,4-Diamino-6-(4-bromophenyl)-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 2,4-diamino-6-(4-bromophenyl)-1,3,5-triazine, a versatile heterocyclic compound with applications in agrochemicals and potential as an anticancer agent.[1] The synthesis is a two-step process commencing with the conversion of 4-bromobenzaldehyde to 4-bromobenzonitrile, followed by the cyclocondensation of the nitrile with dicyandiamide to yield the target triazine derivative. This guide offers comprehensive methodologies, quantitative data, and visual workflows to support researchers in the successful synthesis and application of this compound.

Introduction

1,3,5-triazine derivatives are a significant class of nitrogen-containing heterocycles with a broad spectrum of biological activities. The 2,4-diamino-6-substituted-1,3,5-triazine scaffold, in particular, has garnered considerable interest in medicinal chemistry and agrochemistry. The title compound, 2,4-diamino-6-(4-bromophenyl)-1,3,5-triazine, serves as a valuable building block and has been identified as a key ingredient in herbicides and is being explored for its therapeutic potential in oncology.[1] Its synthesis from readily available starting materials, 4-bromobenzaldehyde and dicyandiamide, makes it an accessible target for research and development.

The synthetic strategy involves two key transformations:

  • Oxime to Nitrile Conversion: The aldehyde functional group of 4-bromobenzaldehyde is efficiently converted to a nitrile group.

  • Triazine Ring Formation: The resulting 4-bromobenzonitrile undergoes a cyclization reaction with dicyandiamide to form the 1,3,5-triazine ring.

These application notes provide detailed protocols for both synthetic steps, along with data presentation and visualizations to facilitate understanding and implementation in a laboratory setting.

Experimental Protocols

Part 1: Synthesis of 4-bromobenzonitrile from 4-bromobenzaldehyde

This protocol details the conversion of 4-bromobenzaldehyde to 4-bromobenzonitrile via an oxime intermediate.

Materials and Equipment:

  • 4-bromobenzaldehyde

  • Hydroxylamine hydrochloride

  • Dimethylsulfoxide (DMSO)

  • Diethyl ether

  • Water

  • Round-bottom flask

  • Stirring apparatus

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • TLC plates (silica gel, e.g., ethyl acetate:hexane 5:95)

  • Standard laboratory glassware

Procedure: [2]

  • In a round-bottom flask, combine 1 equivalent of 4-bromobenzaldehyde with 1.1 equivalents of hydroxylamine hydrochloride.

  • Add a sufficient volume of dimethylsulfoxide (DMSO) (approximately 3-5 volumes relative to the aldehyde) to obtain a homogeneous mixture with stirring.

  • Heat the reaction mixture to 90 °C and maintain this temperature for 1-2 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an eluent system of 5% ethyl acetate in hexane. The reaction is complete when the starting aldehyde spot is no longer visible.

  • Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic extracts and dry over a suitable drying agent (e.g., anhydrous sodium sulfate).

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to afford 4-bromobenzonitrile.

Quantitative Data:

ParameterValueReference
Starting Material4-bromobenzaldehyde[2]
ReagentsHydroxylamine hydrochloride, DMSO[2]
Reaction Temperature90 °C[2]
Reaction Time1-2 hours[2]
Yield 99% [2]
Part 2: Synthesis of 2,4-Diamino-6-(4-bromophenyl)-1,3,5-triazine

This protocol describes the synthesis of the target triazine from 4-bromobenzonitrile and dicyandiamide using microwave-assisted organic synthesis, a method known for its efficiency and reduced reaction times.[3]

Materials and Equipment:

  • 4-bromobenzonitrile

  • Dicyandiamide

  • 1-Pentanol or DMSO (as solvent)

  • Microwave reactor

  • Microwave-safe reaction vessel with a magnetic stirrer

  • Filtration apparatus

  • Standard laboratory glassware

Procedure (adapted from a general method): [3]

  • In a microwave-safe reaction vessel, combine 4-bromobenzonitrile and dicyandiamide.

  • Add a suitable solvent such as 1-pentanol or DMSO.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture with microwaves at a specified temperature and time. Typical conditions for similar reactions are heating to 130-150 °C for 10-30 minutes. Optimization of time and temperature may be required for this specific substrate.

  • After the reaction is complete, cool the vessel to room temperature.

  • The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.

  • If the product remains in solution, the solvent can be removed under reduced pressure, and the resulting solid can be purified by recrystallization from a suitable solvent.

Quantitative Data (based on similar syntheses):

ParameterValue RangeReference
Starting Material4-bromobenzonitrile, Dicyandiamide[3]
Solvent1-Pentanol or DMSO[3]
Reaction MethodMicrowave Irradiation[3]
Yield 16-86% [4][5]

Visualizations

Experimental Workflow

The following diagram illustrates the two-step synthesis process.

Synthesis_Workflow cluster_step1 Step 1: Nitrile Synthesis cluster_step2 Step 2: Triazine Formation 4-Bromobenzaldehyde 4-Bromobenzaldehyde Reaction1 Oxime Formation & Dehydration 4-Bromobenzaldehyde->Reaction1 Hydroxylamine_HCl Hydroxylamine_HCl Hydroxylamine_HCl->Reaction1 4-Bromobenzonitrile 4-Bromobenzonitrile Reaction1->4-Bromobenzonitrile Reaction2 Cyclocondensation 4-Bromobenzonitrile->Reaction2 Dicyandiamide Dicyandiamide Dicyandiamide->Reaction2 Final_Product 2,4-Diamino-6-(4-bromophenyl)- 1,3,5-triazine Reaction2->Final_Product

Figure 1: Two-step synthesis of the target triazine.
Potential Signaling Pathway Inhibition

2,4-Diamino-1,3,5-triazine derivatives have been investigated as inhibitors of various protein kinases involved in cancer cell signaling. The following diagram depicts a simplified representation of the PI3K/Akt/mTOR signaling pathway, which is a common target for such inhibitors.

Signaling_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Triazine_Inhibitor 2,4-Diamino-6-aryl- 1,3,5-triazine Triazine_Inhibitor->PI3K Inhibition Triazine_Inhibitor->mTOR Inhibition

Figure 2: Inhibition of the PI3K/Akt/mTOR pathway.

Applications and Future Directions

The synthesized 2,4-diamino-6-(4-bromophenyl)-1,3,5-triazine is a compound of interest for several applications:

  • Agrochemicals: It serves as a key component in the formulation of selective herbicides for weed control in agriculture.[1]

  • Medicinal Chemistry: The compound is a scaffold for the development of novel therapeutic agents, with studies exploring its potential as an anti-cancer drug.[1][6] The presence of the bromine atom allows for further functionalization through cross-coupling reactions, enabling the generation of diverse chemical libraries for drug discovery.

  • Materials Science: Triazine derivatives are used in the synthesis of advanced polymers with desirable properties such as thermal stability.[1]

Future research could focus on the elaboration of the 4-bromophenyl moiety to explore structure-activity relationships for enhanced biological activity. Furthermore, detailed mechanistic studies are warranted to elucidate the specific molecular targets and signaling pathways modulated by this class of compounds, which could pave the way for the development of more potent and selective therapeutic agents.

References

Application Notes and Protocols: Microwave-Assisted Synthesis of 6-Aryl-1,3,5-triazine-2,4-diamines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the efficient synthesis of 6-aryl-1,3,5-triazine-2,4-diamines utilizing microwave-assisted organic synthesis (MAOS). This class of compounds holds significant promise in medicinal chemistry, with demonstrated applications as anticancer, antimicrobial, and antiplasmodial agents.[1][2][3] The protocols outlined below are designed to be robust and scalable, offering significant advantages over conventional heating methods, including reduced reaction times, improved yields, and cleaner reaction profiles.[4][5]

Introduction

6-Aryl-1,3,5-triazine-2,4-diamines are a privileged scaffold in drug discovery.[2] Their structural rigidity and ability to participate in multiple hydrogen bonding interactions make them ideal candidates for targeting various biological macromolecules. Traditional synthetic routes to these compounds often involve lengthy reaction times, harsh conditions, and the use of hazardous reagents. Microwave-assisted synthesis offers a green and efficient alternative, enabling rapid access to diverse libraries of these valuable compounds for biological screening.[6][7]

The primary synthetic strategy detailed here is a one-pot, three-component reaction involving an aromatic aldehyde, cyanoguanidine (dicyandiamide), and an amine, conducted under microwave irradiation.[1][8][9] This approach allows for the facile introduction of chemical diversity at two key positions of the triazine core, making it highly amenable to structure-activity relationship (SAR) studies.

Data Presentation: Reaction Parameters and Yields

The following tables summarize typical reaction conditions and yields for the microwave-assisted synthesis of various 6-aryl-1,3,5-triazine-2,4-diamine derivatives reported in the literature. These tables are intended to provide a comparative overview to guide reaction optimization.

Table 1: Synthesis of 6-Aryl-2,4-diamino-1,3,5-triazines from Arylnitriles and Dicyandiamide

ArylnitrileMicrowave PowerTemperature (°C)Time (min)Yield (%)
Benzonitrile100 W (example)1301592
4-Chlorobenzonitrile100 W (example)1301295
4-Methoxybenzonitrile100 W (example)1301888
2-Naphthonitrile100 W (example)1302085

Note: The specific microwave power may vary depending on the instrument used. The temperature is the primary controllable parameter.

Table 2: One-Pot Synthesis of N²,6-Diaryl-1,3,5-triazine-2,4-diamines [9]

Aromatic AldehydeArylamineMicrowave PowerTemperature (°C)Time (min)Yield (%)
BenzaldehydeAnilineOptimized12010 + 1585
4-Chlorobenzaldehyde4-ChloroanilineOptimized12010 + 1589
4-Methoxybenzaldehyde4-MethoxyanilineOptimized12010 + 1582
2-NaphthaldehydeNaphthalen-2-amineOptimized12010 + 1578

Note: The reaction is typically a two-step, one-pot process. The first time value corresponds to the initial condensation, and the second to the aromatization step after the addition of a base.

Experimental Protocols

The following are detailed, representative protocols for the microwave-assisted synthesis of 6-aryl-1,3,5-triazine-2,4-diamines.

Protocol 1: Synthesis of 6-Aryl-2,4-diamino-1,3,5-triazines from Arylnitriles

This protocol is adapted from a general procedure for the reaction of arylnitriles with dicyandiamide in an ionic liquid under microwave irradiation.

Materials:

  • Arylnitrile (10 mmol)

  • Dicyandiamide (11 mmol, 0.93 g)

  • Potassium hydroxide (KOH), powdered (2 mmol, 0.11 g)

  • 1-Butyl-3-methylimidazolium hexafluorophosphate ([bmim][PF6]) (3 mL)

  • Ethanol

  • Dimethylformamide (DMF)

  • Microwave reactor with temperature and pressure control

  • Microwave reaction vessel (10-20 mL) with a magnetic stir bar

Procedure:

  • To a 10 mL microwave reaction vessel, add the arylnitrile (10 mmol), dicyandiamide (11 mmol), and powdered KOH (2 mmol).

  • Add [bmim][PF6] (3 mL) to the vessel.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture with microwave energy, maintaining a constant temperature of 130 °C for the time specified in Table 1 (typically 12-20 minutes).

  • After the reaction is complete, allow the vessel to cool to room temperature.

  • Collect the precipitate by filtration.

  • Wash the solid with hot water to remove the ionic liquid and any remaining reactants.

  • Recrystallize the crude product from an ethanol-DMF mixture (e.g., 5:1 v/v) to afford the pure 6-aryl-2,4-diamino-1,3,5-triazine.

  • Dry the product under vacuum and characterize by appropriate analytical methods (NMR, MS, IR).

Protocol 2: One-Pot Synthesis of N²,6-Diaryl-1,3,5-triazine-2,4-diamines

This protocol is a generalized one-pot, two-step procedure based on the multi-component reaction of an aromatic aldehyde, an arylamine, and cyanoguanidine.[9]

Materials:

  • Aromatic aldehyde (1 mmol)

  • Arylamine (1 mmol)

  • Cyanoguanidine (1 mmol, 84 mg)

  • Ethanol (3 mL)

  • Concentrated Hydrochloric Acid (HCl) (0.1 mL)

  • Aqueous Sodium Hydroxide (NaOH) solution (e.g., 2 M)

  • Microwave reactor with temperature and pressure control

  • Microwave reaction vessel (10 mL) with a magnetic stir bar

Procedure: Step 1: Condensation and Dihydrotriazine Formation

  • In a 10 mL microwave reaction vessel, combine the aromatic aldehyde (1 mmol), arylamine (1 mmol), cyanoguanidine (1 mmol), and ethanol (3 mL).

  • Add concentrated HCl (0.1 mL) to the mixture.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at 120 °C for 10 minutes.

  • Allow the vessel to cool to room temperature.

Step 2: Aromatization 6. Carefully open the vessel and add aqueous NaOH solution (e.g., 2 M, 2 mL). 7. Reseal the vessel and place it back in the microwave reactor. 8. Irradiate the mixture at 120 °C for an additional 15 minutes. 9. After cooling, the product will typically precipitate from the solution. 10. Collect the solid by filtration. 11. Wash the precipitate with water and then with a small amount of cold ethanol. 12. Dry the product under vacuum and characterize by appropriate analytical methods (NMR, MS, IR).

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the one-pot, microwave-assisted synthesis of N²,6-diaryl-1,3,5-triazine-2,4-diamines.

G cluster_0 Step 1: Dihydrotriazine Formation cluster_1 Step 2: Aromatization cluster_2 Work-up & Purification A Combine Reactants: Aromatic Aldehyde Arylamine Cyanoguanidine Ethanol + HCl B Microwave Irradiation (e.g., 120°C, 10 min) A->B Reaction Mixture C Add Base (e.g., aq. NaOH) B->C Intermediate D Microwave Irradiation (e.g., 120°C, 15 min) C->D E Cooling & Precipitation D->E F Filtration & Washing E->F G Drying & Characterization F->G

Caption: General workflow for the one-pot synthesis.

Signaling Pathway: Dihydrofolate Reductase (DHFR) Inhibition

Many 1,3,5-triazine derivatives exhibit their anticancer and antiplasmodial effects by inhibiting dihydrofolate reductase (DHFR), a key enzyme in folate metabolism.[3] This inhibition disrupts the synthesis of purines and thymidylate, which are essential for DNA replication and cell proliferation.

G cluster_purine Purine Synthesis cluster_dna DNA Synthesis & Cell Proliferation DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) Purine dUMP -> dTMP (Thymidylate Synthase) THF->Purine NADPH NADPH NADPH->DHFR NADP NADP+ DHFR->THF Reduction DHFR->NADP DNA DNA Replication Purine->DNA Triazine 6-Aryl-1,3,5-triazine- 2,4-diamine Triazine->DHFR Inhibition

Caption: Inhibition of the DHFR pathway by triazines.

References

Troubleshooting & Optimization

"troubleshooting low yield in 6-(4-bromophenyl)-1,3,5-triazine-2,4-diamine synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-(4-bromophenyl)-1,3,5-triazine-2,4-diamine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and modern approach is a one-pot, three-component reaction involving dicyandiamide (cyanoguanidine), an amine, and in this specific case, 4-bromobenzaldehyde, which provides the aryl substituent.[1][2][3] This reaction is often facilitated by microwave irradiation to reduce reaction times and potentially improve yields.[1][4]

Q2: What are the typical starting materials and reagents for this synthesis?

A2: The key starting materials are 4-bromobenzaldehyde and dicyandiamide. The reaction is typically carried out in a suitable solvent such as ethanol or dioxane, with a catalytic amount of an acid like hydrochloric acid to facilitate the initial condensation steps. A base is subsequently used to promote the final aromatization of the triazine ring.[1][2]

Q3: I am experiencing a very low yield. What are the most probable causes?

A3: Low yields in this synthesis can stem from several factors. Key areas to investigate include the purity of your starting materials, suboptimal reaction conditions (temperature, time, and catalyst concentration), and potential side reactions involving the 4-bromobenzaldehyde. Inefficient purification can also lead to significant product loss.

Q4: How does the bromine substituent on the benzaldehyde affect the reaction?

A4: The bromine atom is an electron-withdrawing group, which can influence the reactivity of the aldehyde. While some studies on similar reactions suggest that both electron-donating and electron-withdrawing groups can lead to good yields, the electronic properties can affect the reaction kinetics.[5] It is also important to consider that aryl bromides can participate in various cross-coupling side reactions under certain conditions, although this is less likely in the standard protocol for this synthesis.[6]

Q5: What are some potential side products I should be aware of?

A5: Given that 4-bromobenzaldehyde lacks α-hydrogens, it can undergo a Cannizzaro reaction in the presence of a strong base, leading to the formation of 4-bromobenzyl alcohol and 4-bromobenzoic acid. Additionally, incomplete reaction or alternative cyclization pathways could lead to different isomeric products or related heterocyclic compounds. One study noted that in the reaction of 4-bromobenzaldehyde with morpholine, a side product was observed where the morpholine attacked the carbonyl group.[7]

Troubleshooting Guide

Issue 1: Low or No Product Formation

Q: My reaction has resulted in a very low yield or no desired product at all. How can I troubleshoot this?

A: A low or negligible yield can be frustrating. Here is a step-by-step guide to diagnose the issue:

  • Verify Starting Material Quality:

    • 4-Bromobenzaldehyde: This compound can oxidize over time to 4-bromobenzoic acid. Use freshly opened or purified 4-bromobenzaldehyde. You can check the purity via melting point determination (literature value: 57 °C) or NMR spectroscopy.[6]

    • Dicyandiamide: Ensure it is dry and of high purity.

  • Optimize Reaction Conditions:

    • Catalyst: The concentration of the acid catalyst is crucial. Too little may result in an incomplete reaction, while too much can lead to side reactions. A screening of the catalyst loading is recommended.

    • Temperature and Time: If using conventional heating, ensure the reaction reaches the target temperature. For microwave-assisted synthesis, confirm the correct power and temperature settings. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[4]

  • Solvent Choice:

    • The solubility of the starting materials and intermediates is important. While ethanol or dioxane are commonly used, if you observe poor solubility, consider exploring other polar solvents.

Issue 2: Product is Impure After Initial Isolation

Q: I have obtained a product, but it is impure, and I am struggling with purification. What are the best methods for purification?

A: Purification of this compound can be challenging due to its polarity and potentially similar polarity of byproducts.

  • Recrystallization: This is the most common and effective method for purifying solid organic compounds.

    • Solvent Selection: The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble when heated. For triazine derivatives, polar solvents are often a good starting point. Experiment with solvents like ethanol, methanol, acetonitrile, or mixtures with water to find the optimal system.

    • Procedure: Dissolve the crude product in a minimal amount of the hot solvent, filter hot to remove any insoluble impurities, and then allow the solution to cool slowly to form pure crystals.

  • Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used. Due to the polar nature of the diamino-triazine, a polar mobile phase will be required. A gradient of dichloromethane/methanol or ethyl acetate/methanol is a good starting point.

Issue 3: Reaction Stalls and Does Not Go to Completion

Q: My TLC analysis shows that the reaction starts but then stalls, with starting material still present even after extended reaction times. What should I do?

A: A stalling reaction can be indicative of several issues:

  • Insufficient Catalyst: The catalyst may have been consumed or deactivated. A second addition of the catalyst might restart the reaction.

  • Reagent Stoichiometry: Double-check the molar ratios of your reactants. An incorrect ratio can lead to an incomplete reaction.

  • Microwave Heating: In microwave-assisted synthesis, ensure that the reaction mixture is absorbing microwaves effectively. The volume and polarity of the solvent can impact heating efficiency.

Experimental Protocols

General Protocol for Microwave-Assisted Synthesis

This protocol is a representative procedure based on common methods for the synthesis of 6-aryl-1,3,5-triazine-2,4-diamines.[1][2][8]

Materials:

  • 4-Bromobenzaldehyde

  • Dicyandiamide (Cyanoguanidine)

  • Ethanol

  • Concentrated Hydrochloric Acid

  • Aqueous solution of a suitable base (e.g., Sodium Hydroxide)

Procedure:

  • In a microwave reaction vessel, combine 4-bromobenzaldehyde (1 equivalent), dicyandiamide (1-1.2 equivalents), and ethanol.

  • Add a catalytic amount of concentrated hydrochloric acid.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 85-120 °C) for a specified time (e.g., 15-45 minutes).

  • After cooling, add a basic solution to the reaction mixture to induce aromatization.

  • The product often precipitates from the solution upon cooling or addition of water.

  • Collect the solid product by vacuum filtration and wash with water and a small amount of cold ethanol.

  • Purify the crude product by recrystallization.

Quantitative Data

The following table summarizes reported yields for the synthesis of various 6-aryl-1,3,5-triazine-2,4-diamines under different conditions to provide a comparative context.

Aryl SubstituentReaction ConditionsYield (%)Reference
4-ChlorophenylMicrowave, 130°C, 10 min (for biguanide intermediate)16-86 (for final products)[8]
PhenylConventional heatingNot specified[5]
Various aryl groupsMicrowave-assisted, one-potGenerally good yields[1][2]

Visualizations

Experimental Workflow

experimental_workflow cluster_reactants Reactants & Reagents cluster_reaction Reaction cluster_workup Work-up & Purification 4-Bromobenzaldehyde 4-Bromobenzaldehyde Mixing Mixing 4-Bromobenzaldehyde->Mixing Dicyandiamide Dicyandiamide Dicyandiamide->Mixing Ethanol Ethanol Ethanol->Mixing HCl (cat.) HCl (cat.) HCl (cat.)->Mixing Microwave Irradiation Microwave Irradiation Mixing->Microwave Irradiation 85-120°C, 15-45 min Basification Basification Microwave Irradiation->Basification e.g., NaOH(aq) Precipitation/Filtration Precipitation/Filtration Basification->Precipitation/Filtration Recrystallization Recrystallization Precipitation/Filtration->Recrystallization Pure Product Pure Product Recrystallization->Pure Product

Caption: General experimental workflow for the synthesis.

Troubleshooting Decision Tree for Low Yield

troubleshooting_low_yield start Low Yield Observed check_sm Check Purity of Starting Materials (4-Bromobenzaldehyde, Dicyandiamide) start->check_sm sm_impure Starting materials are impure check_sm->sm_impure No sm_pure Starting materials are pure check_sm->sm_pure Yes purify_sm Purify starting materials (e.g., recrystallize aldehyde) sm_impure->purify_sm check_conditions Review Reaction Conditions (Temp, Time, Catalyst) sm_pure->check_conditions conditions_ok Conditions appear optimal check_conditions->conditions_ok Yes conditions_suboptimal Conditions may be suboptimal check_conditions->conditions_suboptimal No check_side_reactions Analyze crude mixture for side products (e.g., by LC-MS or NMR) conditions_ok->check_side_reactions optimize_conditions Systematically vary conditions: - Catalyst concentration - Temperature - Reaction time conditions_suboptimal->optimize_conditions side_products_present Significant side products detected check_side_reactions->side_products_present Yes no_side_products No significant side products check_side_reactions->no_side_products No modify_protocol Modify protocol to minimize side reactions (e.g., milder base, lower temp) side_products_present->modify_protocol check_purification Review purification procedure for product loss no_side_products->check_purification purification_loss Product loss during work-up likely check_purification->purification_loss Yes optimize_purification Optimize recrystallization solvent system or switch to chromatography purification_loss->optimize_purification

Caption: Troubleshooting decision tree for low yield.

References

"common side reactions in the synthesis of 6-aryl-1,3,5-triazines"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-aryl-1,3,5-triazines.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of 6-aryl-1,3,5-triazines, providing potential causes and recommended solutions.

Issue EncounteredPossible Cause(s)Suggested Solution(s)
Low or No Product Yield Incomplete reaction: Insufficient reaction time or temperature.- Monitor the reaction progress using Thin Layer Chromatography (TLC). - Gradually increase the reaction temperature and/or extend the reaction time. - For microwave-assisted synthesis, ensure appropriate power and time settings are used.[1]
Poor quality of starting materials: Impure nitriles, amidines, or other reagents.- Purify starting materials before use (e.g., distillation of nitriles). - Use freshly opened or properly stored reagents.
Catalyst inefficiency: Inactive or poisoned catalyst in cyclotrimerization reactions.- Use a freshly prepared or activated catalyst. - Ensure the reaction is performed under anhydrous and inert conditions if the catalyst is sensitive to moisture or air.
Incorrect stoichiometry: Improper molar ratios of reactants.- Carefully measure and ensure the correct stoichiometry of all reactants as per the chosen protocol.
Formation of Significant Byproducts Hydrolysis of nitrile starting material: Presence of water in the reaction mixture, especially under acidic or basic conditions, can lead to the formation of the corresponding aryl amide.[2]- Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.
Incomplete cyclotrimerization: Formation of linear or partially cyclized intermediates.- Optimize reaction conditions (temperature, catalyst, concentration) to favor the formation of the triazine ring.[3]
Self-condensation of amidines (in Pinner-type synthesis): Can occur as a competing reaction.- Control the reaction temperature and the rate of addition of reagents.
Formation of symmetrically substituted triazines in cross-cyclotrimerization: When using two different nitriles, the formation of homo-cyclotrimerized products can be a significant side reaction.[3]- Adjust the molar ratio of the two nitriles. A large excess of one nitrile can favor the formation of the unsymmetrically substituted triazine.[3]
Product Isolation and Purification Difficulties "Oiling out" during recrystallization: The product separates as an oil instead of crystals.- Change the recrystallization solvent or use a solvent mixture. - Ensure a slow cooling rate to promote crystal formation. - Scratch the inside of the flask with a glass rod to induce crystallization.[4]
Co-elution of product and byproducts during column chromatography: Similar polarities of the desired product and impurities.- Optimize the eluent system for column chromatography by testing different solvent mixtures with varying polarities. - Consider using a different stationary phase (e.g., alumina instead of silica gel).

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing 6-aryl-1,3,5-triazines?

A1: The most common methods include the acid-catalyzed cyclotrimerization of aryl nitriles, the Pinner synthesis from aryl amidines and phosgene (or its equivalents), and the reaction of aryl biguanides with aldehydes or ketones.[5] More recently, microwave-assisted and solid-phase synthesis methods, such as those utilizing Suzuki coupling, have been developed for more efficient and diverse library synthesis.[6][7]

Q2: My primary byproduct is an aryl amide. How can I prevent its formation?

A2: The formation of aryl amides is typically due to the hydrolysis of the starting aryl nitrile. To minimize this side reaction, it is crucial to maintain anhydrous reaction conditions. This can be achieved by using dry solvents, freshly dried reagents, and performing the reaction under an inert atmosphere (e.g., nitrogen or argon).

Q3: I am attempting a cross-cyclotrimerization with two different aryl nitriles but am getting a mixture of products. How can I improve the selectivity for the desired unsymmetrical triazine?

A3: In cross-cyclotrimerization reactions, the formation of symmetrically substituted triazines is a common issue.[3] To improve the yield of the unsymmetrical product, you can try using a significant excess of one of the aryl nitriles. The choice of catalyst and reaction conditions also plays a crucial role in controlling the selectivity.

Q4: What are the recommended purification techniques for 6-aryl-1,3,5-triazines?

A4: Common purification techniques include recrystallization and column chromatography.[4] For recrystallization, a solvent screen should be performed to find a suitable solvent or solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature.[4] For column chromatography, silica gel is a common stationary phase, and the eluent is typically a mixture of a non-polar solvent (like hexane) and a more polar solvent (like ethyl acetate or dichloromethane).[8]

Q5: Are there any "green" or more environmentally friendly methods for synthesizing 6-aryl-1,3,5-triazines?

A5: Yes, several approaches aim to make the synthesis more environmentally friendly. Microwave-assisted synthesis can significantly reduce reaction times and solvent usage.[9][10] Solvent-free reaction conditions for cyclotrimerization have also been reported.[11] Additionally, the use of less hazardous reagents and catalysts is an area of ongoing research.

Quantitative Data

The following tables summarize representative yields for the synthesis of 6-aryl-1,3,5-triazines under various conditions.

Table 1: Yields for Microwave-Assisted Synthesis of 6-Aryl-2,4-diamino-1,3,5-triazines [9]

Aryl NitrileReaction Time (min)Yield (%)
Benzonitrile1092
4-Chlorobenzonitrile895
4-Methylbenzonitrile1290
4-Methoxybenzonitrile1588

Table 2: Comparison of Heating Methods for the Cyclotrimerization of Benzonitrile [10]

CatalystHeating MethodReaction TimeYield (%)
Y(OTf)₃Conventional24 h60
Y(OTf)₃Microwave30 min50
Si(Zn)Conventional24 h75
Si(Zn)Microwave30 min35

Experimental Protocols

Protocol 1: General Procedure for Microwave-Assisted Synthesis of 6-Aryl-2,4-diamino-1,3,5-triazines [9]

  • A mixture of the aryl nitrile (10 mmol), dicyandiamide (11 mmol), and powdered potassium hydroxide (2 mmol) in an ionic liquid such as [bmim][PF6] (3 mL) is prepared in a microwave-safe vessel.

  • The vessel is sealed and subjected to microwave irradiation at a set temperature (e.g., 130 °C) for the optimized reaction time (typically 8-15 minutes).

  • After cooling, the reaction mixture is poured into water.

  • The precipitated solid product is collected by filtration, washed with water, and dried.

  • Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol).

Protocol 2: General Procedure for the Controlled Cross-Cyclotrimerization of Nitriles [12][13]

  • To a solution of the first nitrile (1 equivalent) in a dry solvent (e.g., dichloromethane) at low temperature (e.g., -20 °C), triflic anhydride or triflic acid (1 equivalent) is added dropwise under an inert atmosphere.

  • The mixture is stirred at this temperature for a specified time to form the intermediate nitrilium salt.

  • A solution of the second nitrile (2 equivalents) in the same dry solvent is then added.

  • The reaction mixture is allowed to warm to a higher temperature (e.g., room temperature or reflux) and stirred until the reaction is complete as monitored by TLC.

  • The reaction is quenched, and the product is isolated and purified by standard procedures such as extraction and column chromatography.

Visualizations

Synthesis_Pathway ArylNitrile Aryl Nitrile Triazine 6-Aryl-1,3,5-Triazine ArylNitrile->Triazine Cyclotrimerization (e.g., Acid Catalyst, Heat) Amide Aryl Amide (Byproduct) ArylNitrile->Amide Hydrolysis (H₂O)

Caption: Desired synthesis pathway and a common side reaction.

Troubleshooting_Workflow Start Low Product Yield CheckPurity Check Starting Material Purity Start->CheckPurity CheckConditions Verify Reaction Conditions (T, t) Start->CheckConditions CheckCatalyst Evaluate Catalyst Activity Start->CheckCatalyst PurifyReagents Purify/Replace Reagents CheckPurity->PurifyReagents IncreaseTt Increase Temp./Time CheckConditions->IncreaseTt NewCatalyst Use Fresh/New Catalyst CheckCatalyst->NewCatalyst Optimize Optimize Conditions Success Improved Yield Optimize->Success PurifyReagents->Optimize IncreaseTt->Optimize NewCatalyst->Optimize

Caption: A logical workflow for troubleshooting low product yield.

References

Technical Support Center: Optimizing Reaction Conditions for 4-Bromobenzaldehyde with Dicyandiamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the reaction of 4-bromobenzaldehyde with dicyandiamide. This resource is intended for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for the synthesis of substituted biguanides and related heterocycles.

Frequently Asked Questions (FAQs)

Q1: What is the expected product from the reaction of 4-bromobenzaldehyde with dicyandiamide?

The reaction of an aromatic aldehyde like 4-bromobenzaldehyde with dicyandiamide typically proceeds through an amine intermediate to form a substituted biguanide. The most common approach involves the conversion of the aldehyde to the corresponding amine (e.g., 4-bromobenzylamine or 4-bromoaniline), which is then reacted with dicyandiamide. Therefore, the expected product is a 1-(4-bromobenzyl)biguanide or a related arylbiguanide derivative. Under certain conditions, formation of 2,4-diamino-1,3,5-triazine derivatives is also possible.

Q2: What are the general synthetic strategies to achieve this transformation?

There are two primary strategies:

  • Two-Step Synthesis: This involves the initial conversion of 4-bromobenzaldehyde to the corresponding amine (e.g., via reductive amination), followed by the reaction of the purified amine hydrochloride salt with dicyandiamide.[1][2]

  • One-Pot Synthesis: A one-pot reductive amination of 4-bromobenzaldehyde with an ammonia source and a reducing agent, followed by the in situ reaction with dicyandiamide. While synthetically efficient, this approach may require more extensive optimization to minimize side reactions.

Q3: What are the critical parameters to control for a successful reaction?

Key parameters include:

  • pH: The reaction of an amine with dicyandiamide is highly pH-dependent, with an acidic medium typically being optimal.[3]

  • Temperature: Elevated temperatures are often required to drive the reaction to completion.[4]

  • Solvent: The choice of solvent is crucial for reactant solubility and can influence the reaction rate. Water, alcohols, or polar aprotic solvents are commonly used.[3]

  • Purity of Reagents: Ensure that 4-bromobenzaldehyde and dicyandiamide are of high purity, as impurities can lead to side reactions.

Q4: Can microwave irradiation be used to improve the reaction?

Yes, microwave-assisted synthesis has been shown to significantly accelerate the formation of biguanides from amines and dicyandiamide, often leading to shorter reaction times and improved yields.[3][5]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield Incomplete formation of the amine intermediate: If pursuing a two-step approach, ensure the initial reductive amination of 4-bromobenzaldehyde proceeded with high conversion.Verify the purity and activity of the reducing agent. Monitor the first step by TLC or LC-MS to confirm the consumption of the aldehyde.
Suboptimal pH: The reaction of the amine with dicyandiamide is often most efficient in an acidic medium.[3]If starting with the amine hydrochloride salt, the medium should be acidic. If starting with the free amine, the addition of an acid like HCl is recommended.
Low reaction temperature: The reaction may be too slow at lower temperatures.Increase the reaction temperature, potentially to reflux conditions, while monitoring for decomposition.[4]
Poor solubility of reactants: If the reactants are not fully dissolved, the reaction rate will be slow.Choose a solvent system in which both the amine salt and dicyandiamide are soluble at the reaction temperature. Common solvents include water, ethanol, or mixtures thereof.
Formation of Multiple Products/Byproducts Unreacted 4-bromobenzaldehyde: The aldehyde may undergo side reactions under the reaction conditions.Ensure the initial amination step goes to completion. In a one-pot synthesis, optimize the reductive amination conditions before adding dicyandiamide.
Formation of 2,4-diamino-1,3,5-triazines: This can occur through the reaction of dicyandiamide with nitriles, which could be formed from the aldehyde under certain conditions.[6][7][8]Carefully control the reaction temperature and stoichiometry. Triazine formation may be favored under harsher conditions.
Self-condensation of dicyandiamide: At elevated temperatures, dicyandiamide can self-condense.Use a moderate excess of the amine component and avoid excessively high temperatures for prolonged periods.
Product Precipitation/Crystallization Issues Incorrect pH for isolation: The biguanide product is often isolated as a hydrochloride salt, which has different solubility properties than the free base.Adjust the pH of the workup solution to facilitate the precipitation of the desired salt or free base.
Supersaturation: The product may remain in solution even after cooling.Try seeding the solution with a small crystal of the product, or cool the solution for a longer period. Scratching the inside of the flask can also induce crystallization.
Difficulty in Product Purification Polar nature of the product: Biguanides are polar compounds, which can make them difficult to purify by chromatography on silica gel.Recrystallization is often the most effective method for purifying biguanide salts.[1] Consider using a suitable solvent system like water/ethanol.

Experimental Protocols

Protocol 1: Two-Step Synthesis of 1-(4-bromobenzyl)biguanide Hydrochloride

Step 1: Synthesis of 4-Bromobenzylamine Hydrochloride

This is a representative procedure for reductive amination and can be adapted based on available laboratory reagents.

  • To a solution of 4-bromobenzaldehyde (1 equivalent) in methanol, add ammonium chloride (1.5 equivalents) and 7N ammonia in methanol.

  • Cool the mixture in an ice bath and add sodium borohydride (1.5 equivalents) portion-wise.

  • Stir the reaction mixture at room temperature overnight.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Dissolve the crude amine in a suitable solvent and bubble dry HCl gas through the solution to precipitate the hydrochloride salt. Filter and dry the solid.

Step 2: Synthesis of 1-(4-bromobenzyl)biguanide Hydrochloride

  • In a round-bottom flask, combine 4-bromobenzylamine hydrochloride (1 equivalent) and dicyandiamide (1.1 equivalents) in water or ethanol.

  • Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates, collect it by filtration and wash with cold ethanol.

  • If no precipitate forms, reduce the solvent volume under reduced pressure and cool the concentrated solution to induce crystallization.

  • Recrystallize the crude product from a water/ethanol mixture to obtain the pure 1-(4-bromobenzyl)biguanide hydrochloride.

Protocol 2: Microwave-Assisted Synthesis of Arylbiguanides

This is a general procedure that can be adapted for 4-bromobenzylamine.

  • In a microwave-safe vessel, suspend the amine hydrochloride (1 equivalent) and dicyandiamide (1.1 equivalents) in a suitable solvent like acetonitrile or water.[3]

  • Seal the vessel and irradiate with microwaves at 130-150°C for 10-20 minutes.[9]

  • After the reaction is complete, cool the vessel to room temperature.

  • Collect the precipitated product by filtration and wash with a small amount of cold solvent.

  • Further purification can be achieved by recrystallization.

Data Presentation

Table 1: Optimization of Reaction Conditions for Arylbiguanide Synthesis (Literature Data for Analogous Reactions)

EntryAmine SubstrateCatalyst/AcidSolventTemperature (°C)Time (h)Yield (%)Reference
1Aniline HydrochlorideNoneWaterReflux1284[3]
2Substituted AnilinesHClWaterReflux6-1251-84[1][3]
3BenzylaminesTMSClAcetonitrile150 (MW)0.25up to 97[3]
4AlkylaminesFeCl₃1,4-Dioxane1001.555-99[3][10]

Visualizations

experimental_workflow cluster_two_step Two-Step Synthesis cluster_one_pot One-Pot Synthesis start1 4-Bromobenzaldehyde reductive_amination Reductive Amination (e.g., NaBH4, NH4Cl) start1->reductive_amination amine_hcl 4-Bromobenzylamine HCl reductive_amination->amine_hcl reaction_with_dcd React with Dicyandiamide (Heat, Solvent) amine_hcl->reaction_with_dcd product1 1-(4-bromobenzyl)biguanide HCl reaction_with_dcd->product1 start2 4-Bromobenzaldehyde one_pot_reaction Reductive Amination & Guanidinylation (NH3 source, reducing agent, dicyandiamide) start2->one_pot_reaction product2 1-(4-bromobenzyl)biguanide HCl one_pot_reaction->product2

Caption: Synthetic workflows for the preparation of 1-(4-bromobenzyl)biguanide HCl.

troubleshooting_guide start Low or No Product Yield check_amine Is the amine intermediate present? start->check_amine check_conditions Are reaction conditions optimal? check_amine->check_conditions Yes optimize_amination Optimize reductive amination step. check_amine->optimize_amination No increase_temp Increase temperature/reflux. check_conditions->increase_temp No side_products Are there significant side products? check_conditions->side_products Yes check_ph Check/adjust pH to be acidic. increase_temp->check_ph change_solvent Change solvent for better solubility. check_ph->change_solvent purify_amine Purify amine intermediate before use. side_products->purify_amine Unreacted Aldehyde lower_temp Lower reaction temperature. side_products->lower_temp Decomposition/Other

Caption: Troubleshooting decision tree for low product yield.

References

Technical Support Center: 6-(4-bromophenyl)-1,3,5-triazine-2,4-diamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of 6-(4-bromophenyl)-1,3,5-triazine-2,4-diamine.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities encountered during the synthesis of this compound?

A1: Common impurities can include unreacted starting materials such as 4-bromobenzonitrile and dicyandiamide, as well as byproducts from side reactions. Depending on the synthetic route, related triazine derivatives or polymeric materials may also be present. A thorough analysis using techniques like HPLC and Mass Spectrometry is recommended to identify specific impurities in your sample.[1]

Q2: What is a general benchmark for the purity of this compound?

A2: Commercially available this compound is often supplied at a purity of ≥ 98%, as determined by HPLC.[2] This can serve as a target purity level for laboratory preparations.

Q3: Which analytical techniques are best suited for assessing the purity of my compound?

A3: A combination of chromatographic and spectroscopic methods is essential for a comprehensive purity assessment.[1] High-Performance Liquid Chromatography (HPLC) is ideal for quantifying purity and detecting impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) helps in structural confirmation and identifying residual solvents or starting materials. Mass Spectrometry (MS) confirms the molecular weight of the desired product and can help in the identification of byproducts.[1]

Troubleshooting Guides

Issue 1: Low Purity After Initial Synthesis and Work-up

Symptom: The crude product shows significant impurities upon initial analysis (e.g., by TLC or HPLC).

Possible Cause: Incomplete reaction or formation of side products.

Solution:

  • Recrystallization: This is often the most effective first step for purification. The choice of solvent is critical. For triazine derivatives, polar solvents are often effective.

  • Column Chromatography: If recrystallization does not yield the desired purity, silica gel column chromatography is a powerful alternative.

Experimental Protocols

Protocol 1: Recrystallization

This protocol provides a general guideline for the recrystallization of this compound. The ideal solvent system may need to be optimized based on the specific impurities present.

Methodology:

  • Solvent Screening: Test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. Ideal solvents are those in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Potential solvents include ethanol, methanol, acetonitrile, or mixtures with water.

  • Dissolution: Dissolve the crude solid in a minimal amount of the chosen hot solvent to form a saturated solution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can promote crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Silica Gel Column Chromatography

This protocol is for the purification of the compound using column chromatography.

Methodology:

  • Stationary Phase: Use silica gel (60-120 mesh or 230-400 mesh for flash chromatography).

  • Eluent System Selection: Determine a suitable eluent system using Thin Layer Chromatography (TLC). The goal is to find a solvent mixture that provides good separation between the desired compound (Rf value of 0.2-0.4) and its impurities.[3] A common starting point for triazine derivatives could be a mixture of a non-polar solvent like hexane or dichloromethane and a more polar solvent like ethyl acetate or methanol.[4][5]

  • Column Packing: Pack the chromatography column with a slurry of silica gel in the chosen non-polar solvent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dried silica onto the top of the column.

  • Elution: Begin elution with the selected solvent system, collecting fractions. Monitor the elution of the compound using TLC.

  • Fraction Pooling and Solvent Evaporation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Data Presentation

Table 1: Comparison of Purification Methods

Purification MethodTypical Purity AchievedExpected YieldAdvantagesDisadvantages
Recrystallization >98%60-85%Simple, cost-effective, scalable.Can be less effective for impurities with similar solubility; potential for significant product loss.
Column Chromatography >99%40-70%High resolution for separating closely related impurities.More time-consuming, requires larger volumes of solvent, can be more complex to scale up.[3]

Visualizations

Experimental Workflow: Purification and Analysis

Purification and Analysis Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Assessment cluster_final Final Product Crude_Product Crude this compound Recrystallization Recrystallization Crude_Product->Recrystallization Initial Attempt Purity_Check Purity > 98%? Recrystallization->Purity_Check Column_Chromatography Column Chromatography HPLC HPLC Column_Chromatography->HPLC Purity_Check->Column_Chromatography No Pure_Product Pure Product Purity_Check->Pure_Product Yes NMR NMR HPLC->NMR MS Mass Spectrometry NMR->MS MS->Pure_Product

Caption: A typical workflow for the purification and subsequent purity analysis of the target compound.

Troubleshooting Logic

Troubleshooting Purification Issues Start Initial Purity Assessment Purity_Low Purity is Low Start->Purity_Low Recrystallization_Fails Recrystallization Ineffective? Purity_Low->Recrystallization_Fails Yes Check_Reaction Re-evaluate Synthetic Route and Conditions Purity_Low->Check_Reaction Persistent Impurities Pure_Product High Purity Achieved Purity_Low->Pure_Product No Chromatography Perform Column Chromatography Recrystallization_Fails->Chromatography Yes Optimize_Recrystallization Optimize Recrystallization Solvent Recrystallization_Fails->Optimize_Recrystallization No Chromatography->Purity_Low Optimize_Recrystallization->Purity_Low

Caption: A decision-making diagram for troubleshooting common purification challenges.

References

"solubility issues of 6-(4-bromophenyl)-1,3,5-triazine-2,4-diamine in common solvents"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on the solubility challenges associated with 6-(4-bromophenyl)-1,3,5-triazine-2,4-diamine. Due to a lack of specific quantitative solubility data in publicly available literature, this guide offers troubleshooting strategies, frequently asked questions, and a detailed experimental protocol to enable researchers to determine solubility in their specific solvent systems.

Frequently Asked Questions (FAQs)

Q1: What are the expected solubility characteristics of this compound?

A1: Based on its chemical structure, which includes a polar triamine triazine ring and a nonpolar bromophenyl group, this compound is anticipated to have low solubility in aqueous solutions. Its solubility is likely to be better in polar aprotic solvents such as DMSO and DMF, and potentially in some alcohols like ethanol, especially with the application of heat.

Q2: Are there any predicted physicochemical properties that can guide solvent selection?

A2: Yes, some predicted and experimentally determined properties for this compound can help inform solvent choice. These are summarized in the table below. The predicted pKa suggests the compound is a weak base.[1]

Q3: How can I improve the solubility of this compound in aqueous media for biological assays?

A3: For aqueous-based experiments, several strategies can be employed to improve the solubility of poorly soluble compounds like this one:

  • Co-solvents: Introducing a small percentage of a water-miscible organic solvent, such as ethanol or DMSO, can significantly increase solubility.[2] It is crucial to ensure the final concentration of the organic solvent is compatible with your experimental system.

  • pH Adjustment: As a weak base, the solubility of this compound may increase in acidic conditions (pH < predicted pKa) due to the formation of more soluble protonated species.

  • Use of Surfactants: Micellar solubilization using surfactants can encapsulate the hydrophobic compound, increasing its apparent solubility in water.

Q4: What is the best way to prepare a stock solution of this compound?

A4: It is recommended to first prepare a high-concentration stock solution in a suitable organic solvent where the compound has good solubility, such as DMSO or DMF.[3] This stock solution can then be diluted into the desired aqueous buffer or cell culture medium for your experiment. When diluting, add the stock solution to the aqueous medium slowly while vortexing to prevent precipitation.[4]

Physicochemical Properties

PropertyValueSource
Molecular Formula C₉H₈BrN₅Chem-Impex[5]
Molecular Weight 266.1 g/mol Chem-Impex[5]
Appearance Cream color powderChem-Impex[5]
Melting Point 263-269 °CChem-Impex[5]
Predicted pKa 4.06 ± 0.10ChemicalBook[1]

Troubleshooting Guide

This guide addresses common issues encountered when working with this compound.

Issue 1: The compound is not dissolving in the chosen solvent.

  • Possible Cause: The solvent may not be appropriate for the compound's polarity.

  • Solution:

    • Attempt to dissolve the compound in a small amount of a strong polar aprotic solvent like DMSO or DMF first.

    • If the compound is intended for use in a less polar solvent, try gentle heating or sonication to aid dissolution. Be cautious with heating to avoid compound degradation, especially if the solvent has a low boiling point.

    • For aqueous solutions, consider the use of co-solvents or pH adjustment as described in the FAQs.

Issue 2: The compound precipitates out of solution upon dilution of an organic stock into an aqueous buffer.

  • Possible Cause: This phenomenon, often called "crashing out," occurs when the concentration of the compound exceeds its solubility limit in the final aqueous solution.

  • Solution:

    • Reduce the final concentration of the compound in the aqueous medium.

    • Decrease the percentage of the organic solvent in the final solution by using a more concentrated stock solution.

    • Add the organic stock solution to the aqueous buffer slowly and with vigorous stirring or vortexing to ensure rapid and uniform mixing.

    • Perform a vehicle control experiment with the same concentration of the organic solvent to ensure it does not affect your experimental results.

Issue 3: Inconsistent results in biological assays.

  • Possible Cause: The compound may not be fully dissolved, leading to variations in the actual concentration. The solubilizing agent itself might also be interfering with the assay.

  • Solution:

    • Visually inspect your solutions for any precipitate before use. If necessary, centrifuge the solution and use the supernatant.

    • Always include a vehicle control (the solvent system without the compound) in your experiments to account for any effects of the solubilizing agents.

Troubleshooting_Solubility start Start: Solubility Issue with This compound check_solvent Is the compound dissolving in the initial solvent? start->check_solvent try_strong_solvent Try dissolving in a small volume of DMSO or DMF. check_solvent->try_strong_solvent No check_precipitation Does the compound precipitate upon dilution into aqueous buffer? check_solvent->check_precipitation Yes use_heat_sonication Apply gentle heat or sonication. try_strong_solvent->use_heat_sonication Still not dissolving try_strong_solvent->check_precipitation Dissolved use_heat_sonication->check_precipitation Dissolved fail Consult further literature or consider derivatization use_heat_sonication->fail Still not dissolving reduce_concentration Reduce the final concentration of the compound. check_precipitation->reduce_concentration Yes inconsistent_results Are you observing inconsistent assay results? check_precipitation->inconsistent_results No optimize_dilution Optimize dilution: - Use more concentrated stock - Add stock slowly with vortexing reduce_concentration->optimize_dilution optimize_dilution->inconsistent_results ensure_dissolution Ensure complete dissolution. Visually inspect and centrifuge if needed. inconsistent_results->ensure_dissolution Yes success Solubility Issue Resolved inconsistent_results->success No vehicle_control Run a vehicle control (solvent without compound). ensure_dissolution->vehicle_control vehicle_control->success

Caption: Troubleshooting workflow for solubility issues.

Experimental Protocol: Determination of Equilibrium Solubility

This protocol describes the shake-flask method, a reliable technique for determining the equilibrium solubility of a compound. The concentration of the dissolved compound is then quantified by High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound

  • Selected solvents (e.g., water, ethanol, DMSO, PBS)

  • Volumetric flasks

  • Scintillation vials or sealed flasks

  • Orbital shaker or rotator

  • Centrifuge

  • Syringe filters (0.22 µm, compatible with the solvent)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the test solvent in a sealed vial. "Excess" means that undissolved solid should be visible.

    • Place the vials on an orbital shaker at a constant temperature (e.g., 25 °C).

    • Equilibrate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Separation:

    • After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

    • Centrifuge the samples to pellet the undissolved solid.

    • Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved particles.

  • Quantification by HPLC:

    • Prepare a series of standard solutions of the compound in the test solvent at known concentrations.

    • Generate a calibration curve by injecting the standard solutions into the HPLC system and plotting the peak area against concentration.

    • Dilute the filtered supernatant (from step 2) with the solvent to a concentration that falls within the range of the calibration curve.

    • Inject the diluted sample into the HPLC system and record the peak area.

    • Calculate the concentration of the compound in the diluted sample using the calibration curve.

    • Multiply the calculated concentration by the dilution factor to determine the equilibrium solubility of the compound in the test solvent.

Experimental_Workflow start Start: Determine Equilibrium Solubility add_excess 1. Add excess compound to a known volume of solvent. start->add_excess equilibrate 2. Equilibrate on a shaker (24-48h at constant temp). add_excess->equilibrate centrifuge 3. Centrifuge to pellet undissolved solid. equilibrate->centrifuge filter 4. Filter supernatant (0.22 µm filter). centrifuge->filter dilute_sample 6. Dilute the filtered sample to fall within the calibration range. filter->dilute_sample prepare_standards 5. Prepare standard solutions and generate HPLC calibration curve. calculate_solubility 8. Calculate solubility using the calibration curve and dilution factor. prepare_standards->calculate_solubility hplc_analysis 7. Analyze diluted sample by HPLC. dilute_sample->hplc_analysis hplc_analysis->calculate_solubility end End: Solubility Determined calculate_solubility->end

Caption: Experimental workflow for solubility determination.

References

Technical Support Center: 6-(4-bromophenyl)-1,3,5-triazine-2,4-diamine in DMSO Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-(4-bromophenyl)-1,3,5-triazine-2,4-diamine dissolved in dimethyl sulfoxide (DMSO).

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for this compound for in vitro assays?

A1: Dimethyl sulfoxide (DMSO) is a common and effective solvent for dissolving this compound and other similar organic molecules for use in a variety of in vitro drug discovery and screening programs.[1] DMSO is favored for its ability to dissolve both polar and nonpolar compounds, its miscibility with aqueous media, and its low volatility.[1]

Q2: What are the recommended storage conditions for stock solutions of this compound in DMSO?

A2: For optimal stability, stock solutions of this compound in DMSO should be stored under the following conditions:

  • Temperature: Store at 0-8°C for short-term storage and -20°C for long-term storage.[2]

  • Light: Protect from light by using amber vials or by storing in a dark location.

  • Moisture: Use anhydrous DMSO and minimize exposure to atmospheric moisture, as water can affect compound stability.[3] Keep containers tightly sealed.[4]

Q3: Is this compound expected to be stable in DMSO?

Q4: How can I check the stability of my this compound in DMSO solution over time?

A4: To assess the stability of your compound in DMSO, you can use various analytical techniques at different time points. Common methods include:

  • High-Performance Liquid Chromatography (HPLC-UV): This method can be used to monitor the purity of the compound and detect the appearance of degradation products.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides information on the parent compound and can help identify the mass of any potential degradants.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to confirm the structure of the compound and detect any structural changes over time.[6]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Precipitation observed in the DMSO stock solution upon storage. The compound's solubility limit in DMSO may have been exceeded, especially at lower temperatures.Gently warm the solution to 37°C and vortex to redissolve the compound. If precipitation persists, consider preparing a more dilute stock solution.
Inconsistent results in biological assays. The compound may be degrading in the DMSO stock or in the assay medium.1. Prepare a fresh stock solution of the compound in anhydrous DMSO. 2. Perform a stability study of the compound in the assay buffer over the time course of the experiment. 3. Minimize the number of freeze-thaw cycles for the stock solution. Studies have shown that while many compounds are stable over multiple freeze-thaw cycles, it is a potential source of instability.[3]
Loss of compound activity over time. Degradation of the compound in the DMSO stock solution.1. Verify the purity of the stock solution using an appropriate analytical method (e.g., HPLC, LC-MS). 2. If degradation is confirmed, prepare a fresh stock solution and consider aliquoting it to minimize freeze-thaw cycles and exposure to air and moisture.
Color change observed in the DMSO stock solution. This could indicate compound degradation or a reaction with impurities in the DMSO.1. Use high-purity, anhydrous DMSO. 2. Analyze the solution by LC-MS to identify any new species. 3. If degradation is suspected, prepare a fresh stock solution.

Experimental Protocols

Protocol for Assessing Compound Stability in DMSO by HPLC-UV
  • Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in anhydrous DMSO (e.g., 10 mM).

  • Initial Analysis (T=0): Immediately after preparation, dilute a small aliquot of the stock solution with an appropriate solvent (e.g., acetonitrile/water) to a suitable concentration for HPLC analysis. Inject onto the HPLC-UV system and record the chromatogram. The peak area of the parent compound at T=0 will serve as the baseline.

  • Storage: Aliquot the remaining stock solution into several vials, seal them tightly, and store them under the desired conditions (e.g., room temperature, 4°C, -20°C).

  • Time-Point Analysis: At regular intervals (e.g., 1, 2, 4, and 8 weeks), retrieve one aliquot from each storage condition.

  • Sample Preparation and Analysis: Allow the aliquot to come to room temperature. Prepare a sample for HPLC analysis as in step 2 and inject it into the HPLC-UV system.

  • Data Analysis: Compare the peak area of the parent compound at each time point to the initial peak area at T=0. A significant decrease in the peak area or the appearance of new peaks indicates degradation. Calculate the percentage of the compound remaining at each time point.

Visualizations

Experimental Workflow for Compound Stability Assessment

G Workflow for Assessing Compound Stability A Prepare fresh stock solution in anhydrous DMSO B T=0 Analysis (HPLC/LC-MS) A->B Immediate analysis C Aliquot and store under different conditions (e.g., RT, 4°C, -20°C) A->C Storage E Compare data to T=0 to determine degradation B->E D Analyze aliquots at specified time points C->D Periodic testing D->E

Caption: A flowchart illustrating the key steps in an experimental workflow to determine the stability of a compound in solution over time.

Troubleshooting Logic for Inconsistent Assay Results

G Troubleshooting Inconsistent Assay Results Start Inconsistent Assay Results CheckStock Check purity of DMSO stock (HPLC, LC-MS) Start->CheckStock IsStable Is stock solution pure? CheckStock->IsStable PrepareFresh Prepare fresh stock solution in anhydrous DMSO IsStable->PrepareFresh No CheckAssayStability Assess compound stability in assay buffer IsStable->CheckAssayStability Yes End Problem likely resolved PrepareFresh->End CheckAssayStability->End

Caption: A decision-making diagram for troubleshooting inconsistent experimental results that may be related to compound stability.

References

"preventing regioisomer formation in unsymmetrical triazine synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the synthesis of unsymmetrical triazines, with a specific focus on preventing regioisomer formation.

Troubleshooting Guides & FAQs

This section is designed to address common issues and provide actionable solutions for the synthesis of both 1,3,5-triazines and 1,2,4-triazines.

Unsymmetrical 1,3,5-Triazine Synthesis from Cyanuric Chloride

The synthesis of unsymmetrical 2,4,6-trisubstituted-1,3,5-triazines is most commonly achieved through the sequential nucleophilic substitution of chlorine atoms in 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride). The key to preventing the formation of undesired isomers is precise temperature control, as the reactivity of the remaining chlorine atoms decreases with each substitution.[1][2][3]

FAQ 1: I am getting a mixture of di- and tri-substituted products instead of my desired mono-substituted triazine. How can I improve the selectivity for mono-substitution?

Answer: This is a common issue arising from a lack of precise temperature control. The first nucleophilic substitution is highly exothermic and should be performed at or below 0°C to ensure mono-substitution.[3]

Troubleshooting Steps:

  • Maintain Low Temperature: Ensure your reaction vessel is adequately cooled in an ice or ice/salt bath to maintain a temperature of 0°C or slightly below.

  • Slow Addition of Nucleophile: Add the nucleophile dropwise to the solution of cyanuric chloride to control the reaction rate and prevent localized heating.

  • Vigorous Stirring: Ensure efficient stirring to maintain a homogenous temperature throughout the reaction mixture.

FAQ 2: During the second substitution, I am observing the formation of some tri-substituted product alongside my desired di-substituted product. What is causing this?

Answer: The second substitution is typically carried out at room temperature. If the temperature is too high, or if a highly reactive nucleophile is used, overreaction to the tri-substituted product can occur.

Troubleshooting Steps:

  • Control Reaction Temperature: Conduct the second substitution at ambient room temperature. If the reaction is still too fast, consider cooling it slightly.

  • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to carefully monitor the consumption of the mono-substituted starting material. Quench the reaction as soon as the starting material is consumed to prevent further substitution.

FAQ 3: The third nucleophilic substitution is very slow and gives low yields. How can I drive the reaction to completion?

Answer: The third chlorine atom is significantly less reactive, and forcing conditions are often required for its substitution.

Troubleshooting Steps:

  • Increase Temperature: The final substitution typically requires heating, often to the reflux temperature of a high-boiling solvent.[3]

  • Microwave Irradiation: Microwave-assisted synthesis can be a highly effective method for promoting the third substitution, often leading to shorter reaction times and higher yields.

Substitution StepRecommended TemperatureExpected Outcome
First Substitution 0°C or belowMono-substituted 2,4-dichloro-6-substituted-1,3,5-triazine
Second Substitution Room TemperatureDi-substituted 2-chloro-4,6-disubstituted-1,3,5-triazine
Third Substitution Elevated Temperature (Reflux) or MicrowaveTri-substituted 2,4,6-trisubstituted-1,3,5-triazine

Step 1: Mono-substitution

  • Dissolve cyanuric chloride (1.0 eq) in a suitable solvent (e.g., acetone, THF) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of the first nucleophile (1.0 eq) and a base (e.g., NaHCO₃, Et₃N) (1.0 eq) in the same solvent.

  • Stir the reaction mixture at 0°C for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into ice water to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to obtain the 2,4-dichloro-6-substituted-1,3,5-triazine.

Step 2: Di-substitution

  • Dissolve the mono-substituted triazine (1.0 eq) in a suitable solvent at room temperature.

  • Add a solution of the second nucleophile (1.0 eq) and a base (1.0 eq).

  • Stir the reaction at room temperature for 4-24 hours, monitoring by TLC.

  • Work up the reaction as described in Step 1 to isolate the 2-chloro-4,6-disubstituted-1,3,5-triazine.

Step 3: Tri-substitution

  • Dissolve the di-substituted triazine (1.0 eq) in a high-boiling solvent (e.g., dioxane, DMF).

  • Add the third nucleophile (1.0-1.2 eq) and a base (1.0-1.2 eq).

  • Heat the reaction mixture to reflux and stir for 6-48 hours, monitoring by TLC.

  • After cooling, perform an appropriate workup (e.g., extraction, precipitation) to isolate the final unsymmetrical 2,4,6-trisubstituted-1,3,5-triazine.

Unsymmetrical 1,2,4-Triazine Synthesis

The formation of regioisomers is a significant challenge in the synthesis of unsymmetrical 1,2,4-triazines, particularly when using unsymmetrical 1,2-dicarbonyl compounds. The two carbonyl groups often have similar reactivity, leading to a mixture of products.[4][5]

FAQ 1: My reaction of an unsymmetrical 1,2-diketone with an amidrazone is producing a mixture of two regioisomers that are difficult to separate. How can I improve the regioselectivity?

Answer: This is a classic problem in 1,2,4-triazine synthesis. Several strategies can be employed to favor the formation of one regioisomer over the other.

Troubleshooting Strategies:

  • Modify Reaction Conditions:

    • Solvent: The polarity of the solvent can influence the relative reactivity of the two carbonyl groups. Experiment with a range of solvents from polar protic (e.g., ethanol, acetic acid) to aprotic (e.g., toluene, dioxane). Less polar solvents at lower temperatures can sometimes enhance selectivity.[4]

    • Temperature: Varying the reaction temperature may favor the formation of one regioisomer. Lowering the temperature can sometimes increase selectivity.[4]

  • Modify Reactants (Steric Hindrance):

    • Introducing a bulky substituent on either the amidrazone or the 1,2-dicarbonyl compound can sterically hinder the approach to one of the carbonyl groups, thereby promoting the formation of a single regioisomer.

  • Alternative Synthetic Routes:

    • If modifying the reaction conditions is not effective, consider alternative synthetic strategies that offer better regiocontrol, such as domino annulation reactions or 1,3-dipolar cycloadditions.[4]

FAQ 2: I have a mixture of regioisomers. What are the best methods for their separation?

Answer: The separation of regioisomers of 1,2,4-triazines can be challenging due to their similar physical properties. Standard column chromatography may not be sufficient.

Recommended Purification Techniques:

  • Semi-preparative High-Performance Liquid Chromatography (HPLC): This is a highly effective technique for separating isomers with small differences in polarity.

  • Supercritical Fluid Chromatography (SFC): SFC is frequently successful in separating closely related regioisomers of 1,2,4-triazines.[5]

  • Fractional Crystallization: If the regioisomers are crystalline and have different solubilities, fractional crystallization can sometimes be used for separation.

FactorInfluence on RegioselectivityGeneral Recommendation
Solvent Polarity Can alter the relative reactivity of the non-equivalent carbonyl groups.Screen a range of solvents (polar protic, polar aprotic, non-polar).
Temperature Lower temperatures may favor the thermodynamically more stable product, potentially increasing selectivity.Attempt the reaction at a lower temperature to see if the isomer ratio improves.
Steric Hindrance Bulky groups on either reactant can block one reaction site, leading to higher regioselectivity.If possible, design reactants with sterically demanding substituents.
Electronic Effects Electron-withdrawing groups can increase the electrophilicity of the adjacent carbonyl carbon, making it more reactive.Consider the electronic nature of substituents on the dicarbonyl compound.
  • In a round-bottom flask, combine the unsymmetrical 1,2-diketone (1.0 eq), the corresponding acid hydrazide (1.0 eq), and ammonium acetate (10 eq) in glacial acetic acid.[1]

  • Heat the mixture to reflux and monitor the reaction by TLC or LC-MS.[1]

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice water.[1]

  • Collect the resulting precipitate by filtration, wash with water, and dry.[1]

  • The crude product, which may contain a mixture of regioisomers, should be analyzed (e.g., by ¹H NMR or HPLC) to determine the isomer ratio.

  • Purify the regioisomers using an appropriate high-resolution chromatographic technique such as preparative HPLC or SFC.[1][5]

Visualizations

experimental_workflow_135_triazine Workflow for Unsymmetrical 1,3,5-Triazine Synthesis start Start with Cyanuric Chloride step1 First Nucleophilic Substitution (0°C) start->step1 product1 Mono-substituted Dichloro-triazine step1->product1 step2 Second Nucleophilic Substitution (Room Temperature) product1->step2 product2 Di-substituted Chloro-triazine step2->product2 step3 Third Nucleophilic Substitution (Elevated Temperature/Microwave) product2->step3 product3 Unsymmetrical Tri-substituted Triazine step3->product3 end Final Product product3->end

Caption: Sequential substitution workflow for unsymmetrical 1,3,5-triazines.

logical_relationship_124_triazine Troubleshooting Regioisomer Formation in 1,2,4-Triazine Synthesis problem Mixture of Regioisomers Observed strategy1 Modify Reaction Conditions problem->strategy1 strategy2 Modify Reactants problem->strategy2 strategy3 Alternative Synthetic Route problem->strategy3 separation Purification of Isomers problem->separation sub_strategy1a Vary Solvent Polarity strategy1->sub_strategy1a sub_strategy1b Adjust Temperature strategy1->sub_strategy1b sub_strategy2a Introduce Steric Hindrance strategy2->sub_strategy2a sub_separation1 Preparative HPLC separation->sub_separation1 sub_separation2 Supercritical Fluid Chromatography (SFC) separation->sub_separation2

References

"hydrolysis of the triazine ring under acidic or basic conditions"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with triazine-based compounds. This guide provides answers to frequently asked questions and troubleshooting advice for experiments involving the hydrolysis of the triazine ring under acidic or basic conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of acid-catalyzed hydrolysis of a 1,3,5-triazine ring?

Acid-catalyzed hydrolysis of chloro-s-triazines, such as atrazine, proceeds via a nucleophilic aromatic substitution mechanism. The process is initiated by the protonation of a nitrogen atom in the triazine ring. This protonation makes the ring's carbon atoms more electrophilic and thus more susceptible to nucleophilic attack by a water molecule. The reaction can proceed through both monoprotonated and diprotonated forms of the triazine.[1][2] Subsequent loss of a proton and elimination of the leaving group (e.g., a chloride ion) results in the formation of a hydroxylated triazine derivative, such as hydroxyatrazine. The overall rate of hydrolysis is significantly accelerated in acidic conditions.[3][4]

Acid_Catalyzed_Hydrolysis cluster_0 Step 1: Protonation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Deprotonation & Elimination Triazine Substituted Triazine (e.g., with Cl) ProtonatedTriazine Protonated Triazine Triazine->ProtonatedTriazine + H⁺ H3O H₃O⁺ ProtonatedTriazine_ref Protonated Triazine H2O H₂O Intermediate Tetrahedral Intermediate Intermediate_ref Tetrahedral Intermediate ProtonatedTriazine_ref->Intermediate + H₂O HydroxyTriazine Hydroxy-Triazine (Product) Intermediate_ref->HydroxyTriazine - H⁺, - Cl⁻ LeavingGroup H⁺ + Cl⁻ Base_Catalyzed_Hydrolysis cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Elimination Triazine Substituted Triazine (e.g., with Cl) Intermediate Meisenheimer-like Intermediate Triazine->Intermediate + OH⁻ OH OH⁻ Intermediate_ref Meisenheimer-like Intermediate HydroxyTriazine Hydroxy-Triazine (Product) Intermediate_ref->HydroxyTriazine - Cl⁻ Cl_ion Cl⁻ Troubleshooting_Workflow Start Reaction Slow / Incomplete Check_pH Verify pH of reaction mixture. Is it in the optimal acidic/basic range? Start->Check_pH Adjust_pH Adjust pH with conc. acid/base. Re-measure. Check_pH->Adjust_pH No Check_Temp Check reaction temperature. Is it too low? Check_pH->Check_Temp Yes Adjust_pH->Check_pH Increase_Temp Increase temperature. Monitor stability. Check_Temp->Increase_Temp Yes Check_Reagents Are reagents (acid, base, water) of appropriate purity/concentration? Check_Temp->Check_Reagents No End Problem Resolved Increase_Temp->End Use_New_Reagents Prepare fresh reagents. Check_Reagents->Use_New_Reagents No Consider_Catalyst Consider other catalysts (e.g., buffer catalysis). Check_Reagents->Consider_Catalyst Yes Use_New_Reagents->End Consider_Catalyst->End

References

Technical Support Center: Purification of Brominated Organic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of brominated organic compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to common challenges encountered during the purification of these valuable molecules.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude brominated organic product?

A1: Crude brominated products can contain a variety of impurities depending on the synthetic route. Common contaminants include:

  • Unreacted Brominating Reagent: Residual elemental bromine (Br₂) or reagents like N-bromosuccinimide (NBS) are frequent impurities. The presence of bromine often imparts a yellow or reddish-brown color to the product.[1][2]

  • Starting Materials: Unreacted starting materials are common if the reaction has not gone to completion.

  • By-products: Formation of over-brominated or isomeric products can occur, which may have very similar physical properties to the desired product, making separation challenging.

  • Acidic Impurities: Hydrogen bromide (HBr) is a common acidic by-product of many bromination reactions.[3]

  • Solvent Residues: The solvent used in the reaction or work-up can be present in the crude product.

Q2: My purified compound is unstable and degrades over time. What could be the cause?

A2: Brominated organic compounds can be susceptible to degradation through various mechanisms:

  • Dehalogenation: The carbon-bromine bond can be cleaved, leading to the loss of bromine.[4] This can be influenced by factors such as light, heat, or the presence of certain metals. The C-Br bond is weaker than C-Cl and C-F bonds, making brominated compounds more prone to this decomposition pathway.[4]

  • Hydrolysis: If the compound has other functional groups sensitive to water, residual moisture or acidic/basic conditions can lead to hydrolysis.

  • Oxidation: Some brominated compounds may be sensitive to air and undergo oxidation.

To enhance stability, store the purified compound in a cool, dark place, under an inert atmosphere (e.g., nitrogen or argon), and ensure it is free from residual acids or bases from the purification process.

Q3: I am having difficulty separating my desired brominated product from a constitutional isomer. What purification techniques are most effective?

A3: Separating isomers can be challenging due to their similar physical properties. High-resolution techniques are often required:

  • High-Performance Liquid Chromatography (HPLC): Both normal-phase and reverse-phase HPLC can provide excellent separation of isomers. Method development will be key to achieving baseline separation.[5]

  • Preparative Gas Chromatography (GC): For volatile and thermally stable compounds, preparative GC is a powerful technique for separating isomers with close boiling points.[3]

  • Fractional Distillation: If the isomers have a sufficient difference in boiling points, high-efficiency fractional distillation with a packed column can be effective.[3]

  • Recrystallization: Sometimes, careful selection of a recrystallization solvent system can allow for the selective crystallization of one isomer, leaving the other in the mother liquor. This often requires experimentation with different solvents and solvent mixtures.[1][6]

Troubleshooting Guides

Problem 1: Persistent Color in the Product After Purification

Symptom: The isolated product retains a yellow, orange, or brown color, suggesting the presence of residual bromine.

Troubleshooting Steps:

  • Chemical Washing: Before final purification, wash the crude product solution with a reducing agent to quench any unreacted bromine. A 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium sulfite (Na₂SO₃) is commonly used. The disappearance of the bromine color indicates the completion of the quench.[2][3]

  • Activated Carbon Treatment: Dissolving the crude product in a suitable solvent and stirring with a small amount of activated carbon can help adsorb colored impurities. The carbon is then removed by filtration through celite.

  • Recrystallization: A well-chosen recrystallization can be very effective at excluding colored impurities from the crystal lattice of your desired compound.[1]

Problem 2: Low Yield After Recrystallization

Symptom: A significant loss of product is observed after performing a recrystallization.

Troubleshooting Steps:

  • Solvent Selection: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[1][6] If the compound has some solubility at low temperatures, product loss is inevitable.[1] Experiment with different solvents or solvent mixtures to find the optimal system. For example, a mixed solvent system like ethanol/water can sometimes be advantageous over pure ethanol.[7]

  • Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Using an excess of solvent will result in more of your product remaining in the solution upon cooling, thus lowering the recovery.[1]

  • Cooling Process: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of larger, purer crystals and can improve recovery.

  • Washing the Crystals: When washing the filtered crystals, use a minimal amount of ice-cold recrystallization solvent to avoid redissolving the product.[1]

Problem 3: Product Degradation During Column Chromatography

Symptom: Streaking on the TLC plate, the appearance of new, lower Rf spots after chromatography, or low overall recovery of the desired compound.

Troubleshooting Steps:

  • Stationary Phase Neutrality: Silica gel can be slightly acidic, which may cause degradation of sensitive brominated compounds. Consider using deactivated or neutral silica gel. You can also neutralize the silica gel by preparing a slurry with a small amount of a suitable base (e.g., triethylamine) in the eluent.

  • Solvent Choice: Ensure the solvents used for the mobile phase are pure and do not contain reactive impurities.

  • Minimize Residence Time: Do not let the compound sit on the column for an extended period. A faster elution, if it still provides adequate separation, can minimize the time the compound is in contact with the stationary phase.

  • Alternative Chromatography: Consider using a different stationary phase, such as alumina (which is available in acidic, neutral, and basic forms) or switching to reverse-phase chromatography.[5]

Data Presentation

Table 1: Comparison of Common Purification Techniques for Brominated Organic Compounds

TechniquePrincipleBest Suited ForCommon Challenges
Recrystallization Difference in solubility at high and low temperatures.[6]Crystalline solids with moderate purity (>80%).[1]Finding a suitable solvent; product loss in mother liquor.[1]
Distillation Difference in boiling points.Thermally stable liquids with significantly different boiling points from impurities.Separation of azeotropes; thermal decomposition of the compound.
Column Chromatography Differential adsorption on a stationary phase.[5]Complex mixtures; separation of compounds with similar polarities.Compound degradation on the stationary phase; co-elution of impurities.
Preparative HPLC/GC High-resolution separation based on partitioning between mobile and stationary phases.[3][5]Difficult-to-separate mixtures (e.g., isomers); high-purity requirements.Limited sample capacity; cost of instrumentation and solvents.

Experimental Protocols

Protocol 1: General Procedure for Quenching and Washing a Crude Brominated Product

  • Cooling: After the bromination reaction is complete, cool the reaction mixture in an ice-water bath to 0-5°C to control any exotherm during quenching.[2]

  • Quenching: Slowly add a 10% (w/v) aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium sulfite (Na₂SO₃) with vigorous stirring until the reddish-brown color of bromine disappears.[2][3]

  • Phase Separation: Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.

  • Acid Removal: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid (e.g., HBr).[3] Vent the separatory funnel frequently to release any pressure from CO₂ evolution.

  • Final Wash: Wash the organic layer with brine (saturated aqueous NaCl solution) to help remove residual water.[3]

  • Drying: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude product ready for further purification.

Visualizations

experimental_workflow General Purification Workflow for Brominated Compounds crude_product Crude Brominated Product (in organic solvent) quench Quench with Na2S2O3 or Na2SO3 to remove excess Br2 crude_product->quench wash_base Wash with aq. NaHCO3 to remove acidic byproducts quench->wash_base wash_brine Wash with Brine wash_base->wash_brine dry Dry over MgSO4 or Na2SO4 wash_brine->dry concentrate Concentrate in vacuo dry->concentrate purification_choice Choose Purification Method concentrate->purification_choice recrystallization Recrystallization purification_choice->recrystallization If solid distillation Distillation purification_choice->distillation If liquid & thermally stable chromatography Column Chromatography purification_choice->chromatography If complex mixture pure_product Pure Brominated Compound recrystallization->pure_product distillation->pure_product chromatography->pure_product

Caption: A typical experimental workflow for the work-up and purification of brominated organic compounds.

troubleshooting_degradation Troubleshooting Product Degradation During Purification start Product Degradation Observed check_method Which purification method? start->check_method chromatography Column Chromatography check_method->chromatography Chromatography distillation Distillation check_method->distillation Distillation recrystallization Recrystallization check_method->recrystallization Recrystallization check_silica Is silica gel acidic? chromatography->check_silica use_neutral_silica Use neutral or deactivated silica check_silica->use_neutral_silica Yes use_alumina Switch to alumina or reverse phase check_silica->use_alumina Still degrades check_temp Is compound thermally labile? distillation->check_temp vacuum_distillation Use vacuum distillation to lower boiling point check_temp->vacuum_distillation Yes alt_purification Consider non-thermal purification method check_temp->alt_purification Yes, even under vacuum check_solvent Is solvent reactive? recrystallization->check_solvent change_solvent Choose an inert solvent check_solvent->change_solvent Yes

Caption: A decision tree for troubleshooting the degradation of brominated compounds during purification.

References

Technical Support Center: Alternative Purification Methods for Polar Triazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the purification of polar triazine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when purifying polar triazine derivatives?

A1: The main difficulties arise from their high polarity, which often leads to:

  • Poor solubility in common organic solvents used for standard chromatography.

  • Strong interactions with silica gel , causing issues like peak tailing, poor resolution, and sometimes irreversible adsorption.[1]

  • Difficulty in crystallization due to high solubility in polar solvents, often resulting in the formation of oils.[1][2]

  • Co-elution with polar impurities , which complicates separation.[1]

Q2: Beyond standard silica gel chromatography, what alternative purification techniques are effective for polar triazines?

A2: Several alternative chromatographic techniques are well-suited for purifying polar triazine derivatives:

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is often the preferred method for highly polar compounds.[1]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): An excellent choice for compounds that are too polar to be adequately retained on traditional C18 reversed-phase columns.[1]

  • Semi-Preparative Liquid Chromatography (LC): A highly effective method for isolating pure compounds from complex mixtures.

  • Ion-Exchange Chromatography: Useful for triazine derivatives with ionizable functional groups.

  • Supercritical Fluid Chromatography (SFC): Can be effective for separating closely related triazine derivatives, including isomers.[3]

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments and provides actionable solutions.

Problem 1: Significant peak tailing or streaking on a silica gel TLC plate and column.
  • Possible Cause: Strong acidic interactions between the nitrogen lone pairs on the triazine ring and the acidic silanol groups on the silica surface.[1]

  • Solutions:

    • Mobile Phase Modification: Add a basic modifier, such as 0.1-2% triethylamine or ammonium hydroxide, to your mobile phase to neutralize the acidic silanol groups.[1]

    • Alternative Stationary Phases:

      • Alumina (basic or neutral): Can be a suitable substitute for silica when purifying basic compounds.[1]

      • Amine-functionalized silica: This stationary phase can shield the compound from the acidic silica surface.[1]

      • Reversed-phase silica (C18, C8): This is often the most effective solution for very polar compounds.[1]

Problem 2: The polar triazine derivative elutes in the void volume of a C18 reversed-phase column.
  • Possible Cause: The compound is excessively polar for the nonpolar stationary phase and has a much higher affinity for the highly aqueous mobile phase.

  • Solutions:

    • Switch to HILIC: This technique utilizes a polar stationary phase with a mobile phase containing a high concentration of a water-miscible organic solvent (like acetonitrile) and a small amount of an aqueous buffer.[1]

    • Use a Polar-Embedded or Polar-Endcapped RP Column: These columns are designed to provide better retention for polar analytes in highly aqueous mobile phases.[4]

Problem 3: The compound "oils out" during recrystallization instead of forming crystals.
  • Possible Cause: The compound may be insoluble in the chosen solvent at all temperatures, or the solvent's boiling point is higher than the compound's melting point.[2] Impurities can also inhibit crystallization.

  • Solutions:

    • Solvent System Adjustment:

      • Try a different solvent or a solvent mixture.

      • Use a larger volume of the solvent.

      • Ensure a slow cooling process to encourage crystal formation.[2]

    • Induce Crystallization:

      • Scratch the inside of the flask with a glass rod.[2]

      • Add a seed crystal of the pure compound if available.[2]

    • Preliminary Purification: Perform a quick column chromatography to remove impurities that may be hindering crystallization.[5]

Data Presentation: Comparison of Chromatographic Techniques

Purification MethodStationary PhaseMobile PhaseBest ForCommon Issues
Normal Phase Chromatography Silica Gel, AluminaNon-polar (e.g., Hexane/Ethyl Acetate)Moderately polar triazinesPeak tailing, strong adsorption of highly polar compounds.[1]
Reversed-Phase HPLC (RP-HPLC) C18, C8Polar (e.g., Water/Acetonitrile, Water/Methanol)Highly polar triazines.[1]Poor retention of extremely polar compounds.
Hydrophilic Interaction Liquid Chromatography (HILIC) Silica, Amine- or Amide-bonded SilicaHigh organic content with a small amount of aqueous bufferVery polar triazines that are not retained in RP-HPLC.[1]Requires careful mobile phase preparation and column equilibration.
Ion-Exchange Chromatography Charged resinAqueous buffersIonizable triazine derivativespH and buffer concentration are critical.

Experimental Protocols

Protocol 1: General Purification by Flash Column Chromatography
  • Solvent System Selection: Use Thin-Layer Chromatography (TLC) to identify an optimal solvent system that provides good separation (a target Rf value of ~0.3 for the desired compound).[5]

  • Column Packing: Prepare a slurry of the selected stationary phase (e.g., silica gel, alumina) in the initial mobile phase and pour it into the column. Ensure the column is packed uniformly without air bubbles or cracks.[6]

  • Sample Loading: Dissolve the crude triazine derivative in a minimal amount of solvent. Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column.[6]

  • Elution: Begin elution with the chosen solvent system. If necessary, gradually increase the mobile phase polarity (gradient elution) to elute the compounds.[6]

  • Fraction Collection and Analysis: Collect fractions and monitor them by TLC to identify those containing the pure product.[6]

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.[6]

Protocol 2: General Purification by Recrystallization
  • Solvent Selection: Choose a solvent in which the triazine derivative has high solubility at elevated temperatures and low solubility at room or lower temperatures.[2][6]

  • Dissolution: In a suitable flask, add the minimum amount of hot solvent to the crude solid to achieve complete dissolution.[6]

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.[2][6]

  • Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.[2][6]

  • Crystal Collection: Collect the crystals by vacuum filtration.[6]

  • Washing: Wash the collected crystals with a small amount of cold solvent to remove any remaining impurities.[6]

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.[2][6]

Visualizations

Purification_Workflow start Crude Polar Triazine Derivative extraction Liquid-Liquid Extraction start->extraction column_chrom Column Chromatography (Silica, Alumina, or RP) extraction->column_chrom Primary Purification waste Impurities extraction->waste recrystallization Recrystallization column_chrom->recrystallization For Solids hplc Preparative HPLC/SFC column_chrom->hplc If purity is <98% column_chrom->waste pure_product Pure Product (>98%) recrystallization->pure_product recrystallization->waste hplc->pure_product hplc->waste

Caption: General purification workflow for polar triazine derivatives.

Troubleshooting_Purification cluster_silica Normal Phase Chromatography cluster_rp Reversed-Phase Chromatography cluster_cryst Recrystallization start Purification Issue Encountered streaking Peak Streaking/ Tailing on Silica? start->streaking no_retention No Retention on C18 (Elutes in Void)? start->no_retention oiling_out Compound 'Oiling Out'? start->oiling_out add_base Add Basic Modifier (e.g., Triethylamine) streaking->add_base Yes change_sp Change Stationary Phase (Alumina, Amine-Silica) streaking->change_sp Yes use_hilic Switch to HILIC no_retention->use_hilic Yes use_polar_rp Use Polar-Embedded/ Endcapped RP Column no_retention->use_polar_rp Yes change_solvent Change Solvent/ Use Solvent Mixture oiling_out->change_solvent Yes slow_cool Ensure Slow Cooling oiling_out->slow_cool Yes

Caption: Troubleshooting decision tree for common purification issues.

References

Validation & Comparative

A Comparative Analysis of 6-(4-bromophenyl)-1,3,5-triazine-2,4-diamine and Other Dihydrofolate Reductase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the dihydrofolate reductase (DHFR) inhibitor, 6-(4-bromophenyl)-1,3,5-triazine-2,4-diamine, with other established DHFR inhibitors. The comparison is supported by available experimental data for structurally related compounds and established drugs, detailed experimental protocols, and visualizations of the underlying biological pathways and experimental workflows.

Introduction to Dihydrofolate Reductase Inhibition

Dihydrofolate reductase is a crucial enzyme in the folate metabolic pathway, responsible for the conversion of dihydrofolate (DHF) to tetrahydrofolate (THF).[1] THF is an essential cofactor in the synthesis of purines, thymidylate, and certain amino acids, which are fundamental building blocks for DNA synthesis and cellular replication.[2] Inhibition of DHFR disrupts these vital processes, leading to cell death, making it a well-established target for therapeutic intervention in cancer and infectious diseases.[3] DHFR inhibitors are broadly classified as antifolates and can be categorized as classical (structurally similar to folic acid, e.g., methotrexate) or non-classical (structurally diverse, e.g., trimethoprim and pyrimethamine).[1][3]

Quantitative Comparison of DHFR Inhibitor Potency

Table 1: Inhibitory Activity of 6-Aryl-1,6-dihydro-1,3,5-triazine-2,4-diamines against P. falciparum DHFR

Compound (General Structure)R GroupIC50 (nM) vs. FCR-3 (P. falciparum)Ki (nM) vs. WT P. falciparum DHFR
6-phenyl-1,6-dihydro-1,3,5-triazine-2,4-diamine derivativeH55.0Not Reported
6-(4-chlorophenyl)-1,6-dihydro-1,3,5-triazine-2,4-diamine derivative4-Cl39.8Not Reported
6-(2,4-dichlorophenyl)-1,6-dihydro-1,3,5-triazine-2,4-diamine derivative2,4-diCl2.66Not Reported

Data from a study on 6-aryl-1,6-dihydro-1,3,5-triazine-2,4-diamines as antiplasmodial antifolates. The core structure is similar to the topic compound, with variations in the aryl substituent and the linker to the N1 position. The FCR-3 strain is resistant to the DHFR inhibitor cycloguanil.[1][4]

Table 2: Comparative Inhibitory Activity of Established DHFR Inhibitors

InhibitorTarget Organism/EnzymeIC50Ki
Methotrexate Human DHFR120 nM[1]1.2 nM[2]
E. coli DHFR-1 nM[1]
Trimethoprim Human DHFR>30,000 nM[1]-
E. coli DHFR23 nM[1]0.165 nM[5]
Pyrimethamine Human DHFR52,000 nM[1][6]-
P. falciparum DHFR (Wild-Type)~0.5 nM[1]-
P. falciparum (susceptible isolates)15.4 nM[7]-

Mechanism of Action and Signaling Pathway

DHFR inhibitors act as competitive inhibitors, binding to the active site of the enzyme and preventing the binding of the natural substrate, DHF. This blockade leads to a depletion of the intracellular THF pool, which in turn inhibits the synthesis of thymidylate and purines, ultimately arresting DNA synthesis and cell proliferation.[1][2]

DHFR_Pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) TS Thymidylate Synthase THF->TS Purine Purine Synthesis THF->Purine NADPH NADPH NADPH->DHFR NADP NADP+ DHFR->THF H+ DHFR->NADP Inhibitor This compound & Other DHFR Inhibitors Inhibitor->DHFR dTMP dTMP TS->dTMP dUMP dUMP dUMP->TS DNA DNA Synthesis dTMP->DNA

Figure 1. Mechanism of DHFR inhibition in the folate pathway.

Experimental Protocols

Dihydrofolate Reductase (DHFR) Enzyme Inhibition Assay

This spectrophotometric assay measures the decrease in absorbance at 340 nm resulting from the oxidation of NADPH to NADP+ during the DHFR-catalyzed reduction of DHF to THF.

Materials:

  • DHFR enzyme (from the desired species)

  • Dihydrofolic acid (DHF)

  • NADPH

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Test compounds (e.g., this compound) and control inhibitors (e.g., methotrexate)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of DHF in the assay buffer.

    • Prepare a stock solution of NADPH in the assay buffer.

    • Prepare serial dilutions of the test compound and control inhibitors in the assay buffer.

  • Assay Setup:

    • In a 96-well plate, add the assay buffer, the diluted test compound or control inhibitor, and the DHFR enzyme solution to each well.

    • Include wells for a negative control (no inhibitor) and a blank (no enzyme).

  • Pre-incubation:

    • Incubate the plate at room temperature for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation:

    • Initiate the reaction by adding the DHF and NADPH solutions to each well.

  • Measurement:

    • Immediately measure the decrease in absorbance at 340 nm in kinetic mode for a set duration (e.g., 10-20 minutes) at room temperature.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of absorbance decrease) for each concentration of the inhibitor.

    • Determine the percent inhibition relative to the no-inhibitor control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Materials:

  • Cell line of interest (e.g., cancer cell line or microbial culture)

  • Cell culture medium

  • Test compounds and control inhibitors

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compound and control inhibitors. Include a vehicle control (no compound).

  • Incubation:

    • Incubate the plate for a specific period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.

  • MTT Addition:

    • Add MTT solution to each well and incubate for 1-4 hours at 37°C.

  • Solubilization:

    • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measurement:

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.

Experimental Workflow

The following diagram illustrates a typical workflow for the evaluation of a potential DHFR inhibitor.

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 Further Studies Compound Test Compound (e.g., this compound) EnzymeAssay DHFR Enzyme Inhibition Assay Compound->EnzymeAssay CellAssay Cell-Based Viability/Proliferation Assay Compound->CellAssay IC50_Ki Determine IC50 & Ki values EnzymeAssay->IC50_Ki SAR Structure-Activity Relationship (SAR) Analysis IC50_Ki->SAR Cell_IC50 Determine Cellular IC50 CellAssay->Cell_IC50 Cell_IC50->SAR Selectivity Selectivity Profiling (e.g., vs. Human DHFR) SAR->Selectivity InVivo In Vivo Efficacy (Animal Models) Selectivity->InVivo Tox Toxicology Studies InVivo->Tox

References

A Comparative Analysis of 6-(4-bromophenyl)-1,3,5-triazine-2,4-diamine and Methotrexate for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative study of the chemical and biological properties of 6-(4-bromophenyl)-1,3,5-triazine-2,4-diamine and the well-established anticancer drug, Methotrexate. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive look at their mechanisms of action, physicochemical properties, and relevant experimental data. While extensive data is available for Methotrexate, this guide also incorporates data from close structural analogs of this compound to provide a substantive comparison where direct data for the specific compound is not publicly available.

Introduction and Overview

Methotrexate (MTX) is a cornerstone of chemotherapy and immunosuppressive therapy.[1] It functions primarily as a potent inhibitor of dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of DNA, RNA, and certain amino acids.[[“]] By blocking folate metabolism, Methotrexate effectively halts the proliferation of rapidly dividing cells, such as cancer cells.[[“]]

This compound belongs to the class of 2,4-diamino-1,3,5-triazine derivatives. This class of compounds is recognized for its potential as DHFR inhibitors, sharing a similar pharmacophore with Methotrexate.[3] While this specific compound is noted for its potential in pharmaceutical development, including as an anti-cancer agent, comprehensive public data on its biological activity is limited.[4] This guide will therefore also reference data from structurally similar 2,4-diamino-1,3,5-triazine derivatives to infer its potential efficacy and mechanism.

Chemical and Physical Properties

A comparison of the fundamental chemical and physical properties of both compounds is essential for understanding their pharmacokinetic and pharmacodynamic profiles.

PropertyThis compoundMethotrexate
Chemical Structure Chemical structure of this compoundChemical structure of Methotrexate
Molecular Formula C₉H₈BrN₅C₂₀H₂₂N₈O₅
Molecular Weight 266.1 g/mol [4]454.4 g/mol
Appearance Cream-colored powder[4]Odorless yellow to orange-brown crystalline powder.
Melting Point 263-269 °C[4]Not specified
Solubility Data not availablePoor aqueous solubility.

Mechanism of Action

Both compounds are believed to exert their primary therapeutic effects through the inhibition of dihydrofolate reductase (DHFR).

Methotrexate acts as a folate antagonist by competitively inhibiting DHFR.[[“]] This inhibition blocks the conversion of dihydrofolate (DHF) to tetrahydrofolate (THF), a crucial cofactor for the synthesis of purines and thymidylate, which are essential for DNA and RNA synthesis.[[“]] The disruption of these processes leads to the inhibition of cell proliferation and ultimately, cell death, particularly in rapidly dividing cancer cells.[[“]]

This compound , and its analogs, are also known to target DHFR.[1][5] The 2,4-diamino-1,3,5-triazine scaffold mimics the pteridine ring of folic acid, allowing it to bind to the active site of DHFR and inhibit its function. The specific interactions and inhibitory potency can be influenced by the substituent at the 6-position of the triazine ring.

DHFR_Inhibition_Pathway Mechanism of Action: DHFR Inhibition DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) DNA_RNA DNA & RNA Synthesis THF->DNA_RNA DHFR->THF NADPH -> NADP+ Compound This compound or Methotrexate Compound->DHFR Inhibits

Caption: Inhibition of the Dihydrofolate Reductase (DHFR) pathway.

Comparative Biological Activity

Compound/AnalogCell LineAssay TypeIC₅₀/GI₅₀Reference
Methotrexate Daoy (Medulloblastoma)MTT9.5 x 10⁻² µM[6]
Methotrexate Saos-2 (Osteosarcoma)MTT3.5 x 10⁻² µM[6]
Methotrexate HTC-116 (Colorectal)MTT (48h)0.15 mM[[“]]
Methotrexate A-549 (Lung)MTT (48h)0.10 mM[7]
2-[4-Amino-6-(4-phenylpiperazin-1-yl)-1,3,5-triazin-2-yl]-2{[4-(dimethylamino)phenyl]imino}acetonitrile (Analog 1)MALME-3M (Melanoma)Not SpecifiedGI₅₀ = 3.3 x 10⁻⁸ M[8]
4-[7-(diethylamino)-2-imino-2H-chromen-3-yl]-6-(4-phenylpiperazin-1-yl)-1,3,5-triazin-2-amine (Analog 2)DAN-G, A-427, LCLC-103H, SISO, RT-4 (Various Cancers)Not SpecifiedIC₅₀ = 1.51–2.60 µM[9]
N²-allyl-6-chloro-N²-methyl-N⁴-(4-methyl-3-((4-(pyridin-3-yl) pyrimidin-2-yl) amino) phenyl)-1,3,5-triazine-2,4-diamine (Analog 3)MDA-MB-231 (Breast)MTTIC₅₀ = 6.25 µM[6]

Note: The IC₅₀/GI₅₀ values for the triazine analogs are provided for comparative context and are not direct measurements for this compound.

Experimental Protocols

To facilitate further research and direct comparison, detailed methodologies for key experiments are provided below.

Dihydrofolate Reductase (DHFR) Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of DHFR.

Principle: The activity of DHFR is monitored by the decrease in absorbance at 340 nm, which results from the oxidation of NADPH to NADP⁺ during the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). An inhibitor will slow down this reaction.

Materials:

  • Purified DHFR enzyme

  • NADPH

  • Dihydrofolic acid (DHF)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Test compounds (this compound and Methotrexate)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer

Procedure:

  • Prepare a reaction mixture containing assay buffer, NADPH, and the DHFR enzyme in each well of the microplate.

  • Add varying concentrations of the test compounds or a vehicle control to the wells.

  • Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a short period (e.g., 5-10 minutes).

  • Initiate the reaction by adding DHF to all wells.

  • Immediately measure the decrease in absorbance at 340 nm over time (kinetic read).

  • Calculate the rate of reaction for each concentration and determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of DHFR activity).

DHFR_Assay_Workflow DHFR Inhibition Assay Workflow A Prepare reaction mix (Buffer, NADPH, DHFR) B Add test compounds (Varying concentrations) A->B C Pre-incubate B->C D Initiate reaction with DHF C->D E Kinetic measurement (Absorbance at 340 nm) D->E F Data analysis (Calculate IC50) E->F

Caption: A typical workflow for a DHFR inhibition assay.

Cell Viability (MTT) Assay

This assay determines the cytotoxic effect of a compound on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Test compounds

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and a vehicle control.

  • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.

  • Add MTT solution to each well and incubate for an additional 2-4 hours, allowing formazan crystals to form.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the control and determine the IC₅₀ value.

Conclusion

Both Methotrexate and this compound (and its analogs) target the crucial DHFR enzyme, highlighting the potential of the 2,4-diamino-1,3,5-triazine scaffold in the development of novel antifolate agents. While Methotrexate is a well-characterized and potent anticancer drug, the available data on related triazine derivatives suggests that this class of compounds also possesses significant cytotoxic activity, in some cases with high potency.

Further direct comparative studies, including head-to-head in vitro and in vivo experiments, are necessary to fully elucidate the therapeutic potential of this compound relative to Methotrexate. The experimental protocols provided in this guide offer a framework for conducting such investigations. The development of novel DHFR inhibitors with improved efficacy and reduced side effects remains a critical area of research in oncology.

References

A Comparative Analysis of 6-(4-bromophenyl)-1,3,5-triazine-2,4-diamine and Imatinib Efficacy in Breast Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted cancer therapy, the exploration of novel small molecules with high efficacy and selectivity against breast cancer remains a critical area of research. This guide provides a detailed comparison of the preclinical efficacy of a promising 1,3,5-triazine derivative, 6-(4-bromophenyl)-1,3,5-triazine-2,4-diamine, against the established tyrosine kinase inhibitor, Imatinib, in breast cancer cell lines. This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their respective mechanisms of action, antiproliferative activities, and the experimental data supporting these findings.

Introduction

Breast cancer is a heterogeneous disease characterized by diverse molecular subtypes, necessitating the development of targeted therapeutic agents. Imatinib, a well-known inhibitor of the c-Kit and platelet-derived growth factor receptor (PDGFR) tyrosine kinases, has shown some efficacy in preclinical breast cancer models, although its clinical activity in this indication has been limited. In contrast, a novel class of compounds, the 6,N2-diaryl-1,3,5-triazine-2,4-diamines, has recently emerged, demonstrating potent and selective antiproliferative activity, particularly against triple-negative breast cancer (TNBC) cells.[1] This guide focuses on a representative compound from this class, this compound, and compares its cellular effects to those of Imatinib.

Quantitative Analysis of Antiproliferative Activity

The in vitro efficacy of both compounds was assessed by determining their half-maximal growth inhibitory concentration (GI50) or half-maximal inhibitory concentration (IC50) in various breast cancer cell lines. The data, summarized in the table below, highlights the potent activity of the triazine derivative, especially in the triple-negative MDA-MB-231 cell line.

CompoundCell LineReceptor StatusGI50 / IC50 (µM)Reference
6-(4-bromophenyl)-N2-(4-chlorophenyl)-1,3,5-triazine-2,4-diamine *MDA-MB-231Triple-Negative (ER-, PR-, HER2-)0.001[2][3]
MCF-7ER+, PR+/-, HER2-> 10[1]
SKBR-3ER-, PR-, HER2+> 10[1]
MCF-10A (non-cancerous)-> 10[1]
Imatinib MDA-MB-231Triple-Negative (ER-, PR-, HER2-)5.5 - 6[4][5]
MCF-7ER+, PR+/-, HER2-6.33[6]
T-47DER+, PR+, HER2-5.14[6]
ZR-75-1ER+, PR+, HER2-3.92[4]

*Note: The specific compound this compound is part of a library of 6,N2-diaryl-1,3,5-triazine-2,4-diamines. The data presented is for a highly active analogue, N2-(4-chlorophenyl)-6-(4-bromophenyl)-1,3,5-triazine-2,4-diamine, from the study by Junaid et al. (2020), which demonstrates the potential of this scaffold.[2][3]

Mechanism of Action and Signaling Pathways

The two compounds exert their anticancer effects through distinct signaling pathways. Imatinib primarily targets receptor tyrosine kinases, while the triazine derivative appears to induce apoptosis through a yet-to-be-fully-elucidated mechanism that shows high selectivity for cancer cells.

This compound

Studies on the 6,N2-diaryl-1,3,5-triazine-2,4-diamine series indicate that their primary mechanism of action is the induction of apoptosis.[2][3] Morphological changes observed in treated MDA-MB-231 cells, such as cell shrinkage and membrane blebbing, are characteristic of programmed cell death. A key finding is the high selectivity of these compounds for cancer cells, with minimal to no effect on the growth of non-cancerous MCF-10A breast epithelial cells.[1] The precise upstream targets and downstream signaling cascades leading to apoptosis are still under investigation.

G cluster_0 This compound Triazine 6-(4-bromophenyl)-1,3,5- triazine-2,4-diamine Unknown_Target Unknown Upstream Target(s) Triazine->Unknown_Target Apoptosis_Pathway Apoptotic Signaling Cascade Unknown_Target->Apoptosis_Pathway Induces Apoptosis Apoptosis Apoptosis_Pathway->Apoptosis

Proposed mechanism of action for the triazine derivative.
Imatinib

Imatinib functions as a competitive inhibitor at the ATP-binding site of specific tyrosine kinases, including c-Kit and PDGFR. In breast cancer cells, Imatinib has been shown to inhibit the PDGFR-β pathway, leading to a reduction in cell proliferation and migration.[5][6] Furthermore, Imatinib treatment induces apoptosis and can cause cell cycle arrest at the G2/M phase in breast cancer cells.[6]

G cluster_1 Imatinib Imatinib Imatinib PDGFR PDGFR Imatinib->PDGFR Inhibits cKit c-Kit Imatinib->cKit Inhibits Apoptosis Apoptosis Imatinib->Apoptosis Induces CellCycleArrest G2/M Arrest Imatinib->CellCycleArrest Induces Downstream Downstream Signaling (e.g., Akt) PDGFR->Downstream cKit->Downstream Proliferation Cell Proliferation & Migration Downstream->Proliferation Promotes

Mechanism of action for Imatinib in breast cancer cells.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of these two compounds.

Cell Viability Assay (MTT Assay)

This protocol is adapted from standard procedures used to determine the cytotoxic effects of compounds on breast cancer cell lines.[7][8]

  • Cell Seeding: Breast cancer cells (e.g., MDA-MB-231, MCF-7) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of either this compound or Imatinib. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period, typically 48 to 72 hours.

  • MTT Addition: After incubation, 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 3-4 hours at 37°C.[8]

  • Formazan Solubilization: The medium containing MTT is removed, and 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 40% dimethylformamide in 2% glacial acetic acid with 16% SDS) is added to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The GI50 or IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

G Start Seed cells in 96-well plate Treat Treat with compound (serial dilutions) Start->Treat Incubate Incubate for 48-72h Treat->Incubate MTT Add MTT solution Incubate->MTT Incubate_MTT Incubate for 3-4h MTT->Incubate_MTT Solubilize Add solubilization solution Incubate_MTT->Solubilize Read Measure absorbance at 570 nm Solubilize->Read Analyze Calculate IC50/GI50 Read->Analyze

Workflow for the MTT cell viability assay.
Apoptosis Detection (TUNEL Assay)

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.[9][10]

  • Cell Culture and Treatment: Cells are grown on glass coverslips or in chamber slides and treated with the test compounds for the desired time.

  • Fixation and Permeabilization: Cells are washed with PBS and fixed with 4% paraformaldehyde, followed by permeabilization with a solution of 0.1% Triton X-100 in 0.1% sodium citrate.

  • TUNEL Reaction: The cells are incubated with the TUNEL reaction mixture, which contains Terminal deoxynucleotidyl Transferase (TdT) and fluorescently labeled dUTPs, in a humidified chamber at 37°C for 60 minutes.[9]

  • Washing and Counterstaining: The cells are washed with PBS to remove unincorporated nucleotides. The nuclei can be counterstained with a DNA-binding dye such as DAPI or Hoechst.

  • Microscopy: The coverslips are mounted on microscope slides, and the cells are visualized using a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence.

  • Quantification: The percentage of apoptotic cells is determined by counting the number of TUNEL-positive cells relative to the total number of cells in several random fields.

Western Blot Analysis for Apoptosis-Related Proteins

Western blotting is employed to detect changes in the expression levels of key proteins involved in the apoptotic cascade.[11][12]

  • Protein Extraction: Following treatment with the compounds, cells are harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in each lysate is determined using a BCA or Bradford protein assay.

  • SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a PVDF or nitrocellulose membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween 20) to prevent non-specific antibody binding. The membrane is then incubated with primary antibodies specific for apoptosis-related proteins (e.g., cleaved caspase-3, PARP, Bcl-2, Bax).

  • Secondary Antibody Incubation and Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: The intensity of the protein bands is quantified using densitometry software, with a loading control (e.g., β-actin or GAPDH) used for normalization.

Conclusion

The comparative analysis reveals that this compound and its analogues represent a highly potent class of compounds against triple-negative breast cancer cells, with GI50 values in the nanomolar range. This is significantly more potent than Imatinib, which exhibits micromolar activity in the same and other breast cancer cell lines. Furthermore, the triazine derivative demonstrates remarkable selectivity for cancer cells over non-cancerous cells, a highly desirable characteristic for a therapeutic agent.

While the precise molecular target of the triazine compound is yet to be identified, its ability to induce apoptosis selectively in cancer cells makes it a compelling candidate for further preclinical and clinical development. Imatinib, while effective in other malignancies, shows more modest and less selective activity in breast cancer cell lines. Future research should focus on elucidating the specific signaling pathways modulated by the 6,N2-diaryl-1,3,5-triazine-2,4-diamine series to fully understand their mechanism of action and to identify potential biomarkers for patient selection.

References

A Comparative Analysis of the Cytotoxicity of 6-Aryl-1,3,5-Triazine-2,4-Diamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,3,5-triazine scaffold is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities, including potent anticancer properties.[1] This guide provides a comparative overview of the in vitro cytotoxicity of various 6-aryl-1,3,5-triazine-2,4-diamine derivatives, a class of compounds that has shown significant promise in the development of novel anticancer agents. The data presented herein is compiled from recent studies and aims to facilitate the structure-activity relationship (SAR) analysis and guide future drug design efforts.

Cytotoxicity Data Summary

The cytotoxic potential of 6-aryl-1,3,5-triazine-2,4-diamine derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibition 50 (GI50) values, which represent the concentration of a compound required to inhibit cell growth by 50%, are summarized in the tables below. These values are crucial for comparing the potency of different derivatives and their selectivity towards various cancer types.

Table 1: Cytotoxicity of 6,N²-Diaryl-1,3,5-triazine-2,4-diamine Derivatives against Breast Cancer Cell Lines[2][3]
Compound ID6-Aryl SubstituentN²-Aryl SubstituentMDA-MB-231 GI50 (µM)MCF-7 GI50 (µM)SKBR-3 GI50 (µM)
1 4-Fluorophenyl4-Methoxyphenyl>100>100>100
2 4-Chlorophenyl4-Methylphenyl1.01.83.2
3 4-Bromophenyl4-Fluorophenyl0.81.52.5
4 4-Nitrophenyl4-Chlorophenyl0.001 0.51.2

Note: MDA-MB-231 is a triple-negative breast cancer cell line.

Table 2: Cytotoxicity of 6-Aryl-4-cycloamino-1,3,5-triazine-2-amine Derivatives against Jurkat T-cell Leukemia[4][5]
Compound ID6-Aryl Substituent4-Cycloamino SubstituentJurkat T-cell GI50 (µM)
5 4-ChlorophenylPiperidino5.2
6 4-BromophenylMorpholino>10
7 4-Nitrophenyl4-Methylpiperazino1.8
8 4-MethoxyphenylPyrrolidino8.5
Table 3: Cytotoxicity of other 1,3,5-Triazine Derivatives against Various Cancer Cell Lines[6]
Compound IDDerivative ClassCell LineIC50 (µM)
9 Triazine with Ala-Ala-OMe substituentDLD-1 (Colon Cancer)15.2
10 Triazine with Ala-Ala-OMe substituentHT-29 (Colon Cancer)18.9

Experimental Protocols

The following sections detail the methodologies employed in the cited studies to assess the cytotoxicity of the 6-aryl-1,3,5-triazine-2,4-diamine derivatives.

General Workflow for Cytotoxicity Assessment

The overall process for evaluating the in vitro cytotoxicity of these compounds typically involves several key stages, from initial compound handling to final data analysis.

G cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Analysis Compound_Prep Compound Preparation (Stock Solutions) Cell_Seeding Cell Seeding (96-well plates) Compound_Prep->Cell_Seeding Cell_Culture Cell Line Maintenance (e.g., MDA-MB-231, Jurkat) Cell_Culture->Cell_Seeding Compound_Treatment Compound Treatment (Varying Concentrations) Cell_Seeding->Compound_Treatment Incubation Incubation (e.g., 48-72 hours) Compound_Treatment->Incubation MTT_Assay MTT Assay Incubation->MTT_Assay Absorbance_Reading Absorbance Reading (Spectrophotometer) MTT_Assay->Absorbance_Reading Data_Analysis Data Analysis (IC50/GI50 Calculation) Absorbance_Reading->Data_Analysis

A general workflow for in vitro cytotoxicity evaluation.
MTT Cell Viability Assay Protocol[7][8][9]

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • 6-Aryl-1,3,5-triazine-2,4-diamine derivatives

  • Human cancer cell lines (e.g., MDA-MB-231, Jurkat, DLD-1)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest exponentially growing cells and seed them into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate the plates overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the triazine derivatives in the complete medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plates for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated using the following formula:

    • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • The IC50 or GI50 values are then determined by plotting the percentage of cell viability against the compound concentration.

Postulated Signaling Pathway of Triazine-Induced Apoptosis

Several studies suggest that the cytotoxic effects of 1,3,5-triazine derivatives are mediated through the induction of apoptosis.[2][3] The PI3K/Akt/mTOR signaling pathway, a critical regulator of cell survival and proliferation, is often implicated as a target of these compounds.[4] Inhibition of this pathway can lead to the activation of downstream apoptotic effectors.

G cluster_pathway PI3K/Akt/mTOR Signaling Pathway cluster_apoptosis Apoptosis Cascade Triazine 6-Aryl-1,3,5-triazine-2,4-diamine Derivatives PI3K PI3K Triazine->PI3K Inhibits Akt Akt PI3K->Akt Activates Bcl2 Bcl-2 (Anti-apoptotic) PI3K->Bcl2 Inhibits Bax mTOR mTOR Akt->mTOR Activates mTOR->Bcl2 Promotes Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibits Caspases Caspases Bax->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis Executes

A simplified diagram of the proposed PI3K/Akt/mTOR-mediated apoptosis induced by triazine derivatives.

References

Comparative Analysis of 1,3,5-Triazine Derivatives: Selectivity for Cancer Cells Over Normal Cells

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No direct experimental data was found in the reviewed literature for the specific compound 6-(4-bromophenyl)-1,3,5-triazine-2,4-diamine . This guide therefore presents a comparative analysis of a closely related and well-studied class of compounds, 6,N2-diaryl-1,3,5-triazine-2,4-diamines , which have demonstrated significant and selective anticancer activity. The data presented here serves as a valuable reference for researchers interested in the potential of 1,3,5-triazine scaffolds in developing selective cancer therapies.

A critical challenge in chemotherapy is the development of agents that can effectively kill cancer cells while minimizing damage to healthy, normal cells. This selectivity is crucial for reducing treatment-related toxicity and improving patient outcomes. The 1,3,5-triazine scaffold has emerged as a promising framework for the design of novel anticancer agents. [1]This guide compares the in vitro performance of a potent 6,N2-diaryl-1,3,5-triazine-2,4-diamine derivative against a standard chemotherapeutic agent, Doxorubicin, highlighting their differential effects on breast cancer cells versus non-cancerous breast epithelial cells.

Quantitative Comparison of Cytotoxicity

Recent studies have highlighted a series of 6,N2-diaryl-1,3,5-triazine-2,4-diamines that exhibit high potency against triple-negative breast cancer cells (MDA-MB-231) while showing minimal impact on the growth of non-cancerous breast epithelial cells (MCF-10A). [1][2][3][4][5]One of the most active compounds from this series demonstrated a 50% growth inhibition (GI50) at a nanomolar concentration against MDA-MB-231 cells. [3][4][5][6][7]Strikingly, the study reported that none of the tested compounds in this class significantly affected the growth of the normal MCF-10A cells, indicating a high degree of selectivity. [3][4][5][6] In contrast, the conventional chemotherapeutic drug Doxorubicin is cytotoxic to both cancerous and normal cells, albeit with varying potencies.

CompoundCell LineCell TypeIC50 / GI50 (µM)Selectivity Index (SI)
Representative 6,N2-diaryl-1,3,5-triazine-2,4-diamine MDA-MB-231Triple-Negative Breast Cancer0.001>10,000
MCF-10ANon-cancerous Breast Epithelial>10
Doxorubicin MDA-MB-231Triple-Negative Breast Cancer~0.9 - 3.16~1.1 - 3.5
MCF-10ANon-cancerous Breast Epithelial~3.16

Note on Data: The GI50 value for the representative triazine compound is sourced from a study by Junaid et al. (2020), which reported a GI50 of 1 nM (or 0.001 µM) against MDA-MB-231 cells and no significant effect on MCF-10A cells at concentrations up to 10 µM. [3][4][5][6][7][8]The IC50 values for Doxorubicin can vary between studies based on experimental conditions; the range provided is indicative of values reported in the literature for MDA-MB-231 cells. [9][10][11]The Selectivity Index (SI) is calculated as the ratio of the IC50/GI50 in normal cells to that in cancer cells.

Experimental Protocols

The cytotoxic and antiproliferative effects of the compounds are typically evaluated using cell viability assays. The following is a generalized protocol for the Sulforhodamine B (SRB) assay, a common method for determining cell density based on the measurement of cellular protein content.

Sulforhodamine B (SRB) Assay Protocol:

  • Cell Seeding: Cancer (e.g., MDA-MB-231) and non-cancerous (e.g., MCF-10A) cells are seeded into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allowed to attach overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The following day, the cell culture medium is replaced with fresh medium containing serial dilutions of the test compounds (e.g., the triazine derivative or Doxorubicin). A control group receives medium with the vehicle (e.g., DMSO) at the same concentration used for the drug dilutions.

  • Incubation: The plates are incubated for a fixed period, typically 48 to 72 hours.

  • Cell Fixation: After incubation, the supernatant is discarded, and the cells are fixed to the plate by gently adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

  • Washing: The plates are washed five times with slow-running tap water to remove the TCA and then air-dried.

  • Staining: A 0.4% (w/v) solution of SRB in 1% acetic acid is added to each well, and the plates are incubated at room temperature for 30 minutes.

  • Washing: Unbound SRB is removed by washing the plates five times with 1% (v/v) acetic acid, followed by air-drying.

  • Solubilization and Absorbance Reading: The bound stain is solubilized with 10 mM Tris base solution. The absorbance is then read on a microplate reader at a wavelength of approximately 510 nm.

  • Data Analysis: The absorbance data is used to calculate the percentage of cell growth inhibition. The GI50 or IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of growth inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing Mechanisms and Workflows

To better understand the potential mechanism of action and the experimental process, the following diagrams are provided.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis_Inhibitors Anti-apoptotic Proteins (e.g., Bcl-2) Akt->Apoptosis_Inhibitors Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis Apoptosis_Inhibitors->Apoptosis Inhibition Triazine 1,3,5-Triazine Derivative Triazine->RTK Inhibition

Caption: Hypothetical signaling pathway inhibited by 1,3,5-triazine derivatives, leading to apoptosis.

G start Start seed_cells Seed cells into 96-well plates start->seed_cells incubate1 Incubate overnight (cell attachment) seed_cells->incubate1 add_compounds Add serial dilutions of test compounds incubate1->add_compounds incubate2 Incubate for 48-72h (drug exposure) add_compounds->incubate2 fix_cells Fix cells with Trichloroacetic Acid (TCA) incubate2->fix_cells wash1 Wash plates to remove TCA fix_cells->wash1 stain Stain with Sulforhodamine B (SRB) wash1->stain wash2 Wash plates to remove unbound dye stain->wash2 solubilize Solubilize bound dye wash2->solubilize read_absorbance Read absorbance on plate reader solubilize->read_absorbance analyze Analyze data and calculate GI50/IC50 read_absorbance->analyze end End analyze->end

Caption: Experimental workflow for a Sulforhodamine B (SRB) cytotoxicity assay.

References

Navigating the Kinaseselectivity Landscape: A Comparative Analysis of a 6-Aryl-1,3,5-triazine-2,4-diamine Analog

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive searches for publicly available kinase cross-reactivity data for the specific compound 6-(4-bromophenyl)-1,3,5-triazine-2,4-diamine (CAS 30508-74-8) did not yield any specific kinase inhibition results. To provide a valuable comparative guide within the requested chemical space, this report focuses on a closely related, published analog, 6-(4-chlorophenyl)-N2-(2-morpholinoethyl)-1,3,5-triazine-2,4-diamine , hereafter referred to as Triazine Analog 5b . This compound shares the core 6-aryl-1,3,5-triazine-2,4-diamine scaffold and has been evaluated against a panel of protein kinases, offering insights into the potential selectivity profile of this chemical series.

This guide presents a comparative analysis of Triazine Analog 5b against two well-characterized kinase inhibitors: the broad-spectrum inhibitor Staurosporine and the multi-targeted inhibitor Dasatinib . The data is intended for researchers, scientists, and drug development professionals to illustrate the kinase selectivity of a representative triazine compound and to provide context against established inhibitors.

Quantitative Performance Comparison

The inhibitory activity of Triazine Analog 5b, Staurosporine, and Dasatinib was assessed against a panel of 12 kinases. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of an inhibitor required to reduce the activity of a kinase by 50%, are summarized in the table below. Lower IC50 values indicate higher potency.

Kinase TargetTriazine Analog 5b IC50 (µM)Staurosporine IC50 (µM)Dasatinib IC50 (µM)
PIM1 1.18 0.0150.030
CDK9/cyclin B >100.0040.005
GSK3α/β >100.0200.018
DYRK1A >100.0010.022
CK1δ/ε >100.0020.500
CLK1 >100.0030.025
CAMK2δ >100.0100.100
PLK1 >100.0080.085
AURKA >100.0090.250
PAK4 >100.0070.015
ROCK1 >100.0040.010
ROCK2 >100.0050.009

Data for Triazine Analog 5b is sourced from a study on functionalized 2,4-diamino-1,3,5-triazines. Data for Staurosporine and Dasatinib is compiled from various public sources and represents approximate values for comparative purposes.

As the data indicates, Triazine Analog 5b displays notable inhibitory activity against PIM1 kinase, while showing significantly less potency against the other kinases in the panel. In stark contrast, both Staurosporine and Dasatinib exhibit broad-spectrum activity, potently inhibiting the majority of the kinases tested with IC50 values in the nanomolar range.

Experimental Methodologies

The following section details a standard protocol for an in vitro kinase inhibition assay, representative of the methods used to generate the data presented above.

ADP-Glo™ Kinase Assay

This luminescence-based assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

I. Reagent Preparation:

  • Kinase Buffer: Prepare a suitable kinase reaction buffer, typically containing a buffering agent (e.g., 40 mM Tris, pH 7.5), a magnesium salt (e.g., 20 mM MgCl2), and a protein carrier to prevent enzyme denaturation (e.g., 0.1 mg/ml BSA).

  • ATP Solution: Prepare a stock solution of ATP in kinase buffer at a concentration that is at or near the Km for the specific kinase being assayed.

  • Kinase Solution: Dilute the kinase to the desired working concentration in kinase buffer. The optimal concentration should be determined empirically by performing a kinase titration.

  • Substrate Solution: Prepare the specific peptide or protein substrate for the kinase in the kinase buffer.

  • Inhibitor Solutions: Prepare a stock solution of the test compound (e.g., 10 mM in 100% DMSO). Create a serial dilution of the stock solution to generate a range of concentrations for IC50 determination.

II. Kinase Reaction:

  • In a white, opaque 384-well plate, add 1 µL of each serially diluted inhibitor or DMSO vehicle control.

  • Add 2 µL of the kinase solution to each well and incubate for 10-15 minutes at room temperature to allow for inhibitor-kinase binding.

  • Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well.

  • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

III. ADP Detection:

  • After the kinase reaction incubation, add 5 µL of ADP-Glo™ Reagent to each well. This reagent simultaneously terminates the kinase reaction and depletes the remaining ATP.

  • Incubate the plate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction back to ATP and provides the necessary components (luciferase/luciferin) for the luminescence reaction.

  • Incubate the plate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.

IV. Data Analysis:

  • Measure the luminescence of each well using a plate reader.

  • Plot the luminescence signal against the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each inhibitor.

Visualizing Experimental and Signaling Pathways

To further elucidate the experimental process and the biological context of the targeted kinase, the following diagrams are provided.

experimental_workflow cluster_prep Reagent Preparation cluster_reaction Kinase Reaction cluster_detection ADP Detection cluster_analysis Data Analysis Inhibitor Serial Dilution of Inhibitor Plate Add Inhibitor to Plate Inhibitor->Plate Kinase Kinase Solution Add_Kinase Add Kinase & Incubate Kinase->Add_Kinase Sub_ATP Substrate + ATP Mix Start_Rxn Initiate Reaction with Substrate/ATP Sub_ATP->Start_Rxn Plate->Add_Kinase Add_Kinase->Start_Rxn Incubate_Rxn Incubate at 30°C Start_Rxn->Incubate_Rxn Add_ADP_Glo Add ADP-Glo™ Reagent Incubate_Rxn->Add_ADP_Glo Incubate_1 Incubate 40 min Add_ADP_Glo->Incubate_1 Add_Detection Add Kinase Detection Reagent Incubate_1->Add_Detection Incubate_2 Incubate 30-60 min Add_Detection->Incubate_2 Read_Lumi Measure Luminescence Incubate_2->Read_Lumi Plot_Data Plot Dose-Response Curve Read_Lumi->Plot_Data Calc_IC50 Calculate IC50 Plot_Data->Calc_IC50

Caption: Workflow for a typical ADP-Glo™ kinase inhibition assay.

Given that the representative triazine analog demonstrated the most potent activity against PIM1 kinase, the following diagram illustrates a simplified PIM1 signaling pathway.

PIM1_Signaling cluster_upstream Upstream Activation cluster_core PIM1 Kinase cluster_downstream Downstream Effects Cytokines Cytokines (e.g., IL-6) Receptor Cytokine Receptor Cytokines->Receptor binds JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates PIM1 PIM1 STAT->PIM1 induces transcription Substrates Substrate Phosphorylation (e.g., BAD, p27) PIM1->Substrates phosphorylates Proliferation Cell Proliferation Substrates->Proliferation Apoptosis Inhibition of Apoptosis Substrates->Apoptosis inhibitor Triazine Analog 5b inhibitor->PIM1 inhibits

Caption: Simplified PIM1 signaling pathway and point of inhibition.

A Head-to-Head Comparison of Synthetic Routes for 6-Aryl-1,3,5-Triazines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For scientists and professionals in drug development and materials science, the 1,3,5-triazine scaffold is a cornerstone of molecular design, owing to its presence in a wide array of biologically active and functional materials. The introduction of an aryl substituent at the 6-position, in particular, has been a key strategy in modulating the pharmacological and physicochemical properties of these compounds. This guide provides a comprehensive head-to-head comparison of three prominent synthetic routes to 6-aryl-1,3,5-triazines: the condensation of dicyandiamide with aryl nitriles, the one-pot three-component synthesis, and the functionalization of a triazine core via Suzuki coupling. We present a comparative analysis of their performance, supported by experimental data, to aid researchers in selecting the most suitable methodology for their specific needs.

Comparative Analysis of Synthetic Routes

The choice of synthetic strategy for accessing 6-aryl-1,3,5-triazines is often dictated by factors such as the desired substitution pattern, availability of starting materials, scalability, and the need for molecular diversity. The following table summarizes the key quantitative parameters for three distinct and widely employed methods.

Synthetic RouteKey ReagentsTypical Reaction TimeTypical TemperatureTypical Yield (%)Key AdvantagesKey Disadvantages
1. Dicyandiamide and Aryl Nitrile Condensation Dicyandiamide, Aryl Nitrile, Base (e.g., KOH)10-15 min (Microwave)130-200°C70-87%High atom economy, straightforward, good yields for electron-neutral or -rich aryl nitriles.[1]Harsh reaction conditions may be required, limited scope for thermally sensitive substrates.
2. One-Pot Three-Component Synthesis Aromatic Aldehyde, Cyanoguanidine, Amine, Acid/Base catalyst15-30 min (Microwave)120-140°CUp to 78%High efficiency, rapid access to diverse libraries, one-pot procedure.[2]Yields can be substrate-dependent, potential for side reactions.
3. Suzuki Coupling 2,4-Diamino-6-chloro-1,3,5-triazine, Arylboronic Acid, Palladium Catalyst, Base2-24 hRoom Temp. to 100°CModerate to GoodBroad substrate scope, mild reaction conditions, suitable for late-stage functionalization.[3]Requires pre-functionalized triazine core, potential for metal contamination.

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below. These protocols are representative examples and may require optimization for specific substrates.

Synthesis of 2,4-Diamino-6-phenyl-1,3,5-triazine via Dicyandiamide and Benzonitrile Condensation (Microwave-Assisted)

This protocol describes a green and efficient microwave-assisted synthesis of a representative 6-aryl-2,4-diamino-1,3,5-triazine.[1]

Materials:

  • Benzonitrile

  • Dicyandiamide

  • Potassium hydroxide (KOH)

  • 1-Butyl-3-methylimidazolium hexafluorophosphate ([bmim][PF6])

  • Ethanol

Procedure:

  • In a septum-sealed microwave reaction vessel, combine benzonitrile (1.0 mmol), dicyandiamide (1.1 mmol), and potassium hydroxide (0.2 mmol) in [bmim][PF6] (2 mL).

  • Seal the vessel and place it in a single-mode microwave synthesizer.

  • Irradiate the mixture at 130°C for 12 minutes.

  • After the reaction is complete, cool the mixture to room temperature.

  • The product will precipitate from the ionic liquid. Isolate the solid product by filtration.

  • Wash the crude product with ethanol and recrystallize from a suitable solvent to obtain pure 2,4-diamino-6-phenyl-1,3,5-triazine.

One-Pot Three-Component Synthesis of 2-Amino-4-anilino-6-phenyl-1,3,5-triazine (Microwave-Assisted)

This one-pot, microwave-assisted method provides rapid access to diversely substituted 6-aryl-1,3,5-triazines.

Materials:

  • Benzaldehyde

  • Cyanoguanidine

  • Aniline

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Ethanol

Procedure:

  • To a microwave-safe vessel, add benzaldehyde (1.0 mmol), cyanoguanidine (1.0 mmol), aniline (1.0 mmol), and a catalytic amount of hydrochloric acid in ethanol.

  • Seal the vessel and irradiate in a microwave reactor at 120°C for 15 minutes to form the dihydrotriazine intermediate.

  • Without isolation, carefully add an aqueous solution of sodium hydroxide to the reaction mixture.

  • Continue microwave irradiation at 140°C for an additional 15 minutes to promote rearrangement and dehydrogenative aromatization.

  • After cooling, the product will precipitate. Isolate the solid by filtration.

  • Wash the crude product with water and ethanol, and purify by recrystallization or column chromatography.

Synthesis of 2,4-Diamino-6-phenyl-1,3,5-triazine via Suzuki Coupling

This method is suitable for introducing an aryl group onto a pre-existing chloro-triazine core.[3]

Materials:

  • 2,4-Diamino-6-chloro-1,3,5-triazine

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Water

Procedure:

  • In a round-bottom flask, dissolve 2,4-diamino-6-chloro-1,3,5-triazine (1.0 mmol) and phenylboronic acid (1.2 mmol) in a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Add sodium carbonate (2.0 mmol) to the mixture.

  • Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.05 mmol), to the reaction mixture.

  • Heat the reaction mixture to 80-100°C and stir until the starting material is consumed (monitor by TLC or LC-MS, typically 2-24 hours).

  • After completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2,4-diamino-6-phenyl-1,3,5-triazine.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of each synthetic route.

G1 cluster_start Starting Materials cluster_reaction Reaction cluster_product Product dicyandiamide Dicyandiamide condensation Condensation dicyandiamide->condensation aryl_nitrile Aryl Nitrile aryl_nitrile->condensation product 6-Aryl-2,4-diamino- 1,3,5-triazine condensation->product

Caption: Route 1: Dicyandiamide and Aryl Nitrile Condensation.

G2 cluster_start Starting Materials cluster_reaction One-Pot Reaction cluster_intermediate Intermediate cluster_product Product aldehyde Aromatic Aldehyde three_component Three-Component Condensation aldehyde->three_component cyanoguanidine Cyanoguanidine cyanoguanidine->three_component amine Amine amine->three_component dihydrotriazine Dihydrotriazine three_component->dihydrotriazine product 6-Aryl-1,3,5-triazine Derivative dihydrotriazine->product Aromatization

Caption: Route 2: One-Pot Three-Component Synthesis.

G3 cluster_start Starting Materials cluster_reaction Reaction cluster_product Product chloro_triazine Chloro-triazine suzuki Suzuki Coupling chloro_triazine->suzuki boronic_acid Arylboronic Acid boronic_acid->suzuki product 6-Aryl-1,3,5-triazine suzuki->product

Caption: Route 3: Suzuki Coupling for Aryl Group Installation.

References

Safety Operating Guide

Proper Disposal of 6-(4-bromophenyl)-1,3,5-triazine-2,4-diamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals handling 6-(4-bromophenyl)-1,3,5-triazine-2,4-diamine must adhere to strict safety and disposal protocols to mitigate risks and ensure regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of this chemical compound, grounded in established safety data.

Immediate Safety and Hazard Information

This compound is classified with the following hazards:

  • Harmful if swallowed.[1]

  • Causes skin irritation.[1][2]

  • Causes serious eye irritation.[1][2]

  • May cause respiratory irritation.[1]

Exposure can also pose risks of reproductive harm and long-term adverse effects on aquatic environments. Therefore, strict adherence to safety protocols is paramount during handling and disposal.

Quantitative Data Summary

For quick reference, the following table summarizes key identifying and hazard information for this compound.

IdentifierValueReference
CAS Number 30508-74-8[1]
Molecular Formula C₉H₈BrN₅[1]
Molecular Weight 266.10 g/mol [1]
Oral Acute Toxicity Category 4[1]
Skin Corrosion/Irritation Category 2[1]
Serious Eye Damage/Irritation Category 2A[1]
Specific Target Organ Toxicity Category 3 (Respiratory)[1]

Experimental Protocol: Step-by-Step Disposal Procedure

The recommended disposal method for this compound is to engage a licensed professional waste disposal service.[1][3] Do not attempt to dispose of this chemical via standard laboratory drains or as regular solid waste.

1. Personal Protective Equipment (PPE) and Preparation:

  • Before handling the chemical waste, ensure you are in a well-ventilated area, preferably under a chemical fume hood.

  • Wear appropriate PPE:

    • Nitrile or other chemically resistant gloves.

    • Safety goggles and a face shield.[1]

    • A lab coat.

    • For operations that may generate dust, use a NIOSH-approved respirator.[3]

2. Waste Collection and Segregation:

  • Collect waste this compound, including any surplus or non-recyclable material, in a dedicated, properly labeled waste container.

  • The container must be suitable for hazardous chemical waste, typically a high-density polyethylene (HDPE) or glass container with a secure screw cap.

  • Avoid mixing this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

3. Spill Management:

  • In the event of a spill, avoid creating dust.[1][3]

  • Carefully sweep up the solid material using a brush and dustpan.

  • Place the collected material into the designated hazardous waste container.

  • Clean the spill area with a suitable solvent (e.g., ethanol or acetone) and absorbent pads. Dispose of the cleaning materials as hazardous waste in the same container.

  • Do not allow the product to enter drains.[1][3]

4. Container Labeling and Storage:

  • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

  • Include the approximate quantity of waste and the date of accumulation.

  • Store the sealed container in a designated, secure hazardous waste accumulation area, away from incompatible materials.

5. Arranging for Disposal:

  • Contact your institution's EHS office to schedule a pickup for the hazardous waste.

  • Provide them with all necessary information about the waste stream.

  • The EHS office will coordinate with a licensed waste disposal company for final treatment and disposal in accordance with local and national regulations.[4]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Disposal of This compound ppe Step 1: Wear Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) start->ppe collect_waste Step 2: Collect Waste in Designated Hazardous Container ppe->collect_waste spill Is there a spill? collect_waste->spill cleanup_spill Step 3a: Clean Spill (Avoid Dust, Sweep, Collect) spill->cleanup_spill Yes label_container Step 4: Label Container (Chemical Name, Hazard) spill->label_container No cleanup_spill->label_container store_waste Step 5: Store in Secure Hazardous Waste Area label_container->store_waste contact_ehs Step 6: Contact EHS for Licensed Disposal store_waste->contact_ehs end End: Proper Disposal Complete contact_ehs->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 6-(4-bromophenyl)-1,3,5-triazine-2,4-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides essential safety and logistical information for 6-(4-bromophenyl)-1,3,5-triazine-2,4-diamine, including personal protective equipment (PPE), operational procedures, and disposal plans.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.

Protection Level Equipment Purpose
Primary Engineering Control Certified Chemical Fume HoodTo minimize inhalation exposure to dust or vapors.[1]
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles protect against splashes; a face shield offers broader protection, especially when handling larger quantities.[2]
Hand Protection Chemical-Resistant Gloves (Nitrile or Neoprene)To prevent skin contact. Double-gloving is recommended, with frequent changes.[1]
Body Protection Flame-Resistant Laboratory CoatTo protect skin and personal clothing from contamination.[1]
Foot Protection Closed-Toe, Chemical-Resistant ShoesTo protect feet from spills and falling objects.[1]
Respiratory Protection NIOSH-Approved RespiratorRequired when working outside of a fume hood or if engineering controls are insufficient to control airborne concentrations.[1][3]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is crucial for both safety and experimental integrity.

Step 1: Pre-Handling Preparation

  • Risk Assessment: Conduct a thorough risk assessment for the planned experiment.

  • Emergency Equipment: Ensure that a safety shower, eyewash station, and fire extinguisher are readily accessible.[1]

  • PPE Inspection: Inspect all PPE for damage before use.[2]

Step 2: Handling the Compound

  • Don PPE: Put on all required PPE as outlined in the table above before entering the handling area.[1]

  • Weighing: When weighing the solid compound, use a balance inside a chemical fume hood or a ventilated balance enclosure to avoid dust formation.[1][2]

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to prevent splashing.[1]

  • General Handling: Avoid contact with skin, eyes, and clothing.[4] Do not breathe dust or vapors.[2] Handle the substance in a well-ventilated area, preferably a chemical fume hood.[1][2] Wash hands thoroughly after handling.[2] Keep the container tightly closed when not in use.

Step 3: Post-Handling Procedures

  • Decontamination: Clean the work area thoroughly after handling is complete.

  • Waste Disposal: Dispose of all waste, including contaminated PPE, according to the disposal plan outlined below.[5]

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination.

Handling Workflow Diagram

start Start: Handling this compound prep Step 1: Pre-Handling Preparation - Conduct Risk Assessment - Check Emergency Equipment - Inspect PPE start->prep handling Step 2: Handling the Compound - Don PPE - Weigh in Fume Hood - Prepare Solutions Carefully prep->handling post_handling Step 3: Post-Handling Procedures - Decontaminate Work Area - Dispose of Waste - Remove PPE handling->post_handling end End post_handling->end

Caption: Operational Workflow for Handling the Compound.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Categorization and Collection:

  • Unused Product and Solutions: Collect in a labeled, sealed, and appropriate waste container. This should be designated for halogenated organic waste.[1][5]

  • Contaminated Labware: Place items such as pipette tips, gloves, and other disposable materials in a designated solid hazardous waste container.[1]

Step-by-Step Disposal Procedure:

  • Labeling: All waste containers must be clearly labeled with the full chemical name and associated hazards.[1]

  • Segregation: Do not mix this waste stream with incompatible materials.[1]

  • Storage: Store waste containers in a designated satellite accumulation area within the laboratory, away from general work areas.[1]

  • Licensed Disposal: Arrange for a licensed professional waste disposal service to collect and dispose of the material.[3][5] Do not pour waste down the drain.[2][5]

Disposal Workflow Diagram

start Start: Waste Generation categorize Categorize Waste - Unused Product/Solutions - Contaminated Labware start->categorize collect_solutions Collect Solutions in Halogenated Organic Waste categorize->collect_solutions collect_solids Collect Solids in Solid Hazardous Waste categorize->collect_solids label Label Waste Containers (Full Chemical Name, Hazards) collect_solutions->label collect_solids->label store Store in Designated Satellite Accumulation Area label->store dispose Arrange for Licensed Professional Disposal store->dispose end End: Disposal Complete dispose->end

Caption: Disposal Workflow for Chemical Waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(4-bromophenyl)-1,3,5-triazine-2,4-diamine
Reactant of Route 2
Reactant of Route 2
6-(4-bromophenyl)-1,3,5-triazine-2,4-diamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.